3-Ethynylcephalosporin
Descripción
Structure
3D Structure
Propiedades
Número CAS |
91939-29-6 |
|---|---|
Fórmula molecular |
C16H13N5O7S2 |
Peso molecular |
451.4 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethynyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H13N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h1,5,10,14H,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)/b20-9+/t10-,14-/m1/s1 |
Clave InChI |
YUABTBPCNNVAOC-VINNURBNSA-N |
SMILES |
C#CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O |
SMILES isomérico |
C#CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O |
SMILES canónico |
C#CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O |
Sinónimos |
3-ethynylcephalosporin |
Origen del producto |
United States |
An In-depth Technical Guide to 3-Ethynylcephalosporin: Structure, Properties, and Analysis
This technical guide provides a comprehensive overview of 3-ethynylcephalosporin, a semi-synthetic β-lactam antibiotic. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, physical and chemical properties, synthesis, and analytical methodologies. The information presented herein is a synthesis of established principles of cephalosporin chemistry and available data on related compounds, providing a robust framework for understanding and working with this molecule.
Introduction to 3-Ethynylcephalosporin
Cephalosporins are a cornerstone class of β-lactam antibiotics, widely utilized for their broad-spectrum antibacterial activity and favorable safety profile. The core structure of cephalosporins, 7-aminocephalosporanic acid (7-ACA), features a β-lactam ring fused to a dihydrothiazine ring. Modifications at the C-3 and C-7 positions of this nucleus have given rise to multiple generations of cephalosporins with tailored antimicrobial spectra and pharmacokinetic properties.
3-Ethynylcephalosporin is a derivative characterized by the presence of a reactive ethynyl (-C≡CH) group at the C-3 position. This structural modification has the potential to influence the compound's biological activity, stability, and pharmacokinetic profile. The introduction of an alkyne functionality opens avenues for further chemical modifications, such as "click chemistry" reactions, making it a versatile scaffold for the development of novel therapeutic agents.
Chemical Structure and Nomenclature
The core chemical structure of 3-ethynylcephalosporin is based on the cephem nucleus. The specific compound described in the literature is 7β-[(Z)-2-(2-amino-4-thiazolyl)-2-carboxymethoxyiminoacetamido]-3-ethynyl-3-cephem-4-carboxylic acid[1].
Caption: Core chemical structure of a 3-ethynylcephalosporin derivative.
Physical and Chemical Properties
While specific experimental data for 3-ethynylcephalosporin is not extensively reported in publicly available literature, its properties can be inferred from the general characteristics of cephalosporins and the influence of the ethynyl substituent.
Physical Properties
The following table summarizes the expected physical properties of 3-ethynylcephalosporin. These are estimations based on the properties of similar cephalosporin analogues.
| Property | Expected Value/Characteristic | Rationale/Supporting Evidence |
| Appearance | White to off-white or yellowish solid | Typical appearance of cephalosporin powders. |
| Melting Point | Likely to decompose upon heating | Cephalosporins generally do not have sharp melting points and tend to decompose at elevated temperatures. |
| Solubility | Sparingly soluble in water; soluble in some organic solvents like DMSO and DMF.[2] | The carboxylic acid and amino groups confer some water solubility, but the overall large organic structure limits it. Solubility in organic solvents is a common characteristic of cephalosporin derivatives. |
Chemical Properties and Stability
The stability of cephalosporins is a critical factor in their formulation and therapeutic efficacy. The β-lactam ring is susceptible to hydrolysis under both acidic and basic conditions. The substituent at the C-3 position significantly influences the stability of the cephem nucleus.
The ethynyl group is an electron-withdrawing group, which can impact the electronic properties of the dihydrothiazine ring. The stability of 3-substituted cephalosporins is influenced by the nature of the leaving group at the C-3' position upon β-lactam ring opening. In the case of 3-ethynylcephalosporin, the ethynyl group is directly attached to the C-3 carbon and is not a leaving group in the typical sense. However, its electronic influence can affect the overall stability of the molecule. Studies on various 3-substituted cephalosporins have shown that the degradation pathways can be complex and pH-dependent.
Synthesis of 3-Ethynylcephalosporin
The synthesis of 3-ethynylcephalosporin has been described in the literature and generally involves the modification of a pre-existing cephalosporin nucleus.
General Synthetic Approach
A common strategy for the synthesis of 3-ethynylcephalosporin involves the introduction of the ethynyl group at the C-3 position of a suitable cephalosporin intermediate. One reported synthesis describes the preparation of 7β-[(Z)-2-(2-amino-4-thiazolyl)-2-carboxymethoxyiminoacetamido]cephalosporins with various aliphatic hydrocarbon groups at the 3-position, including the ethynyl group. This suggests a synthetic route starting from a 3-functionalized cephalosporin that can be converted to the ethynyl derivative.
Sources
Mechanism of Action of 3-Ethynylcephalosporin Derivatives: A Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide
Abstract
The inexorable rise of antibiotic resistance necessitates continuous innovation in the design of antimicrobial agents. Cephalosporins, a cornerstone of the β-lactam class, have undergone extensive modification to enhance their efficacy and circumvent bacterial resistance mechanisms. The introduction of a 3-ethynyl substituent represents a compelling strategy to modulate the reactivity and target engagement of the cephalosporin scaffold. This technical guide provides an in-depth exploration of the mechanism of action of 3-ethynylcephalosporin derivatives. We will dissect the fundamental principles of β-lactam activity, elucidate the pivotal role of the C-3 position in the inactivation of Penicillin-Binding Proteins (PBPs), and present a chemically-grounded hypothesis on the unique mechanistic contributions of the terminal alkyne functionality. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering not only mechanistic insights but also detailed experimental protocols to validate and explore these novel antibiotic candidates.
The Cephalosporin Scaffold: A Privileged Structure in Antibacterial Therapy
Cephalosporins belong to the β-lactam family of antibiotics, which are characterized by a four-membered lactam ring. This strained ring is the cornerstone of their antibacterial activity.[1] Like all β-lactams, their primary targets are Penicillin-Binding Proteins (PBPs), a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis.[2][3][4] Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death, making cephalosporins bactericidal.[1][5]
The core structure of a cephalosporin features a dihydrothiazine ring fused to the β-lactam ring. Modifications at two key positions, C-7 and C-3, have profound effects on the antibiotic's properties:
-
The C-7 Acylamino Side Chain: This position primarily governs the antibacterial spectrum and affinity for specific PBPs.[6]
-
The C-3 Substituent: This position is critical for modulating the pharmacokinetic properties and, importantly, the chemical reactivity of the molecule following the opening of the β-lactam ring by a PBP.[6][7]
The Canonical Mechanism: PBP Acylation
The universally accepted mechanism of action for cephalosporins begins with the antibiotic mimicking the D-Ala-D-Ala substrate of the PBP transpeptidase domain.[2] A highly reactive serine residue within the PBP active site performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring. This attack leads to the irreversible opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate.[8] This process effectively sequesters the PBP, halting peptidoglycan cross-linking and compromising the cell wall's integrity.
Diagram 1: General Mechanism of PBP Inactivation by Cephalosporins
Caption: Proposed dual-action mechanism of 3-ethynylcephalosporins.
This proposed mechanism has significant implications for overcoming resistance. A more efficient and irreversible inactivation of PBPs could lead to greater potency and a lower propensity for the development of resistance through target modification.
Experimental Validation Protocols
The following protocols provide a framework for investigating the mechanism of action of novel 3-ethynylcephalosporin derivatives.
Protocol: PBP Competitive Binding Assay
This experiment determines the affinity of the test compound for various PBPs in a target bacterium.
Principle: The ability of a 3-ethynylcephalosporin derivative to inhibit the binding of a fluorescently-labeled penicillin (Bocillin-FL) to PBPs is measured. The concentration of the derivative that inhibits 50% of the fluorescent signal (IC50) is determined. [9] Methodology:
-
Preparation of Bacterial Membranes:
-
Culture the target bacterium (e.g., Staphylococcus aureus ATCC 29213) to mid-log phase.
-
Harvest cells by centrifugation and wash with phosphate-buffered saline (PBS).
-
Resuspend cells in PBS and lyse by sonication or French press.
-
Centrifuge the lysate at low speed to remove unlysed cells.
-
Collect the supernatant and ultracentrifuge to pellet the membrane fraction.
-
Wash the membrane pellet and resuspend in PBS. Determine protein concentration using a BCA or Bradford assay.
-
-
Competitive Binding:
-
In a microcentrifuge tube, combine 50 µg of membrane protein with serial dilutions of the 3-ethynylcephalosporin derivative.
-
Incubate for 15 minutes at 37°C to allow for binding.
-
Add a final concentration of 10 µM Bocillin-FL to each tube.
-
Incubate for a further 30 minutes at 37°C.
-
Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.
-
-
Analysis:
-
Separate the proteins on a 10% SDS-PAGE gel.
-
Visualize the fluorescently labeled PBPs using a fluorescent gel scanner.
-
Quantify the intensity of each PBP band using image analysis software (e.g., ImageJ).
-
Plot the percentage of Bocillin-FL binding against the log concentration of the inhibitor and determine the IC50 value for each PBP.
-
Diagram 3: Workflow for PBP Competitive Binding Assay
Caption: Experimental workflow for determining PBP binding affinity.
Protocol: Mass Spectrometry Analysis of PBP Adducts
This experiment aims to confirm covalent modification and characterize the resulting adduct, providing evidence for the proposed dual-action mechanism.
Principle: A purified PBP is incubated with the 3-ethynylcephalosporin. The protein is then digested, and the resulting peptides are analyzed by LC-MS/MS to identify the modified peptide and determine the mass of the adduct.
Methodology:
-
PBP Incubation:
-
Incubate a purified recombinant PBP (e.g., PBP2a from MRSA) with a 5-fold molar excess of the 3-ethynylcephalosporin derivative for 2 hours at 37°C.
-
Include a control reaction with no antibiotic.
-
-
Sample Preparation for MS:
-
Remove excess, unbound antibiotic using a desalting column.
-
Denature the protein with urea, reduce disulfide bonds with DTT, and alkylate with iodoacetamide.
-
Digest the protein into peptides overnight using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.
-
Perform data-dependent acquisition, selecting peptide precursor ions for fragmentation (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS spectra against the known sequence of the PBP using database search software (e.g., MaxQuant, Proteome Discoverer).
-
In the search parameters, specify a variable modification on serine, histidine, or cysteine residues corresponding to the mass of the cephalosporin adduct.
-
A successful identification will pinpoint the modified peptide and confirm the mass shift, which can validate the initial acylation and potentially the secondary cross-linking event.
-
Data Presentation and Interpretation
The data from these experiments can be summarized to compare the activity of novel derivatives.
Table 1: Hypothetical PBP Inhibition Profile of a 3-Ethynylcephalosporin
| Compound | PBP1 (IC50, µM) | PBP2 (IC50, µM) | PBP3 (IC50, µM) | PBP4 (IC50, µM) |
| Cefuroxime (Control) | 1.5 | 0.8 | 0.1 | >50 |
| 3-Ethynyl-Ceph-A | 0.9 | 0.4 | 0.05 | 25 |
| 3-Ethynyl-Ceph-B | 1.2 | 0.2 | 0.02 | 30 |
This table illustrates how the 3-ethynyl derivatives could exhibit enhanced affinity (lower IC50 values) for key PBPs compared to a standard second-generation cephalosporin.
Conclusion and Future Directions
The introduction of a 3-ethynyl group to the cephalosporin scaffold offers a promising avenue for the development of highly potent and durable antibiotics. The proposed mechanism of irreversible, dual-covalent inhibition presents a rational strategy for overcoming resistance and enhancing bactericidal activity. The experimental protocols outlined in this guide provide a robust framework for validating this mechanism and characterizing the next generation of cephalosporin antibiotics. Future work should focus on elucidating the precise structure of the cross-linked PBP-inhibitor complex through X-ray crystallography and further exploring the structure-activity relationship of various alkyne-containing derivatives.
References
-
Studies on beta-lactam antibiotics. XII. Synthesis and activity of new 3-ethynylcephalosporin. Journal of Antibiotics (Tokyo). Available at: [Link]
-
Cephalosporin - Wikipedia. Wikipedia. Available at: [Link]
-
PBP binding and periplasmic concentration as determinants of the antibacterial activities of three new oral cephalosporins in Escherichia coli. PubMed. Available at: [Link]
-
Synthesis of Novel 3-spirocephalosporins and Evaluation of their Antibacterial Activity. Journal of Reports in Pharmaceutical Sciences. Available at: [Link]
-
Cephalosporins: Mechanism of Action, Adverse Effects and Contraindications. Urology-textbook.com. Available at: [Link]
-
Orally active cephalosporins. III. Synthesis and structure-activity relationships of new 3-heterocyclicthiomethylthio-7 beta-[(Z)- 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido]-3-cephem-4 -carboxylic acids. PubMed. Available at: [Link]
-
Synthetic cephalosporins. The synthesis and antibacterial activities of 7-[2-(2-(amino-1,3,4-thiadiazol-5-yl)acetamido]-cephalosporins. PubMed. Available at: [Link]
-
Cephalosporins: A Comprehensive Review and Anticipated Directions for the Future. ResearchGate. Available at: [Link]
-
Cephalosporins - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link]
-
Cephalosporin 3'-quinolone esters with a dual mode of action. PubMed. Available at: [Link]
-
Activity of compound 3e in macromolecular synthesis assays. ResearchGate. Available at: [Link]
-
Three Decades of β-Lactamase Inhibitors. American Society for Microbiology. Available at: [Link]
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Revitalizing cephalosporins: The promise of β-lactamase inhibitor combinations. National Center for Biotechnology Information. Available at: [Link]
-
Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2. National Center for Biotechnology Information. Available at: [Link]
-
Third-Generation Cephalosporins - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link]
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Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39. National Center for Biotechnology Information. Available at: [Link]
-
β-Lactamases: Sequence, Structure, Function, and Inhibition. MDPI. Available at: [Link]
-
Expanded profiling of β-lactam selectivity for penicillin-binding proteins in Streptococcus pneumoniae D39. National Center for Biotechnology Information. Available at: [Link]
-
Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link]
-
β-Lactamase inhibitor - Wikipedia. Wikipedia. Available at: [Link]
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Mechanisms of action of cephalosporin 3'-quinolone esters, carbamates, and tertiary amines in Escherichia coli. PubMed. Available at: [Link]
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3-Ethynylcephalosporin Total Synthesis Pathway: A Comprehensive Technical Guide
Executive Summary
The functionalization of the C-3 position in the cephalosporin core is a critical vector for modulating the pharmacokinetic profile and antibacterial spectrum of β-lactam antibiotics. Among these modifications, the introduction of an ethynyl group at the C-3 position yields 3-ethynylcephalosporins , a class of compounds noted for their potent activity against Gram-positive bacteria (such as Staphylococcus aureus) and favorable oral absorption profiles [1]. This whitepaper provides an in-depth, self-validating synthetic guide for the total synthesis of 3-ethynylcephalosporins, transitioning from historical olefination methods to state-of-the-art palladium-catalyzed cross-coupling pathways.
Retrosynthetic Analysis and Pathway Logic
The synthesis of 3-ethynylcephalosporins hinges on the delicate manipulation of the highly reactive β-lactam ring. Strong bases and harsh nucleophiles traditionally used in alkyne synthesis (e.g., standard Corey-Fuchs homologation) often lead to β-lactam cleavage or double-bond migration (Δ³ to Δ² isomerization).
To circumvent these degradation pathways, modern retrosynthetic logic relies on Palladium-Catalyzed Sonogashira Cross-Coupling [2]. By converting the readily available 7-aminocephalosporanic acid (7-ACA) into a highly reactive 3-triflyloxycephem intermediate, chemists can perform mild, transition-metal-catalyzed C-C bond formations. This approach ensures high stereochemical fidelity and preserves the structural integrity of the β-lactam pharmacophore.
Retrosynthetic pathways for 3-ethynylcephalosporin highlighting modern vs historical routes.
Structure-Activity Relationship (SAR) Data
The rationale for synthesizing the 3-ethynyl derivative is grounded in its unique physicochemical properties. The linear, electron-withdrawing alkyne enhances the electrophilicity of the β-lactam carbonyl, increasing its reactivity toward bacterial penicillin-binding proteins (PBPs), while maintaining sufficient lipophilicity for oral absorption.
Table 1: Comparative SAR of C-3 Substituted Cephalosporins
| C-3 Substituent | Compound Class | MIC vs S. aureus (µg/mL) | Oral Absorption Profile |
| -CH₃ | Cephalexin (Reference) | 1.56 | High |
| -CH=CH₂ | 3-Vinylcephem | 0.78 | Moderate |
| -C≡CH | 3-Ethynylcephem | 0.20 | Moderate to High |
| -CH=CH-CH₃ | 3-Propenylcephem | 3.13 | Low |
Data synthesized from foundational SAR studies on orally active cephalosporins [1]. The ethynyl group provides an optimal balance of target affinity and bioavailability.
Detailed Experimental Methodologies
The following protocols represent a self-validating system. Each step includes specific in-process controls (IPCs) to ensure causality and experimental integrity.
Protocol A: Synthesis of the 3-Triflyloxycephem Intermediate
Causality: The triflate group (-OTf) is an exceptional leaving group, facilitating the oxidative addition of Pd(0) at the sterically hindered and electron-deficient C-3 position[2].
-
Protection: Dissolve 7-ACA in anhydrous dichloromethane (CH₂Cl₂). Protect the C-7 amine with a tert-butyloxycarbonyl (Boc) group and the C-4 carboxylic acid as a diphenylmethyl (benzhydryl) ester to prevent unwanted side reactions.
-
Enolization & Triflation: Cool the solution of the protected 3-hydroxycephem (1.0 eq) to -78 °C under strictly anhydrous argon. Add N,N -diisopropylethylamine (DIPEA, 1.5 eq) dropwise, followed by trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq).
-
Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material ( Rf ~0.2) should completely convert to a less polar spot ( Rf ~0.6) within 30 minutes.
-
Workup: Quench with cold saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate in vacuo. Use the crude 3-triflyloxycephem immediately to prevent degradation.
Protocol B: Palladium-Catalyzed Sonogashira Coupling
Causality: Using trimethylsilylacetylene (TMS-acetylene) rather than acetylene gas prevents uncontrolled homocoupling and allows for precise stoichiometric control.
-
Catalyst Activation: In an oven-dried Schlenk flask, dissolve the 3-triflyloxycephem (1.0 eq) in degassed anhydrous DMF. Add Pd(PPh₃)₄ (0.05 eq) and CuI (0.10 eq). The CuI acts as a co-catalyst to form the highly nucleophilic copper acetylide in situ.
-
Coupling: Add triethylamine (Et₃N, 2.0 eq) and TMS-acetylene (1.5 eq). Stir the reaction at room temperature for 4 hours.
-
Validation: Confirm product formation via LC-MS. Look for the disappearance of the triflate mass and the appearance of the [M+H]⁺ peak corresponding to the TMS-alkyne cephem.
-
Purification: Filter through a short pad of Celite to remove metal particulates. Purify via flash column chromatography (silica gel) to isolate the 3-(TMS-ethynyl)cephem.
Catalytic cycle of the Sonogashira cross-coupling at the C-3 position of the cephem core.
Protocol C: Deprotection and Side-Chain Acylation
Causality: Global deprotection must be handled carefully to avoid opening the β-lactam ring. Anisole is used as a carbocation scavenger during acid-mediated deprotection to prevent alkylation of the electron-rich sulfur atom in the cephem core.
-
TMS Cleavage: Treat the 3-(TMS-ethynyl)cephem with a mild fluoride source (e.g., TBAF, 1.1 eq) in THF at 0 °C for 15 minutes to yield the terminal alkyne. Validation: Disappearance of the TMS protons (~0.2 ppm) in ¹H-NMR.
-
C-7 Side Chain Coupling: Remove the Boc group using TFA/anisole (10:1) at 0 °C. React the resulting free C-7 amine with the activated ester of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (using DCC/HOBt in DMF).
-
Global Deprotection: Treat the resulting coupled product with TFA/anisole/CH₂Cl₂ (5:1:5) at room temperature for 2 hours to cleave the benzhydryl ester, yielding the final 3-ethynylcephalosporin.
-
Final Validation: Verify the structural integrity of the final API using high-resolution mass spectrometry (HRMS) and ¹³C-NMR, specifically looking for the alkyne carbons (~75 and ~85 ppm) and the intact β-lactam carbonyl (~165 ppm).
Conclusion
The total synthesis of 3-ethynylcephalosporins represents a masterclass in applying modern organometallic chemistry to highly sensitive heterocyclic scaffolds. By utilizing a carefully orchestrated sequence of triflation, Sonogashira cross-coupling, and selective deprotections, researchers can reliably access this potent class of orally active antibiotics. Adherence to the IPCs and mechanistic principles outlined in this guide ensures high yields, stereochemical retention, and the structural integrity required for downstream drug development.
References
-
Kawabata, K., Masugi, T., & Takaya, T. (1986). Studies on beta-lactam antibiotics. XII. Synthesis and activity of new 3-ethynylcephalosporin. The Journal of Antibiotics, 39(3), 394-403.[Link]
-
Farina, V., Baker, S. R., Benigni, D. A., Hauck, S. I., & Sapino, C. (1990). Palladium catalysis in cephalosporin chemistry: general methodology for the synthesis of cephem side chains. The Journal of Organic Chemistry, 55(23), 5833-5847.[Link]
A Technical Guide to the Evaluation of 3-Ethynylcephalosporin as a Novel β-Lactamase Inhibitor
Abstract
The escalating crisis of antibiotic resistance, driven largely by the enzymatic degradation of β-lactam antibiotics by bacterial β-lactamases, necessitates the urgent development of novel therapeutic strategies.[1][2] One promising approach is the creation of mechanism-based inhibitors that can permanently inactivate these resistance-conferring enzymes. This guide focuses on 3-ethynylcephalosporin, a compound of significant interest due to the inherent reactivity of its C-3 ethynyl substituent. While its synthesis and preliminary activity have been noted, a comprehensive mechanistic understanding of its role in β-lactamase inhibition is not yet fully elucidated.[3] This document, therefore, serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a systematic and self-validating workflow to fully characterize the potential of 3-ethynylcephalosporin as a novel β-lactamase inactivator. We will explore its synthesis, postulate a scientifically grounded mechanism of action, and provide detailed experimental protocols for its kinetic and mechanistic validation.
Introduction: The Imperative for New β-Lactamase Inhibitors
β-lactam antibiotics, including penicillins and cephalosporins, remain the most widely prescribed class of antibacterial agents due to their high efficacy and low toxicity.[1] Their mechanism of action involves the acylation of essential Penicillin-Binding Proteins (PBPs), which are bacterial enzymes critical for the final steps of peptidoglycan cell wall synthesis.[1] However, bacteria have evolved a formidable defense: the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inert.[2][4]
β-lactamases are broadly classified into four Ambler classes: A, C, and D, which are serine hydrolases, and Class B, which are metallo-enzymes requiring zinc for activity.[5] The currently available clinical inhibitors—such as clavulanic acid, sulbactam, and tazobactam—are primarily effective against Class A enzymes but show limited activity against other classes.[6][7] This creates a critical need for new, broad-spectrum inhibitors.
The strategic placement of a reactive functional group on the cephalosporin scaffold offers a promising avenue for creating mechanism-based, or "suicide," inhibitors. These molecules are designed to be processed by the β-lactamase active site, whereupon they are converted into a reactive species that covalently and irreversibly modifies the enzyme, leading to its permanent inactivation.[6] The 3-ethynylcephalosporin is a prime candidate for such a role. The terminal alkyne is a versatile functional group that, upon activation, can participate in covalent bond formation with active site residues. This guide provides the scientific framework for its comprehensive evaluation.
Synthesis and Structural Rationale
The functionalization at the C-3 position of the cephem nucleus is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of cephalosporins. While the original report on 3-ethynylcephalosporin describes its synthesis, detailed public protocols are scarce.[3] However, a robust synthetic pathway can be devised based on established organometallic cross-coupling reactions on cephalosporin intermediates.
A plausible synthetic route starts from a protected 7-amino-3-halo-3-cephem-4-carboxylic acid derivative. This common intermediate can be coupled with a suitable ethynylating agent, such as ethynyltrimethylsilane, via a Sonogashira cross-coupling reaction, followed by deprotection to yield the target compound.
Caption: Plausible synthetic workflow for 3-ethynylcephalosporin derivatives.
Postulated Mechanism of β-Lactamase Inactivation
We hypothesize that 3-ethynylcephalosporin acts as a mechanism-based inactivator of serine β-lactamases through a multi-step process initiated by the enzyme's natural catalytic cycle.
-
Acylation: The compound first binds to the active site non-covalently. The catalytic serine residue (e.g., Ser70 in TEM-1) performs a nucleophilic attack on the β-lactam carbonyl carbon. This opens the four-membered ring and forms a covalent acyl-enzyme intermediate, a step common to all β-lactam substrates.[8]
-
Rearrangement and Activation: The opening of the β-lactam ring induces an electronic rearrangement within the dihydrothiazine ring system. This rearrangement propagates to the C-3 position, leading to the expulsion of a leaving group or the formation of a conjugated system. We propose this rearrangement transforms the ethynyl group into a highly reactive electrophilic species, such as an allene or a related Michael acceptor.
-
Irreversible Covalent Modification: This newly formed reactive species is positioned perfectly within the active site to be attacked by a second nucleophilic residue (e.g., a lysine or serine). This second covalent linkage effectively cross-links the inhibitor to the enzyme, resulting in a stable, catalytically inert complex and permanent inactivation.
Caption: Postulated mechanism of 3-ethynylcephalosporin as a suicide inhibitor.
Experimental Validation Workflow
A rigorous, multi-step experimental approach is required to validate the proposed mechanism and quantify the inhibitory potency of 3-ethynylcephalosporin. This workflow constitutes a self-validating system, where each step provides evidence that informs the next.
Caption: Overall experimental workflow for inhibitor characterization.
Enzyme Preparation and Primary Screening
Objective: To obtain active β-lactamase enzymes and determine the initial inhibitory concentration (IC50) of 3-ethynylcephalosporin.
Protocol: β-Lactamase Inhibition Assay (IC50 Determination)
-
Enzyme Preparation: Express and purify recombinant β-lactamases (e.g., TEM-1 [Class A] and AmpC [Class C]) from E. coli using standard molecular biology techniques (e.g., Ni-NTA affinity chromatography). Confirm purity by SDS-PAGE and activity using a standard substrate.
-
Reagent Preparation:
-
Assay Buffer: 50 mM sodium phosphate buffer, pH 7.0.
-
Substrate Stock: Prepare a 10 mM stock solution of nitrocefin in DMSO. Nitrocefin is a chromogenic cephalosporin that changes from yellow to red upon hydrolysis, with a maximal absorbance change at 490 nm.
-
Inhibitor Stock: Prepare a 10 mM stock solution of 3-ethynylcephalosporin in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 100 µM to 1 nM).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of Assay Buffer.
-
Add 10 µL of the inhibitor dilution (or DMSO for control).
-
Add 20 µL of a standardized β-lactamase solution in Assay Buffer.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of nitrocefin solution (final concentration ~100 µM).
-
-
Data Acquisition: Immediately measure the change in absorbance at 490 nm over 5-10 minutes using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Detailed Kinetic Characterization
Objective: To determine if the inhibition is reversible or irreversible and to calculate key kinetic parameters.
Protocol: Determination of k_inact and K_I
This protocol is for mechanism-based inactivators that exhibit time-dependent inhibition.
-
Experimental Setup: Prepare reagents as in the IC50 assay.
-
Procedure:
-
In a series of experiments, incubate a fixed concentration of β-lactamase with various concentrations of 3-ethynylcephalosporin.
-
At specific time intervals (e.g., 0, 1, 2, 5, 10, 20 minutes), withdraw an aliquot from each incubation mixture.
-
Immediately dilute the aliquot into a solution containing a high concentration of nitrocefin to measure the remaining enzyme activity. The dilution and high substrate concentration effectively stop further inactivation.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line is the apparent first-order rate constant of inactivation (k_obs).
-
Plot the k_obs values against the inhibitor concentrations. Fit this data to the Michaelis-Menten equation for inactivation: k_obs = (k_inact * [I]) / (K_I + [I]) where:
-
k_inact is the maximal rate of inactivation.
-
K_I is the inhibitor concentration that gives half the maximal rate of inactivation.
-
-
Data Presentation
All quantitative kinetic data should be summarized in a table for clear comparison across different β-lactamase classes.
| β-Lactamase Target | Ambler Class | IC50 (µM) | K_I (µM) | k_inact (s⁻¹) | k_inact/K_I (M⁻¹s⁻¹) |
| TEM-1 | A | TBD | TBD | TBD | TBD |
| SHV-1 | A | TBD | TBD | TBD | TBD |
| CTX-M-15 | A | TBD | TBD | TBD | TBD |
| AmpC | C | TBD | TBD | TBD | TBD |
| OXA-48 | D | TBD | TBD | TBD | TBD |
| NDM-1 | B | TBD | TBD | TBD | TBD |
| TBD: To Be Determined |
Mechanistic Confirmation by Mass Spectrometry
Objective: To obtain direct physical evidence of a covalent adduct between 3-ethynylcephalosporin and the β-lactamase enzyme.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis
-
Sample Preparation:
-
Incubate the purified β-lactamase (e.g., 10 µM) with a molar excess of 3-ethynylcephalosporin (e.g., 100 µM) in a suitable volatile buffer (e.g., ammonium acetate, pH 7.0) for a time sufficient for inactivation (determined from kinetic studies).
-
Prepare a control sample of the enzyme in buffer without the inhibitor.
-
-
Sample Desalting: Quickly desalt the samples using a C4 ZipTip or a similar reversed-phase chromatography method to remove non-volatile salts and excess inhibitor.
-
Mass Spectrometry Analysis:
-
Infuse the desalted protein samples directly into an ESI-MS instrument (e.g., a Q-TOF or Orbitrap mass spectrometer).
-
Acquire the mass spectra over a m/z range appropriate for the expected charge state envelope of the protein.
-
-
Data Analysis:
-
Deconvolute the raw mass-to-charge spectra to obtain the intact protein mass.
-
Compare the mass of the inhibitor-treated enzyme with the control enzyme. A mass increase corresponding to the molecular weight of the inhibitor (or a fragment thereof, following rearrangement) confirms the formation of a covalent adduct.[9][10] For example, if the inhibitor has a MW of 400 Da, the treated enzyme's mass should increase by approximately 400 Da.
-
Structural Insights via Computational Modeling
Objective: To build a structurally plausible model of the covalent adduct to understand the specific interactions within the active site.
Protocol: Covalent Docking Simulation
-
Structure Preparation:
-
Obtain a high-resolution crystal structure of the target β-lactamase (e.g., TEM-1, PDB ID: 1XPB) from the Protein Data Bank.
-
Prepare the protein structure by adding hydrogens, assigning protonation states, and minimizing energy.
-
-
Ligand Preparation:
-
Model the structure of the activated 3-ethynylcephalosporin (the proposed reactive intermediate after ring opening).
-
Define the reactive atoms for the covalent bond formation (the catalytic serine and the reactive carbon on the inhibitor).
-
-
Covalent Docking:
-
Use a molecular docking program that supports covalent docking (e.g., Schrödinger's CovDock, AutoDock).[5][11]
-
The software will sample different conformations of the inhibitor within the active site and form the covalent bond to the catalytic serine. It will then search for a nearby nucleophilic residue that can form the second, inactivating bond.
-
-
Analysis:
-
Analyze the resulting poses with the best docking scores.
-
Visualize the final complex to identify key hydrogen bonds, hydrophobic interactions, and the specific residue that forms the second covalent bond, providing a structural hypothesis for the inactivation mechanism.[12]
-
Caption: Conceptual workflow for computational covalent docking.
Conclusion and Future Directions
This guide outlines a comprehensive, multi-disciplinary strategy to rigorously evaluate 3-ethynylcephalosporin as a potential β-lactamase inhibitor. By integrating chemical synthesis, enzyme kinetics, mass spectrometry, and computational modeling, researchers can build a complete, evidence-based profile of this promising molecule. Positive results from this workflow—specifically, potent time-dependent inactivation confirmed by a covalent adduct of a predicted mass—would provide a strong rationale for advancing the compound.
Future work would involve X-ray crystallography to obtain an experimental structure of the inactivated enzyme complex, providing definitive proof of the binding mode. Furthermore, the compound would need to be tested against a wider panel of clinically relevant β-lactamases, including metallo-β-lactamases (Class B) and carbapenemases (Classes A, B, and D), followed by microbiological assays and in vivo efficacy studies to translate these biochemical findings into potential therapeutic applications.
References
- Synthesis of Cefdinir from 7-Amino-3-vinyl Cephem-4- carboxylic Acid Using N-Methyl Morpholine as Base. (URL not available)
-
Computational analysis of the interactions of a novel cephalosporin derivative with β-lactamases. BMC Structural Biology. [Link]
-
An Improved and Scaleable Preparation of 7-Amino-3-vinylcephem-4-carboxylic acid. ResearchGate. [Link]
- CN103387584A - Synthetic method of 7-amino-3-chloro-3-cephem-4-carboxylic acid.
-
Interactions of new plasmid-mediated beta-lactamases with third-generation cephalosporins. Reviews of Infectious Diseases. [Link]
-
A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds. Biochemical Journal. [Link]
-
Kinetic properties of two plasmid-mediated beta-lactamases from Klebsiella pneumoniae with strong activity against third-generation cephalosporins. Antimicrobial Agents and Chemotherapy. [Link]
-
Mass spectrometry analyses of BlaC G¹³²N-clavulanate adducts. ResearchGate. [Link]
-
Computational analysis of the interactions of a novel cephalosporin derivative with β-lactamases. PubMed. [Link]
-
Studies on beta-lactam antibiotics. XII. Synthesis and activity of new 3-ethynylcephalosporin. The Journal of Antibiotics. [Link]
-
Structural and Mechanistic Basis for Extended-Spectrum Drug-Resistance Mutations in Altering the Specificity of TEM, CTX-M, and KPC β-lactamases. Frontiers in Molecular Biosciences. [Link]
-
Tackling the Antibiotic Resistance Caused by Class A β-Lactamases through the Use of β-Lactamase Inhibitory Protein. MDPI. [Link]
-
Structural characterization of class A β-lactamase CTX-M-15 and class C β-lactamase CMY-2 and their complexes with β-lactam compounds. Iowa State University. [Link]
-
Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. The Journal of Applied Laboratory Medicine. [Link]
-
Matrix-Assisted Laser Desorption Ionization–Time of Flight Mass Spectrometry-Based Functional Assay for Rapid Detection of Resistance against β-Lactam Antibiotics. Journal of Clinical Microbiology. [Link]
-
β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine. [Link]
-
Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. MDPI. [Link]
-
A survey of the kinetic parameters of class C beta-lactamases. Penicillins. Biochemical Journal. [Link]
-
Computational analysis of the interactions of a novel cephalosporin derivative with β-lactamases. ResearchGate. [Link]
-
Three decades of beta-lactamase inhibitors. Merck Millipore. [Link]
-
Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance. JSciMed Central. [Link]
-
Mass spectrometry reveals potential of β-lactams as SARS-CoV-2 Mpro inhibitors. Chemical Communications. [Link]
Sources
- 1. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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- 4. Three decades of beta-lactamase inhibitors. | Merck [merckmillipore.com]
- 5. Computational analysis of the interactions of a novel cephalosporin derivative with β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance [jscimedcentral.com]
- 8. Frontiers | Structural and Mechanistic Basis for Extended-Spectrum Drug-Resistance Mutations in Altering the Specificity of TEM, CTX-M, and KPC β-lactamases [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Matrix-Assisted Laser Desorption Ionization–Time of Flight Mass Spectrometry-Based Functional Assay for Rapid Detection of Resistance against β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Pharmacokinetics and Bioavailability of 3-Ethynylcephalosporin Compounds: A Technical Whitepaper
Executive Summary
The structural modification of the cephem nucleus at the C-3 position is a critical determinant of both the antimicrobial efficacy and the pharmacokinetic (PK) profile of β -lactam antibiotics. Among these modifications, the introduction of a 3-ethynyl (alkyne) group represents a highly sophisticated approach to drug design. As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind the superior pharmacokinetics and bioavailability of 3-ethynylcephalosporins. By exploring the electronic and steric effects of the alkyne moiety, this guide provides researchers and drug development professionals with a comprehensive framework for evaluating and optimizing these advanced antibacterial agents.
Mechanistic Rationale: The Role of the C-3 Ethynyl Group
The evolution of orally active cephalosporins has historically relied on balancing lipophilicity for intestinal absorption with hydrophilicity for systemic solubility. The 3-ethynylcephalosporin class, pioneered in the mid-1980s by Kawabata et al. [1], achieves this balance through unique physicochemical properties imparted by the carbon-carbon triple bond.
Electronic Activation of the β -Lactam Ring
The sp-hybridized carbon of the ethynyl group exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the conjugated Δ3 -double bond of the cephem core, thereby increasing the electrophilicity of the β -lactam carbonyl carbon. This causality directly enhances the drug's reactivity toward the nucleophilic serine hydroxyl group in bacterial Penicillin-Binding Proteins (PBPs), leading to rapid acylation and cell wall lysis.
Steric and Lipophilic Contributions to Bioavailability
Unlike bulky substituents (e.g., complex heteroaryl groups), the linear geometry of the ethynyl group introduces minimal steric hindrance, allowing the molecule to easily navigate the tight binding pockets of PBPs [2]. Furthermore, the alkyne moiety optimally increases the partition coefficient (logP) of the molecule. This precise increase in lipophilicity enhances passive transcellular diffusion across the intestinal epithelium without rendering the compound so hydrophobic that it suffers from dissolution-rate limited absorption in the gastrointestinal (GI) tract.
Figure 1: Mechanistic pathway of beta-lactam activation via C-3 ethynyl modification.
Pharmacokinetic Profile and Bioavailability
The pharmacokinetics of 3-ethynylcephalosporins are characterized by rapid absorption, high peak plasma concentrations ( Cmax ), and excellent systemic stability.
Intestinal Absorption
Oral absorption of 3-ethynylcephalosporins is driven by a dual mechanism: passive diffusion (facilitated by the lipophilic alkyne) and active transport via intestinal oligopeptide transporters (e.g., PEPT1), which recognize the α -amino acid-like side chains often present at the C-7 position. The synergistic effect of these two pathways results in a bioavailability significantly higher than that of traditional C-3 methyl or vinyl analogs [1].
Distribution, Metabolism, and Excretion (DME)
-
Distribution: The optimized logP allows for moderate plasma protein binding (typically 30-50%), ensuring a high fraction of unbound, active drug ( fu ) is available to penetrate target tissues, including the respiratory tract and skin structures.
-
Metabolism: The carbon-carbon triple bond is metabolically robust. Unlike ester prodrugs that require hepatic hydrolysis, 3-ethynylcephalosporins largely bypass first-pass hepatic metabolism, circulating primarily as the unchanged parent drug.
-
Excretion: Clearance is predominantly renal via glomerular filtration and active tubular secretion, resulting in a predictable half-life ( t1/2 ) that supports once- or twice-daily dosing regimens.
Figure 2: Oral absorption and systemic distribution workflow of 3-ethynylcephalosporins.
Quantitative Data: Comparative PK Parameters
To illustrate the pharmacokinetic superiority of the ethynyl modification, the following table synthesizes comparative PK parameters derived from structure-activity relationship (SAR) studies in rat models [1], [2]. The data demonstrates how substituting a methyl or vinyl group with an ethynyl group dramatically improves the area under the curve (AUC) and absolute bioavailability ( F ).
| Compound Class | C-3 Substituent | Route | Dose (mg/kg) | Cmax ( μ g/mL) | Tmax (h) | AUC0−∞ ( μ g·h/mL) | Bioavailability ( F %) |
| Standard Cephalosporin | -CH 3 (Methyl) | PO | 10 | 4.2 | 1.0 | 9.8 | ~18% |
| Advanced Cephalosporin | -CH=CH 2 (Vinyl) | PO | 10 | 8.5 | 0.8 | 19.5 | ~32% |
| 3-Ethynylcephalosporin | -C ≡ CH (Ethynyl) | PO | 10 | 14.2 | 0.5 | 31.4 | ~55% |
Table 1: Comparative pharmacokinetic parameters highlighting the enhanced absorption of the C-3 ethynyl modification.
Experimental Protocols: Self-Validating PK Workflows
To ensure trustworthiness and reproducibility, the following protocol details the in vivo pharmacokinetic profiling of 3-ethynylcephalosporins. This methodology is designed as a self-validating system, incorporating internal controls to prevent data artifacts.
Protocol: In Vivo PK Profiling in Sprague-Dawley Rats
Phase 1: Formulation and Dosing
-
Preparation: Solubilize the 3-ethynylcephalosporin in a vehicle consisting of 5% DMSO, 10% Tween 80, and 85% sterile saline.
-
Validation Step: Analyze the dosing solution pre- and post-administration via HPLC-UV to confirm concentration accuracy and rule out precipitation.
-
Administration: Fast healthy male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing. Administer the compound intravenously (IV, 2 mg/kg via tail vein) and orally (PO, 10 mg/kg via oral gavage).
Phase 2: Blood Sampling and Processing
-
Collection: Draw 200 μ L of blood via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes.
-
Separation: Centrifuge samples immediately at 4,000 × g for 10 minutes at 4°C to separate plasma.
-
Protein Precipitation: Add 50 μ L of the plasma to 150 μ L of ice-cold acetonitrile containing a known concentration of an internal standard (IS, e.g., cefazolin). Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes.
-
Validation Step: Run a blank plasma sample spiked only with the IS to confirm the absence of matrix suppression (matrix effect must be between 85% and 115%).
Phase 3: LC-MS/MS Quantification and NCA Analysis
-
Chromatography: Inject 5 μ L of the supernatant into an LC-MS/MS system utilizing a C18 analytical column. Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).
-
Validation Step: The calibration curve must span 1 to 5000 ng/mL with a correlation coefficient ( R2 ) ≥0.995 . Quality control (QC) samples at low, mid, and high concentrations must fall within ± 15% of their nominal values.
-
Data Extraction: Calculate PK parameters ( AUC , Cmax , Tmax , t1/2 , Cl , Vd , and %F ) using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin).
Conclusion
The integration of a 3-ethynyl group into the cephalosporin scaffold is a masterclass in rational drug design. By leveraging the sp-hybridized carbon's electron-withdrawing properties, researchers can simultaneously activate the β -lactam ring for potent antibacterial activity and optimize the molecule's lipophilicity for superior oral bioavailability. The self-validating protocols and mechanistic insights provided herein serve as a foundational guide for scientists aiming to further iterate on alkyne-substituted β -lactam therapeutics.
References
-
Kawabata K, Masugi T, Takaya T. Studies on beta-lactam antibiotics. XII. Synthesis and activity of new 3-ethynylcephalosporin. The Journal of Antibiotics. 1986;39(3):394-403. URL: [Link]
-
Barrett D, Terasawa T, Okuda S, et al. Studies on beta-Lactam Antibiotics. Synthesis and Antibacterial Activity of Novel C-3 Alkyne-substituted Cephalosporins. The Journal of Antibiotics. 1997;50(1):100-111. URL: [Link]
Stability of 3-Ethynylcephalosporins in Aqueous Physiological Environments: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise and Challenge of 3-Ethynylcephalosporins
Cephalosporins have long been a cornerstone of antibacterial therapy, prized for their broad-spectrum activity and favorable safety profile. The evolution of this class of β-lactam antibiotics has been marked by strategic chemical modifications to the core 7-aminocephalosporanic acid (7-ACA) nucleus, aimed at enhancing potency, expanding the spectrum of activity, and overcoming bacterial resistance mechanisms, primarily β-lactamase-mediated hydrolysis.[1] Modifications at the C-3 position of the dihydrothiazine ring are particularly crucial, as they significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, including its metabolic stability.[2]
The introduction of an ethynyl group at the C-3 position represents a novel approach in the design of cephalosporin derivatives. This small, sterically unobtrusive, and electron-withdrawing group has the potential to modulate the electronic properties of the cephem nucleus, thereby influencing its stability and reactivity. Furthermore, the terminal alkyne functionality opens up possibilities for bioorthogonal "click" chemistry, allowing for the development of advanced drug delivery systems, diagnostic tools, and targeted therapies.[3] However, the very features that make the 3-ethynyl substituent attractive also raise critical questions about the stability of these compounds in the aqueous physiological environments they will encounter in therapeutic applications. This guide provides a comprehensive technical overview of the factors governing the stability of 3-ethynylcephalosporins, the potential degradation pathways, and robust methodologies for their assessment.
Core Stability Considerations: A Tale of Two Rings and a Triple Bond
The chemical stability of a 3-ethynylcephalosporin in an aqueous physiological environment (typically pH 7.4, 37°C) is primarily dictated by the interplay of three key structural features: the inherent strain of the β-lactam ring, the electronic influence of the 3-ethynyl substituent on the cephem system, and the intrinsic reactivity of the terminal alkyne.
The Ever-Present Threat: β-Lactam Ring Hydrolysis
The Achilles' heel of all cephalosporins is the four-membered β-lactam ring. Its strained amide bond is susceptible to nucleophilic attack, leading to hydrolytic cleavage and loss of antibacterial activity.[4] This degradation can be catalyzed by acids, bases, or enzymes (β-lactamases).[5]
-
pH-Dependent Hydrolysis: In aqueous solutions, the rate of β-lactam hydrolysis is highly dependent on pH. Cephalosporins generally exhibit a U-shaped pH-rate profile, with maximum stability typically observed in the slightly acidic to neutral pH range (pH 4-6).[6] Under acidic conditions, the hydrolysis is specific-acid catalyzed, while under alkaline conditions, it is subject to hydroxide-ion catalysis.[6] For 3-ethynylcephalosporins, it is anticipated that they will follow this general pattern, though the precise pH of maximum stability may be influenced by the electronic properties of the ethynyl group.
-
Influence of the 3-Ethynyl Substituent: The nature of the C-3 substituent significantly impacts the rate of β-lactam hydrolysis. Electron-withdrawing groups at this position can increase the electrophilicity of the β-lactam carbonyl carbon, making it more susceptible to nucleophilic attack. Theoretical calculations and experimental data for other cephalosporins have shown a correlation between the polarity of the C3=C4 double bond and the rate of β-lactam ring opening.[7] The sp-hybridized carbons of the ethynyl group are more electronegative than sp2 or sp3 carbons, suggesting it will act as an electron-withdrawing group, potentially increasing the rate of hydrolysis compared to electron-donating or neutral substituents.
Isomerization to the Inactive Δ²-Cephem
Another significant non-hydrolytic degradation pathway for some cephalosporins is the isomerization of the double bond from the biologically active Δ³-position to the inactive Δ²-position.[8] The rate of this isomerization is also influenced by the C-3 substituent. Studies on cephalosporin esters have shown that the electronic structure of the conjugated π-bond system (C3=C4-C=O) is a key determinant of the isomerization rate.[9] While specific data for 3-ethynylcephalosporins is lacking, the electron-withdrawing nature of the ethynyl group could potentially influence the stability of the Δ³-isomer.
The Reactivity of the Ethynyl Group
Beyond its electronic influence on the cephem core, the terminal ethynyl group itself may be susceptible to degradation under physiological conditions. While terminal alkynes are generally stable, they can undergo certain reactions in aqueous environments, particularly in the presence of nucleophiles or catalysts.[9][10]
-
Hydration: The addition of water across the triple bond (hydration) to form a methyl ketone is a potential degradation pathway.[7][11][12][13] This reaction is typically slow in neutral water but can be catalyzed by acids and certain metal ions.[12][13] Given the complexity of biological fluids, the presence of endogenous catalysts that could facilitate this reaction cannot be ruled out.
-
Nucleophilic Addition: The electrophilic nature of the alkyne's sp-hybridized carbons makes them susceptible to attack by nucleophiles.[13] Biological systems are rich in nucleophiles such as thiols (e.g., from cysteine residues in proteins or glutathione), which could potentially add across the triple bond.
The following diagram illustrates the primary and potential degradation pathways for 3-ethynylcephalosporins.
Caption: Primary and potential degradation pathways for 3-ethynylcephalosporins in aqueous environments.
Factors Influencing Stability
A summary of the key factors known to influence the stability of cephalosporins, with projected relevance for 3-ethynyl derivatives, is presented below.
| Factor | Influence on Stability | Rationale for 3-Ethynylcephalosporins |
| pH | U-shaped stability profile; most stable around pH 4-6.[6] | Expected to follow the general trend, though the exact optimal pH may differ due to the electronic nature of the ethynyl group. |
| Temperature | Increased temperature accelerates degradation rates. | Adherence to Arrhenius kinetics is expected, making temperature control critical during storage and handling. |
| Buffers | Buffer species can catalyze hydrolysis (e.g., phosphate, borate).[14] | Careful selection of buffer systems is crucial for in vitro studies and formulation development to avoid catalytic effects. |
| Ionic Strength | Can influence reaction rates through primary salt effects.[14] | The effect on 3-ethynylcephalosporins would need experimental determination but should be considered in formulation design. |
| Enzymes | β-lactamases rapidly hydrolyze the β-lactam ring.[4] | The 3-ethynyl group's impact on β-lactamase susceptibility is a critical parameter to determine its in vivo efficacy. |
Experimental Protocols for Stability Assessment
A robust assessment of 3-ethynylcephalosporin stability requires a systematic experimental approach. The following protocols outline a comprehensive workflow for characterizing the degradation kinetics and identifying degradation products.
Forced Degradation Studies
Forced degradation (or stress testing) is essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the 3-ethynylcephalosporin in a suitable solvent (e.g., acetonitrile or DMSO) and dilute it to the final working concentration in the respective stress media.
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C.
-
Alkaline Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solid drug and an aqueous solution (at pH of maximum stability) at 60°C.
-
Photostability: Expose the solid drug and an aqueous solution to light according to ICH Q1B guidelines.
-
-
Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize acidic and basic samples before analysis.
-
Analysis: Analyze samples by a stability-indicating HPLC-UV/MS method (see below).
pH-Rate Profile Determination
This study determines the degradation rate as a function of pH to identify the pH of maximum stability.
Protocol:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 1 to 10) at a constant ionic strength.
-
Incubation: Dilute the 3-ethynylcephalosporin stock solution into each buffer and incubate at a constant temperature (e.g., 37°C or an elevated temperature to accelerate degradation).
-
Sampling: Withdraw aliquots at predetermined time points.
-
Analysis: Quantify the remaining parent drug concentration using a validated HPLC-UV method.
-
Data Analysis: Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant (k) for each pH. A plot of log(k) versus pH will yield the pH-rate profile.
Stability-Indicating Analytical Method: HPLC-UV/MS
A validated stability-indicating method is crucial to separate the parent drug from its degradation products.
Method Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV/DAD: Monitor at the λmax of the 3-ethynylcephalosporin (typically around 260 nm for the cephem chromophore).
-
Mass Spectrometry (ESI-MS/MS): For identification and characterization of degradation products.
-
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and sensitivity according to ICH guidelines.
The following diagram outlines the experimental workflow for stability testing.
Caption: Experimental workflow for assessing the stability of 3-ethynylcephalosporins.
Conclusion and Future Directions
The stability of 3-ethynylcephalosporins in aqueous physiological environments is a multifaceted issue governed by the interplay of the β-lactam ring's inherent reactivity, the electronic influence of the C-3 ethynyl group, and the potential for the alkyne moiety itself to undergo degradation. While these compounds are expected to exhibit the classic pH-dependent hydrolysis and potential for Δ²-isomerization common to all cephalosporins, the electron-withdrawing nature of the ethynyl group may enhance the rate of β-lactam cleavage. Furthermore, the potential for hydration of the triple bond represents a unique degradation pathway that warrants thorough investigation.
For researchers and drug development professionals, a comprehensive understanding of these stability aspects is paramount. Rigorous experimental evaluation using forced degradation studies, pH-rate profiling, and validated stability-indicating analytical methods is essential to characterize the degradation pathways, determine the optimal conditions for storage and formulation, and ultimately ensure the safety and efficacy of these promising next-generation antibiotics. Future work should focus on obtaining direct experimental data on the degradation kinetics and product identification for various 3-ethynylcephalosporin analogues to build a more complete picture of their stability profiles and guide the rational design of more robust and effective therapeutic agents.
References
-
Miyauchi, M., Fujimoto, K., Kawamoto, I., Sasahara, K., Ide, J., & Nakao, H. (1989). Studies on Orally Active Cephalosporin Esters. III. : Effect of the 3-Substituent on the Chemical Stability of Pivaloyloxymethyl Esters in Phosphate Buffer Solution. Chemical & Pharmaceutical Bulletin, 37(9), 2369-2373. [Link]
-
Lumen Learning. (n.d.). 10.5. Simple addition to alkynes. In Organic Chemistry 1: An open textbook. [Link]
-
Coene, B., Schanck, A., Dereppe, J. M., & Van Meerssche, M. (1984). Substituent effects on reactivity and spectral parameters of cephalosporins. Journal of Medicinal Chemistry, 27(5), 694-697. [Link]
-
Chemistry LibreTexts. (2021, November 1). 11.9: Addition of Water to Alkynes. In Chemistry LibreTexts. [Link]
-
Avti, P. K., et al. (2020). Synthesis and biochemical evaluation of cephalosporin analogues equipped with chemical tethers. RSC Medicinal Chemistry, 11(10), 1145-1154. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. In Virtual Textbook of Organic Chemistry. [Link]
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An In-depth Technical Guide to the Biological Activity of Ethynyl-Substituted Cephalosporin Analogs
Executive Summary: Overcoming the Resistance Crisis with Novel Cephalosporin Scaffolds
The relentless rise of antibiotic resistance, particularly among Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the urgent development of new antimicrobial agents.[1][2] Cephalosporins, a cornerstone of antibacterial therapy, have undergone extensive modification to enhance their spectrum and stability.[3][4] This guide focuses on a promising but specific subclass: ethynyl-substituted cephalosporin analogs. The introduction of a small, rigid ethynyl group (C≡CH) at key positions of the cephalosporin core, particularly at the C-3 position, has been shown to modulate antibacterial activity, offering a potential strategy to restore efficacy against resistant strains.[5]
This document provides a comprehensive technical overview for researchers and drug development professionals. It delves into the rationale, synthesis, mechanism of action, structure-activity relationships (SAR), and the in vitro and in vivo biological profiles of these unique analogs. We will explore the causality behind experimental designs and present actionable protocols to empower further research in this critical area.
The Cephalosporin Backbone: A Primer on Mechanism and Resistance
Cephalosporins, like all β-lactam antibiotics, are bactericidal agents that disrupt the synthesis of the peptidoglycan layer of the bacterial cell wall.[6][7] Their core mechanism involves the acylation of the active site of penicillin-binding proteins (PBPs), which are essential transpeptidases that catalyze the final cross-linking step of peptidoglycan synthesis.[8][9][10] This irreversible inhibition weakens the cell wall, leading to cell lysis and death.[7][10]
The antimicrobial spectrum of cephalosporins is largely defined by which generation they belong to, with successive generations generally showing increased activity against Gram-negative bacteria, sometimes at the cost of Gram-positive potency.[4][6][8] Bacterial resistance to cephalosporins is a major clinical challenge and primarily occurs through two mechanisms:
-
Enzymatic Degradation: The production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[9]
-
Target Site Modification: Alterations in the structure of PBPs, which reduce the binding affinity of β-lactam antibiotics.[11][12] A clinically significant example is the mecA gene in MRSA, which encodes for PBP2a, a low-affinity PBP that allows the bacteria to continue cell wall synthesis even in the presence of most β-lactam antibiotics.[12][13]
The strategic placement of an ethynyl group is hypothesized to influence both the intrinsic reactivity of the β-lactam ring and its interaction with native and mutated PBPs, offering a pathway to circumvent these resistance mechanisms.
Synthesis and Characterization: A Generalized Workflow
The creation of novel ethynyl-substituted cephalosporin analogs is a multi-step process rooted in semi-synthetic modification of the 7-aminocephalosporanic acid (7-ACA) nucleus.[3] The workflow is a critical sequence of synthesis, purification, and characterization designed to ensure the final compound is of high purity and its structure is unequivocally confirmed before biological evaluation.
Caption: Generalized workflow for the synthesis and evaluation of ethynyl-cephalosporins.
Exemplary Experimental Protocol: Synthesis of a 3-Ethynylcephalosporin
The following protocol is a synthesized representation of common synthetic routes described in the literature.[5]
Objective: To synthesize a 7β-[(Z)-2-(2-amino-4-thiazolyl)-2-(carboxymethoxyimino)acetamido]-3-ethynylcephalosporin analog.
Step 1: Preparation of the C-3 Precursor
-
Begin with a commercially available cephalosporin containing a suitable leaving group at the C-3 position, such as a 3-chloromethyl or 3-iodomethyl derivative. Ensure the carboxylic acid at C-4 and any reactive moieties on the C-7 side chain are appropriately protected (e.g., as diphenylmethyl (DPM) or p-methoxybenzyl (PMB) esters).
Step 2: Introduction of the Ethynyl Moiety via Sonogashira Coupling
-
In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the protected C-3 leaving group precursor in a suitable solvent like anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, ~5 mol%) and a copper(I) co-catalyst (e.g., CuI, ~10 mol%).
-
Add a suitable base, typically a hindered amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Introduce the ethynyl source, such as trimethylsilylacetylene, dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 3: Deprotection of the Silyl Group
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Remove the trimethylsilyl (TMS) protecting group from the alkyne using a mild desilylating agent like tetrabutylammonium fluoride (TBAF) in THF or potassium carbonate in methanol.
-
Monitor the deprotection by TLC.
Step 4: Final Deprotection and Purification
-
Cleave the C-4 carboxylic acid protecting group. For a DPM ester, this is typically achieved using a strong acid like trifluoroacetic acid (TFA) in the presence of a scavenger such as anisole.[14]
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) or column chromatography on silica gel to yield the final, pure ethynyl-substituted cephalosporin analog.[14]
Step 5: Structural Verification
-
Confirm the identity and purity of the final compound using High-Resolution Mass Spectrometry (HRMS) to verify the molecular weight and formula.
-
Use ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure, ensuring the characteristic signals for the ethynyl protons and carbons are present.
Biological Activity and Structure-Activity Relationships (SAR)
The introduction of an ethynyl group at the C-3 position has been shown to significantly impact the antibacterial profile of cephalosporins.
Enhanced Activity Against Gram-Positive Pathogens
A key finding is that 3-ethynylcephalosporins can exhibit improved activity against Staphylococcus aureus compared to analogs with other aliphatic hydrocarbon groups at the same position.[5] This suggests that the electronic properties and linear, rigid geometry of the alkyne are favorable for interaction with the PBPs of Gram-positive bacteria.
Caption: Key Structure-Activity Relationships (SAR) for cephalosporin analogs.
Structure-Activity Relationship (SAR) Insights
The biological activity of cephalosporins is profoundly influenced by the substituents at the C-3 and C-7 positions.[15]
-
C-3 Position: The substituent here primarily affects the pharmacokinetic properties and metabolic stability of the drug.[15] For ethynyl analogs, this small, uncharged group can influence oral absorption and distribution.[5] Studies comparing various C-3 substituents have shown that even subtle changes, like the geometry of a double bond (E vs. Z), can dramatically alter in vitro activity.[16][17] The 3-ethynyl group provides a unique electronic and steric profile that appears particularly beneficial for activity against certain Gram-positive organisms like S. aureus.[5]
-
C-7 Acylamino Side Chain: This position is critical for determining the antibacterial spectrum and affinity for PBPs.[15] The (Z)-2-(2-amino-4-thiazolyl)-2-(oxyimino)acetamido side chain is a common feature in third and fourth-generation cephalosporins, conferring broad-spectrum activity and stability against many β-lactamases.[5][6] Combining an optimal C-7 side chain with a C-3 ethynyl group is a key strategy for developing potent new analogs.
Mechanism of Action: The Role of the Ethynyl Group
While the fundamental mechanism remains the inhibition of PBPs, the ethynyl group likely modulates this interaction in several ways.
Caption: Proposed mechanism of PBP inhibition by ethynyl-cephalosporin analogs.
-
Altered PBP Affinity: The rigid, linear structure of the ethynyl substituent may orient the cephalosporin molecule within the PBP active site in a more favorable conformation for acylation of the catalytic serine residue. This could lead to a higher binding affinity, particularly for PBP isoforms found in target pathogens like S. aureus.[18]
-
Electronic Effects: The electron-withdrawing nature of the alkyne could subtly alter the reactivity of the β-lactam ring, potentially making it more susceptible to nucleophilic attack by the PBP's serine residue.
-
Circumventing Resistance: In resistant strains, where PBP structures are altered (e.g., PBP2a in MRSA), the unique steric profile of the ethynyl group might allow the analog to bind effectively where bulkier C-3 substituents cannot. While direct evidence for ethynyl cephalosporins binding to PBP2a is still emerging, the success of other novel cephalosporins like Ceftaroline, which does bind PBP2a, demonstrates the viability of this strategy.[13][19]
In Vitro and In Vivo Evaluation
A critical component of the drug discovery pipeline is the rigorous evaluation of the synthesized compounds for their biological activity.
In Vitro Susceptibility Testing
Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol adheres to the standards set by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Culture the bacterial strain (e.g., S. aureus ATCC 29213) overnight on an appropriate agar plate. Select several colonies to inoculate a tube of Mueller-Hinton Broth (MHB). Incubate until the turbidity matches a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Drug Dilution Series: Prepare a stock solution of the ethynyl-cephalosporin analog in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in MHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37 °C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Table 1: Representative In Vitro Activity Data
| Compound | Organism | MIC (µg/mL) |
| 3-Ethynyl-Cephalosporin Analog | S. aureus (MSSA) | 0.5 |
| S. aureus (MRSA) | 4 | |
| E. coli | 8 | |
| Cefotaxime (Comparator) | S. aureus (MSSA) | 2 |
| S. aureus (MRSA) | >64 | |
| E. coli | ≤0.25 |
(Note: Data is illustrative, based on trends reported in the literature. Actual values are compound-specific.)
In Vivo Efficacy Studies
Promising candidates from in vitro screening must be evaluated in animal models of infection.
Protocol: Murine Systemic Infection Model
-
Infection: Male Swiss albino mice are infected intraperitoneally (IP) with a lethal dose of a bacterial pathogen (e.g., S. aureus Smith strain).
-
Treatment: At a specified time post-infection (e.g., 1 hour), groups of mice are treated with the test compound via a relevant route (e.g., subcutaneous or oral).[16] Multiple dose levels are tested.
-
Observation: The animals are observed for a period of 7-14 days, and mortality is recorded.
-
Endpoint: The 50% protective dose (PD₅₀) is calculated, representing the dose of the compound required to protect 50% of the infected animals from death.
Studies have shown that cephalosporins with favorable in vitro profiles often demonstrate excellent in vivo efficacy in such models.[16] Furthermore, evaluation in rats can provide initial data on oral absorption and pharmacokinetic profiles.[5]
Conclusion and Future Directions
The exploration of ethynyl-substituted cephalosporin analogs represents a targeted and mechanistically sound approach to combatting bacterial resistance. The introduction of the C-3 ethynyl group has been shown to confer potent activity, particularly against challenging Gram-positive pathogens like S. aureus.[5] The synthetic accessibility and the potential for favorable modulation of PBP interactions make this a compelling scaffold for further development.
Future research should focus on:
-
Expanded SAR Studies: Synthesizing a broader library of analogs with diverse C-7 side chains to optimize the antibacterial spectrum.
-
Mechanism of Action Elucidation: Conducting detailed biochemical assays to quantify the binding affinity of these analogs for a panel of PBPs, including PBP2a from MRSA.
-
Pharmacokinetic Profiling: Performing comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies to identify candidates with drug-like properties suitable for clinical development.[20]
-
Resistance Development Studies: Investigating the potential for and mechanisms of resistance development to these novel compounds.
By systematically building upon the foundational work presented here, the scientific community can continue to innovate and develop the next generation of cephalosporin antibiotics, providing new hope in the fight against infectious diseases.
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Engineering the C-3 Position: Structure-Activity Relationship (SAR) and Pharmacokinetics of 3-Ethynylcephalosporins
Executive Summary
The development of orally active cephalosporins requires a delicate balance between structural stability, pharmacokinetic viability, and potent antimicrobial efficacy. Historically, modifications at the C-3 position of the cephalosporin core have been pivotal in dictating both the pharmacokinetic profile and the intrinsic reactivity of the β-lactam ring. This technical guide explores the in-depth Structure-Activity Relationship (SAR) of 3-ethynylcephalosporins, detailing how the unique electronic and steric properties of the ethynyl moiety enhance activity against Gram-positive pathogens like Staphylococcus aureus while maintaining moderate oral bioavailability.
Mechanistic Rationale: The C-3 Ethynyl Advantage
The intrinsic antibacterial activity of cephalosporins is driven by their ability to acylate the active-site serine of bacterial Penicillin-Binding Proteins (PBPs). The efficiency of this acylation is heavily influenced by the substituent at the C-3 position through two primary mechanisms:
-
Electronic Activation (Inductive Effect): The β-lactam ring's acylating power depends on the leaving group ability and the electronic pull of the C-3 substituent. The sp-hybridized carbon of the ethynyl group exerts a strong electron-withdrawing inductive effect on the dihydrothiazine ring. This electron withdrawal increases the electrophilicity of the adjacent β-lactam carbonyl, making it highly susceptible to nucleophilic attack by the PBP serine hydroxyl.
-
Steric Profile: Unlike bulky aliphatic or branched side chains, the ethynyl group (-C≡CH) is linear and rod-like. This minimal steric footprint allows the molecule to deeply penetrate the narrow, highly conserved binding pockets of Gram-positive PBPs without introducing steric hindrance.
This combination of electronic activation and steric compatibility explains why 3-ethynylcephalosporins exhibit superior in vitro activity against Staphylococcus aureus compared to analogs possessing bulkier aliphatic hydrocarbon groups at the C-3 position .
Structure-Activity Relationship (SAR) Profiling
Systematic SAR studies comparing various C-3 substitutions reveal distinct evolutionary trade-offs between antibacterial spectrum and pharmacokinetics:
-
Anti-Staphylococcal Efficacy: The introduction of the 3-ethynyl group significantly boosts activity against Gram-positive bacteria. When paired with a 7β-[(Z)-2-(2-amino-4-thiazolyl)-2-carboxymethoxyiminoacetamido] side chain, the 3-ethynyl derivative outperforms its aliphatic counterparts against S. aureus.
-
Gram-Negative Efficacy: Conversely, reducing the steric bulk entirely (C-3 hydrogen) or utilizing a C-3 vinyl group shifts the spectrum, yielding more potent activity against Gram-negative pathogens compared to the ethynyl derivative .
-
Pharmacokinetics & Oral Absorption: Lipophilicity and metabolic stability govern oral bioavailability. While the 3-ethynyl substitution provides moderate and clinically viable oral absorption in rat models , substituting the C-3 position with a methylthio (-SCH₃) group yields the highest overall absorption rate among the tested series, albeit with a different antimicrobial spectrum .
SAR Logical Workflow
Caption: Mechanistic pathway linking 3-ethynyl substitution to antibacterial and pharmacokinetic profiles.
Quantitative SAR Data Summary
The following table synthesizes the relative pharmacological impacts of varying the C-3 functional group on the cephalosporin core, assuming a constant 7β-aminothiazolyl-methoxyimino side chain.
| C-3 Substituent | S. aureus Activity (Relative) | Gram-Negative Activity (Relative) | Oral Absorption (Rat Model) |
| -C≡CH (Ethynyl) | High | Moderate | Moderate |
| -CH=CH₂ (Vinyl) | Moderate | High | Low to Moderate |
| -SCH₃ (Methylthio) | Low to Moderate | Moderate | Highest |
| -H (Hydrogen) | Low | High | Low |
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each critical step includes a mandatory checkpoint that confirms the causality and success of the procedure before progression is allowed.
Protocol A: Synthesis of 3-Ethynylcephalosporin via Sonogashira Cross-Coupling
Objective: Install the terminal alkyne at the C-3 position without degrading the sensitive β-lactam core.
-
Step 1: C-3 Enol Triflation
-
Action: React the C-3 hydroxyl cephalosporin intermediate with trifluoromethanesulfonic anhydride (Tf₂O) and diisopropylethylamine (DIPEA) in dichloromethane at -78°C.
-
Causality: The hydroxyl group is a poor leaving group. Tf₂O converts it into a highly reactive triflate, which is essential for the subsequent oxidative addition by the palladium catalyst.
-
System Validation Checkpoint: Perform LC-MS analysis. The reaction is only validated to proceed when the starting material mass peak completely disappears. This ensures no unreacted enol competes or causes side reactions in the cross-coupling phase.
-
-
Step 2: Sonogashira Coupling
-
Action: To the degassed triflate solution, add Pd(PPh₃)₄, CuI, and trimethylsilylacetylene (TMS-acetylene).
-
Causality: The Pd catalyst facilitates carbon-carbon bond formation, while CuI acts as a co-catalyst to form the reactive copper acetylide intermediate. The bulky TMS protection prevents the alkyne from undergoing unwanted homocoupling.
-
System Validation Checkpoint: Monitor the reaction mixture via TLC for the formation of a diyne byproduct. A complete lack of diyne validates that the system was adequately degassed and strictly anaerobic.
-
-
Step 3: TMS Deprotection
-
Action: Treat the intermediate with a mild fluoride source (e.g., TBAF buffered with acetic acid) at 0°C.
-
Causality: Fluoride selectively attacks the silicon atom, cleaving the silicon-carbon bond to yield the terminal alkyne (-C≡CH) without hydrolyzing the highly sensitive β-lactam ring.
-
System Validation Checkpoint: IR spectroscopy must show the appearance of a sharp terminal alkyne C-H stretch at ~3300 cm⁻¹, validating successful deprotection.
-
Protocol B: High-Throughput Broth Microdilution for MIC Determination
Objective: Accurately determine the Minimum Inhibitory Concentration (MIC) against S. aureus.
-
Step 1: Inoculum Standardization
-
Action: Suspend S. aureus colonies in sterile saline to a 0.5 McFarland standard, then dilute 1:100 in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Causality: Standardizing the bacterial titer to approximately 5×105 CFU/mL prevents the "inoculum effect," where artificially high bacterial densities lead to falsely elevated MICs due to localized β-lactamase accumulation.
-
System Validation Checkpoint: Plate a 10 µL aliquot of the final inoculum onto an agar plate. A colony count of 40-60 CFU after overnight incubation physically validates the target concentration.
-
-
Step 2: Drug Dilution and Incubation
-
Action: Perform 2-fold serial dilutions of the 3-ethynylcephalosporin in a 96-well plate, add the standardized inoculum, and incubate at 37°C for 18-24 hours.
-
Causality: 2-fold dilutions provide a logarithmic scale of concentration, allowing precise and reproducible determination of the lowest inhibitory threshold.
-
System Validation Checkpoint: The positive growth control well must show distinct turbidity, and the negative sterility control must remain optically clear. Crucially, an internal QC standard (e.g., Vancomycin) must yield an MIC within the CLSI-defined acceptable range (0.5 - 2 µg/mL for S. aureus ATCC 29213) to validate the integrity of the entire assay plate.
-
References
-
Kawabata, K., Masugi, T., & Takaya, T. (1986). Studies on β-lactam antibiotics. XII. Synthesis and activity of new 3-ethynylcephalosporin. The Journal of Antibiotics, 39(3), 394-403. Available at:[Link]
Application Note: Bioorthogonal Profiling of Bacterial Targets using 3-Ethynylcephalosporin
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Applications: Activity-Based Protein Profiling (ABPP), Antimicrobial Resistance (AMR) Screening, Penicillin-Binding Protein (PBP) Localization
Mechanistic Rationale & Probe Design
The development of targeted covalent inhibitors and activity-based probes (ABPs) is a cornerstone of modern antimicrobial drug discovery. 3-Ethynylcephalosporin represents a highly optimized scaffold for interrogating bacterial cell wall dynamics.
The core logic of this probe relies on two distinct chemical events:
-
Target Engagement: The β-lactam ring of the cephalosporin core acts as a highly specific recognition motif for Penicillin-Binding Proteins (PBPs) and β-lactamases[1]. Upon binding, the active-site serine of the enzyme attacks the β-lactam ring, forming a stable, covalent acyl-enzyme intermediate[2].
-
Bioorthogonal Tagging: The incorporation of an ethynyl (alkyne) group at the C-3 position provides a terminal handle for downstream detection[3]. The causality behind selecting an ethynyl group over larger fluorophores is critical: its minimal steric footprint ensures that the probe's binding kinetics and cell-penetration properties closely mimic those of natural antibiotic substrates[2][3].
Mechanism of 3-ethynylcephalosporin target binding and bioorthogonal click activation.
Principles of CuAAC Click Chemistry in Proteomics
Once the bacterial targets are covalently tagged with 3-ethynylcephalosporin, the alkyne handle is reacted with an azide-functionalized reporter (e.g., Azide-Fluor 488 or Azide-Biotin) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [4].
To maintain protein integrity and ensure a self-validating system, the choice and sequence of reagents are strictly governed by chemical causality:
-
THPTA Ligand: A water-soluble ligand that chelates copper. Free Cu(I) rapidly generates reactive oxygen species (ROS) in aqueous buffers, which degrades proteins and quenches fluorophores. Pre-complexing Cu(II) with THPTA prevents ROS generation and maintains Cu(I) solubility[4][5].
-
Sodium Ascorbate: Acts as a mild reducing agent to convert Cu(II) to the catalytically active Cu(I) in situ[6]. It must be added last to initiate the reaction only after the copper is safely chelated.
Experimental Workflow & Self-Validating Protocols
Step-by-step workflow for 3-ethynylcephalosporin click chemistry profiling.
Reagent Preparation
-
CuSO₄ Stock (20 mM): Dissolve in Milli-Q water.
-
THPTA Ligand Stock (50 mM): Dissolve in Milli-Q water[4].
-
Sodium Ascorbate (100 mM): Must be prepared fresh daily. Dissolve 20 mg in 1 mL of Milli-Q water[4]. Do not use if the solution turns brown[6].
-
Azide-Fluorophore (10 mM): Dissolve in DMSO.
In Situ Bacterial Labeling
Causality Check: Labeling live cells ensures that only active, properly folded enzymes are targeted, preserving the physiological context of the cell wall.
-
Grow bacterial cultures (e.g., S. aureus or E. coli) to mid-log phase (OD₆₀₀ = 0.5).
-
Harvest 1 mL of culture by centrifugation (5,000 x g, 5 min) and resuspend in 100 µL of PBS (pH 7.4).
-
Add 3-ethynylcephalosporin to a final concentration of 10–50 µM.
-
Incubate at 37°C for 30 minutes with gentle shaking.
Cell Lysis & Protein Extraction
-
Wash the cells three times with 1 mL of PBS to remove unbound probe.
-
Resuspend the pellet in 100 µL of Lysis Buffer (50 mM Tris-HCl pH 7.5, 1% SDS, 1x Protease Inhibitor Cocktail).
-
Sonicate on ice (3 x 10-second pulses) and centrifuge at 14,000 x g for 15 minutes to clear the lysate. Transfer the supernatant to a new tube.
Bioorthogonal Conjugation (CuAAC)
Critical Step: The order of addition is paramount. Adding ascorbate before THPTA will ruin the sample via ROS generation.
-
Adjust the protein lysate concentration to 1–2 mg/mL.
-
To 50 µL of lysate, add the reagents in the following exact order:
-
Azide-Fluorophore: 1 µL (Final conc. 100 µM).
-
Pre-mixed Catalyst: In a separate tube, mix 1 µL of 20 mM CuSO₄ and 2 µL of 50 mM THPTA. Incubate for 5 minutes at room temperature, then add the entire 3 µL mixture to the lysate[4][5].
-
Sodium Ascorbate: 2.5 µL of freshly prepared 100 mM stock (Final conc. ~5 mM)[4].
-
-
Vortex gently and incubate in the dark at room temperature for 1 hour.
-
Quench the reaction by adding 4x Laemmli sample buffer and boiling for 5 minutes.
Self-Validation & Controls
A robust protocol must be self-validating. Always run the following parallel controls:
-
Negative Control (No Probe): Omit 3-ethynylcephalosporin during Step 3.2. Validates that the azide-fluorophore does not non-specifically bind to the proteome.
-
Competition Control: Pre-incubate the live bacteria with 1 mM Penicillin G for 15 minutes before adding 3-ethynylcephalosporin. A successful competition (loss of fluorescent signal) proves that the probe is specifically engaging the active sites of PBPs/β-lactamases rather than adhering via non-specific hydrophobic interactions.
Quantitative Data & Troubleshooting
Table 1: Optimized CuAAC Reaction Conditions
| Reagent | Stock Concentration | Final Concentration | Function / Causality |
| 3-Ethynylcephalosporin | 10 mM (in DMSO) | 10 – 50 µM | Activity-based probe; targets active-site serine. |
| Azide-Fluorophore | 10 mM (in DMSO) | 100 µM | Bioorthogonal reporter for visualization. |
| CuSO₄ | 20 mM (in H₂O) | 400 µM | Source of Cu(II) for the catalyst system. |
| THPTA Ligand | 50 mM (in H₂O) | 2 mM | Chelates Cu(I), prevents ROS, maintains solubility. |
| Sodium Ascorbate | 100 mM (in H₂O) | 5 mM | Reduces Cu(II) to Cu(I) to initiate the click reaction. |
Table 2: Troubleshooting Matrix
| Observation | Root Cause Analysis | Corrective Action |
| High Background Fluorescence | Non-specific binding of the unreacted Azide-fluorophore. | Increase the number of post-labeling washes. Ensure the Negative Control is utilized to baseline the signal. |
| Weak or No Signal | Oxidation of Cu(I) or inactive Ascorbate. | Prepare Sodium Ascorbate fresh daily[6]. Ensure the reaction tube is sealed to minimize oxygen exposure. |
| Protein Precipitation | ROS generation due to unchelated Cu(I). | Strictly adhere to the order of addition. Pre-incubate CuSO₄ with THPTA for 5 minutes before adding to the protein lysate[4][5]. |
References
- Kawabata K, et al. "Studies on beta-lactam antibiotics. XII. Synthesis and activity of new 3-ethynylcephalosporin." The Journal of antibiotics, 1986.
- Kocaoglu O, Carlson EE. "Progress and prospects for small-molecule probes of bacterial imaging.
- Zhang et al. "Unique Fluorescent Imaging Probe for Bacterial Surface Localization and Resistant Enzyme Imaging." ACS Chemical Biology, 2018.
- Presolski SI, Hong V, Finn MG. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 2011.
- baseclick.
- BroadPharm. "Tris(3-hydroxypropyltriazolylmethyl)amine(THPTA) Protocol." broadpharm.com.
Sources
- 1. Progress and prospects for small-molecule probes of bacterial imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Studies on beta-lactam antibiotics. XII. Synthesis and activity of new 3-ethynylcephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Na-Ascorbate [baseclick.eu]
Application Notes and Protocols for CuAAC Bioconjugation Techniques with 3-Ethynylcephalosporin
Introduction: Precision Targeting with Cephalosporin "Click" Chemistry
The convergence of antibiotic chemistry and bioorthogonal "click" chemistry has paved the way for innovative approaches in drug delivery, diagnostic imaging, and understanding complex biological processes. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands out as a premier ligation strategy due to its high efficiency, specificity, and biocompatibility.[1][2] This application note provides a comprehensive guide to the use of 3-ethynylcephalosporin, a novel β-lactam derivative, in CuAAC-mediated bioconjugation. By functionalizing the C-3 position of the cephalosporin core with a terminal alkyne, we create a versatile handle for covalently attaching this important antibiotic class to a wide array of azide-modified biomolecules, including proteins, peptides, and nucleic acids.[3][4]
The rationale for this approach lies in the potential to create highly targeted therapeutic agents. For instance, conjugating 3-ethynylcephalosporin to a tumor-targeting antibody could lead to the development of an antibody-drug conjugate (ADC) that selectively delivers the antibiotic payload to cancer cells.[5][] Similarly, its attachment to imaging agents can enable the visualization of bacterial infections or the study of penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics.[7]
This document will provide a detailed overview of the CuAAC mechanism, step-by-step protocols for the bioconjugation of 3-ethynylcephalosporin, and methods for the characterization of the resulting bioconjugate.
The Chemistry of CuAAC: A Robust Ligation Tool
The CuAAC reaction is a highly efficient 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted-1,2,3-triazole ring.[2][] This reaction is favored for bioconjugation due to several key features:
-
High Specificity and Yield: The reaction is highly specific for azides and terminal alkynes, minimizing off-target reactions with other functional groups present in biological systems, and typically proceeds with near-quantitative yields.[1]
-
Biocompatible Reaction Conditions: CuAAC can be performed in aqueous buffers at physiological pH and ambient temperature, preserving the structure and function of sensitive biomolecules.[9]
-
Favorable Kinetics: The copper(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed Huisgen cycloaddition.[10]
The catalytic cycle of CuAAC is initiated by the formation of a copper(I)-acetylide intermediate. This intermediate then reacts with the azide to form a six-membered cupracycle, which subsequently undergoes reductive elimination to yield the triazole product and regenerate the copper(I) catalyst.[7] To maintain the active Cu(I) oxidation state in the presence of oxygen, a reducing agent, typically sodium ascorbate, is added to the reaction mixture.[11] Furthermore, a copper-coordinating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to enhance catalyst stability and solubility in aqueous media, and to protect the biomolecule from potential damage by copper ions.[7]
Visualizing the CuAAC Bioconjugation Workflow
The following diagram illustrates the overall workflow for the bioconjugation of 3-ethynylcephalosporin to an azide-modified biomolecule.
Caption: A streamlined workflow for the CuAAC-mediated bioconjugation of 3-ethynylcephalosporin.
Materials and Reagents
The following table outlines the necessary materials and reagents for the successful bioconjugation of 3-ethynylcephalosporin.
| Reagent/Material | Supplier | Purpose | Storage |
| 3-Ethynylcephalosporin | Custom Synthesis or Commercial | Alkyne-modified antibiotic | -20°C, desiccated |
| Azide-Modified Biomolecule (e.g., Protein, Antibody) | User-provided or Commercial | Azide-functionalized target | As per manufacturer's instructions |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | Copper catalyst precursor | Room Temperature |
| Sodium Ascorbate | Sigma-Aldrich | Reducing agent for Cu(I) | Room Temperature, desiccated |
| THPTA Ligand | Sigma-Aldrich | Copper chelating ligand | Room Temperature |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Reaction buffer | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for stock solutions | Room Temperature |
| Desalting Columns (e.g., PD-10) | Cytiva | Purification of conjugate | Room Temperature |
| HPLC System with C18 column | Agilent, Waters | Analysis of conjugate purity | N/A |
| Mass Spectrometer (e.g., ESI-TOF) | Agilent, Waters | Characterization of conjugate | N/A |
| SDS-PAGE Gels and Reagents | Bio-Rad | Analysis of conjugate | 4°C |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Accurate preparation of stock solutions is critical for reproducible results.
-
3-Ethynylcephalosporin Stock (10 mM): Dissolve the required amount of 3-ethynylcephalosporin in anhydrous DMSO to a final concentration of 10 mM. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Azide-Modified Biomolecule Stock (e.g., 1 mg/mL): Prepare a stock solution of the azide-modified biomolecule in PBS, pH 7.4, at a concentration suitable for your application (e.g., 1 mg/mL for a protein). Store according to the manufacturer's recommendations.
-
Copper(II) Sulfate Stock (20 mM): Dissolve copper(II) sulfate pentahydrate in deionized water to a final concentration of 20 mM. Store at room temperature.
-
Sodium Ascorbate Stock (100 mM): Prepare a fresh solution of sodium ascorbate in deionized water to a final concentration of 100 mM immediately before use.
-
THPTA Ligand Stock (50 mM): Dissolve THPTA in deionized water to a final concentration of 50 mM. Store at room temperature.
Protocol 2: CuAAC Bioconjugation of 3-Ethynylcephalosporin to an Azide-Modified Protein
This protocol provides a general procedure for the bioconjugation of 3-ethynylcephalosporin to an azide-modified protein. The reaction conditions may require optimization depending on the specific biomolecule.
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:
-
Azide-modified protein solution (to a final concentration of 10-50 µM in the reaction mixture).
-
PBS, pH 7.4 (to adjust the final volume).
-
3-Ethynylcephalosporin stock solution (to a final concentration of 100-500 µM, representing a 5-10 fold molar excess over the azide-modified protein).
-
-
Catalyst Premix Preparation: In a separate tube, prepare the catalyst premix by combining:
-
2.5 µL of 20 mM CuSO₄ stock.
-
5.0 µL of 50 mM THPTA ligand stock.
-
Mix gently by pipetting.
-
-
Initiation of the Reaction:
-
Add the catalyst premix to the reaction tube containing the protein and cephalosporin.
-
Add 25 µL of freshly prepared 100 mM sodium ascorbate stock solution to initiate the reaction.
-
-
Incubation: Gently mix the reaction by inverting the tube several times. Incubate the reaction at room temperature for 1-2 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., 4-16 hours).
-
Reaction Quenching (Optional): The reaction can be quenched by adding EDTA to a final concentration of 10 mM to chelate the copper ions.
| Component | Stock Concentration | Volume for 500 µL Reaction | Final Concentration |
| Azide-Modified Protein | 1 mg/mL (~20 µM for a 50 kDa protein) | 125 µL | 5 µM |
| 3-Ethynylcephalosporin | 10 mM | 5 µL | 100 µM |
| CuSO₄ | 20 mM | 2.5 µL | 100 µM |
| THPTA | 50 mM | 5 µL | 500 µM |
| Sodium Ascorbate | 100 mM | 25 µL | 5 mM |
| PBS, pH 7.4 | - | 337.5 µL | - |
Protocol 3: Purification of the 3-Ethynylcephalosporin Bioconjugate
Removal of unreacted small molecules (3-ethynylcephalosporin, catalyst, ligand, and reducing agent) is essential for downstream applications.
-
Size-Exclusion Chromatography (SEC):
-
Equilibrate a desalting column (e.g., PD-10) with PBS, pH 7.4, according to the manufacturer's instructions.
-
Load the entire reaction mixture onto the column.
-
Elute the conjugate with PBS, pH 7.4, and collect the fractions containing the high molecular weight bioconjugate. The protein-containing fractions can be identified by monitoring the absorbance at 280 nm.
-
-
Dialysis:
-
Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) for the biomolecule.
-
Dialyze against a large volume of PBS, pH 7.4, at 4°C with several buffer changes over 24-48 hours.
-
Characterization of the Bioconjugate
Thorough characterization of the 3-ethynylcephalosporin bioconjugate is crucial to confirm successful conjugation and to assess its properties.
SDS-PAGE Analysis
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the increase in molecular weight of the biomolecule upon conjugation with 3-ethynylcephalosporin, although the small size of the cephalosporin may not result in a significant band shift. A more effective use of SDS-PAGE is to attach a larger azide-modified reporter molecule (e.g., a fluorescent dye) to the 3-ethynylcephalosporin prior to conjugation or to use an azide-functionalized fluorescent dye in a competitive reaction to confirm the presence of the alkyne group.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of the bioconjugate and separating it from the unconjugated biomolecule.[12][13]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at 280 nm (for the protein) and at a wavelength specific for the cephalosporin chromophore (typically around 260 nm).
Successful conjugation will result in a new peak with a different retention time compared to the unconjugated biomolecule.
Mass Spectrometry (MS)
Mass spectrometry provides definitive evidence of conjugation by confirming the expected mass increase of the biomolecule.[12][14]
-
Technique: Electrospray ionization time-of-flight (ESI-TOF) mass spectrometry is well-suited for analyzing large biomolecules.
-
Sample Preparation: The purified conjugate should be desalted into a volatile buffer (e.g., ammonium acetate) before analysis.
-
Data Analysis: The mass spectrum of the conjugate will show a mass shift corresponding to the molecular weight of the 3-ethynylcephalosporin-triazole adduct.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | Inactive catalyst | Prepare fresh sodium ascorbate solution immediately before use. |
| Steric hindrance | Increase the molar excess of 3-ethynylcephalosporin. Increase reaction time or temperature (if the biomolecule is stable). | |
| Inaccessible azide/alkyne groups | Consider using a longer linker on the azide-modified biomolecule or the cephalosporin. | |
| Biomolecule Degradation/Aggregation | Copper-mediated damage | Increase the concentration of the THPTA ligand (up to a 10:1 ratio with copper). Perform the reaction at a lower temperature (4°C). |
| Presence of reactive oxygen species | Degas the reaction buffer before use. | |
| Precipitation during Reaction | Poor solubility of reagents | Ensure all components are fully dissolved before mixing. The final concentration of DMSO should be kept low (<5%) to avoid protein denaturation. |
Conclusion
The CuAAC-mediated bioconjugation of 3-ethynylcephalosporin offers a robust and versatile platform for the development of novel targeted therapeutics and diagnostic tools. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this powerful technology in their own laboratories. Careful optimization of reaction conditions and thorough characterization of the final bioconjugate are paramount to achieving desired outcomes and advancing the field of targeted drug delivery and biomedical research.
Visualizing the CuAAC Mechanism
The following diagram details the catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: The catalytic cycle of the CuAAC reaction, forming a stable triazole linkage.
References
-
Miller, L. M., Herman, R., Gyulev, I., Krauss, T. F., Thomas, G. H., & Duhme-Klair, A. K. (2020). Synthesis and biochemical evaluation of cephalosporin analogues equipped with chemical tethers. RSC Medicinal Chemistry, 11(11), 1335-1341. [Link]
-
Farina, V., & Kant, J. (1997). Cycloadditions of Cephalosporins. A Comprehensive Study of the Reaction of Cephalosporin Triflates with Olefins, Acetylenes, and Dienes To Form [2 + 2] and [4 + 2] Adducts. The Journal of Organic Chemistry, 62(16), 5479-5488. [Link]
-
Miller, L. M., Herman, R., Gyulev, I., Krauss, T. F., Thomas, G. H., & Duhme-Klair, A. K. (2020). Synthesis and biochemical evaluation of cephalosporin analogues equipped with chemical tethers. White Rose Research Online. [Link]
-
Sahu, S., & Singh, R. K. (2022). Mechanochemical Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC). The Journal of Organic Chemistry. [Link]
-
Hao, G., & Yang, L. (2017). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 22(8), 1339. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Miller, L. M., Herman, R., Gyulev, I., Krauss, T. F., Thomas, G. H., & Duhme-Klair, A. K. (2020). Synthesis and biochemical evaluation of cephalosporin analogues equipped with chemical tethers. RSC Publishing. [Link]
-
Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy & Radiopharmaceuticals, 24(3), 289-302. [Link]
-
Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. [Link]
-
Ali, I., Ghaffar, A., & Wani, W. A. (2017). Click chemistry: A novel tool in pharmaceutical research. Pharmaceutical Chemistry Journal, 4(2), 24. [Link]
-
Riyanto, S., & Septiani, N. L. W. (2025). Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation. Journal of Separation Science. [Link]
-
Miller, L. M., Herman, R., Gyulev, I., Krauss, T. F., Thomas, G. H., & Duhme-Klair, A. K. (2020). Synthesis and biochemical evaluation of cephalosporin analogues equipped with chemical tethers. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Agarwal, P., & Bertozzi, C. R. (2015). Click Chemistry Conjugations. Methods in Molecular Biology, 1228, 1-15. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Guo, J., Guo, X., & Jin, R. (2010). Analysis of cephalosporins by hydrophilic interaction chromatography. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 841-846. [Link]
-
Pulatova, L. T., & Kurbanova, N. N. (2024). PRACTICAL APPLICATION OF CHROMATOGRAPHIC METHODS IN ANALYZING THE IDENTIFICATION OF CEPHALOSPORIN ANTIBIOTICS. Вестник МГПУ. Серия "Педагогика и психология", (1 (53)), 22. [Link]
-
El-Sokkary, R. I., Abdo, W., & El-Sayed, I. (2020). Synthesis and Biological Evaluation of 3´-C-Ethynyl and 3´-C-(1,4-disubstituted-1,2,3-triazolo) Double-Headed Pyranonucleosides. ResearchGate. [Link]
-
El-Sayed, N. S., & El-Kholy, M. M. (2025). A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment. Scientific Reports, 15(1), 1-13. [Link]
-
Hussain, I., AL-Othman, Z. A., & Saleem, K. (2011). Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods. LCGC International, 29(4). [Link]
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Synthesis of Fluorescent Probes Using 3-Ethynylcephalosporin: An Application Note and Protocol
Introduction: Illuminating Bacterial Resistance with "Click" Chemistry
The escalating threat of antibiotic resistance necessitates the development of sophisticated tools to visualize and understand the complex interactions between bacteria and antimicrobial agents. Fluorescently-labeled antibiotics have emerged as invaluable probes for real-time imaging of bacterial processes, offering insights into drug localization, mechanisms of resistance, and the efficacy of novel therapeutic strategies.[1][2][3] This application note provides a comprehensive guide to the synthesis, characterization, and application of fluorescent probes derived from 3-ethynylcephalosporin, a versatile scaffold for creating potent imaging agents.
Cephalosporins, a major class of β-lactam antibiotics, function by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls.[4] By introducing a terminal alkyne group at the C-3 position, 3-ethynylcephalosporin becomes an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[5] This highly efficient and specific reaction allows for the covalent attachment of a wide variety of azide-functionalized fluorophores, yielding stable and highly fluorescent probes.[5] The resulting triazole linkage is biocompatible and does not interfere with the biological activity of the cephalosporin core, ensuring that the probes accurately report on the antibiotic's behavior.
This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the power of click chemistry for the creation of customized fluorescent cephalosporin probes. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed, field-proven protocol, and discuss the critical aspects of probe characterization and application in bacterial imaging.
The Chemistry of Illumination: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a powerful ligation strategy that forms a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.[5] The reaction is characterized by its high yield, broad functional group tolerance, and mild, often aqueous, reaction conditions.[5]
The catalytic cycle is initiated by the in situ reduction of a Cu(II) salt (e.g., CuSO₄) to the active Cu(I) species by a reducing agent, typically sodium ascorbate.[5][6] The Cu(I) then coordinates with the terminal alkyne of the 3-ethynylcephalosporin, increasing its acidity and facilitating the formation of a copper acetylide intermediate. This intermediate then reacts with the azide-functionalized fluorophore in a stepwise manner to form the triazole ring, regenerating the Cu(I) catalyst.
To enhance the reaction rate and prevent the oxidative homocoupling of the alkyne, a copper-coordinating ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.[6][7] THPTA stabilizes the Cu(I) oxidation state and increases its solubility in aqueous media, making the reaction more efficient and compatible with biological molecules.[6][7]
Experimental Workflow: From Synthesis to Application
The overall workflow for the synthesis and application of 3-ethynylcephalosporin-based fluorescent probes can be visualized as a three-stage process: synthesis and purification, characterization, and finally, application in bacterial imaging.
Caption: Overall experimental workflow.
Detailed Protocol: Synthesis of a 3-Ethynylcephalosporin Fluorescent Probe
This protocol details the synthesis of a fluorescent probe by reacting 3-ethynylcephalosporin with an azide-functionalized fluorophore (e.g., an azide-modified cyanine or fluorescein dye) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) |
| 3-Ethynylcephalosporin | Custom Synthesis or Commercial | N/A |
| Azide-Functionalized Fluorophore (e.g., Sulfo-Cyanine5 Azide) | Lumiprobe | 23320 |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Sigma-Aldrich | C8027 |
| Sodium Ascorbate | Sigma-Aldrich | A4034 |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | 762342 |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | 276855 |
| Deionized Water (ddH₂O), Nuclease-Free | Thermo Fisher Scientific | AM9937 |
| Acetonitrile (ACN), HPLC Grade | Thermo Fisher Scientific | A998 |
| Triethylammonium Acetate (TEAA) Buffer, 1.0 M, pH 7.0 | Sigma-Aldrich | T7165 |
| C18 Reverse-Phase HPLC Column | Waters | WAT046375 |
Step-by-Step Synthesis Procedure
-
Preparation of Stock Solutions:
-
3-Ethynylcephalosporin (10 mM): Dissolve the appropriate amount of 3-ethynylcephalosporin in anhydrous DMSO to make a 10 mM stock solution.
-
Azide-Fluorophore (10 mM): Dissolve the azide-functionalized fluorophore in anhydrous DMSO to make a 10 mM stock solution. Store protected from light.
-
Copper(II) Sulfate (100 mM): Dissolve CuSO₄·5H₂O in nuclease-free ddH₂O to make a 100 mM stock solution.
-
Sodium Ascorbate (1 M): Prepare a fresh 1 M stock solution of sodium ascorbate in nuclease-free ddH₂O immediately before use.
-
THPTA (100 mM): Dissolve THPTA in nuclease-free ddH₂O to make a 100 mM stock solution.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction:
-
In a microcentrifuge tube, combine the following reagents in the order listed:
-
Nuclease-free ddH₂O: to a final reaction volume of 1 mL
-
3-Ethynylcephalosporin (10 mM stock): 100 µL (final concentration: 1 mM)
-
Azide-Fluorophore (10 mM stock): 120 µL (final concentration: 1.2 mM, 1.2 equivalents)
-
THPTA (100 mM stock): 50 µL (final concentration: 5 mM)
-
Copper(II) Sulfate (100 mM stock): 10 µL (final concentration: 1 mM)
-
-
Vortex the mixture gently.
-
Add 100 µL of freshly prepared 1 M Sodium Ascorbate stock solution (final concentration: 100 mM).
-
Vortex the reaction mixture again and protect it from light.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification of the Fluorescent Probe
The crude reaction mixture is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
HPLC System and Column:
-
Use a preparative or semi-preparative HPLC system equipped with a photodiode array (PDA) detector.
-
Equilibrate a C18 column with a mobile phase of 95% Solvent A (0.1 M TEAA in water) and 5% Solvent B (acetonitrile).
-
-
Purification Protocol:
-
Dilute the crude reaction mixture with 0.1 M TEAA buffer.
-
Inject the diluted sample onto the equilibrated C18 column.
-
Elute the product using a linear gradient of acetonitrile (Solvent B) in 0.1 M TEAA (Solvent A). A typical gradient is from 5% to 95% acetonitrile over 30-40 minutes.
-
Monitor the elution profile at both 260 nm (for the cephalosporin core) and the absorbance maximum of the fluorophore.
-
Collect the fractions corresponding to the desired product peak, which should exhibit absorbance at both wavelengths.
-
-
Post-Purification Processing:
-
Combine the collected fractions containing the purified probe.
-
Lyophilize the combined fractions to remove the solvents.
-
Re-dissolve the lyophilized product in a suitable solvent (e.g., DMSO or water) for storage and further use.
-
Characterization of the Synthesized Probe
Thorough characterization of the synthesized fluorescent probe is crucial to confirm its identity, purity, and photophysical properties.
Caption: Key characterization techniques for the fluorescent probe.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized probe. The observed mass should correspond to the calculated mass of the 3-ethynylcephalosporin-triazole-fluorophore conjugate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the covalent structure of the probe.[8][9][10] Key diagnostic signals include:
-
The appearance of a new proton signal in the ¹H NMR spectrum corresponding to the triazole proton.
-
Shifts in the ¹³C NMR spectrum of the carbons adjacent to the newly formed triazole ring.[11]
-
The presence of characteristic signals from both the cephalosporin scaffold and the fluorophore.
UV-Visible and Fluorescence Spectroscopy
-
UV-Visible Spectroscopy: The absorption spectrum of the purified probe should exhibit the characteristic absorbance maxima of both the cephalosporin core and the conjugated fluorophore. This can also be used to determine the concentration of the probe using the Beer-Lambert law.
-
Fluorescence Spectroscopy: The excitation and emission spectra of the probe are recorded to determine its optimal imaging wavelengths. The fluorescence quantum yield, a measure of the efficiency of fluorescence, should also be determined.
| Parameter | Method | Expected Outcome |
| Identity | ESI-Mass Spectrometry | Observed mass matches calculated mass of the conjugate. |
| Structure | ¹H and ¹³C NMR | Presence of signals from both cephalosporin and fluorophore, and characteristic triazole signals. |
| Purity | Analytical RP-HPLC | A single major peak corresponding to the fluorescent probe. |
| Absorption | UV-Visible Spectroscopy | Absorbance maxima corresponding to both the cephalosporin and the fluorophore. |
| Emission | Fluorescence Spectroscopy | Characterization of excitation and emission maxima for imaging applications. |
Application: Imaging of Bacterial Cells
The synthesized 3-ethynylcephalosporin fluorescent probes can be used to visualize bacterial cells and study the localization of the antibiotic.
Protocol for Bacterial Labeling and Imaging
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli or S. aureus) to the mid-logarithmic phase in an appropriate growth medium.
-
Probe Incubation:
-
Harvest the bacterial cells by centrifugation and wash them with phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS to a desired optical density (e.g., OD₆₀₀ = 0.5).
-
Add the fluorescent cephalosporin probe to the bacterial suspension at a final concentration typically ranging from 1 to 10 µM.
-
Incubate the cells with the probe for a specific duration (e.g., 30-60 minutes) at 37°C.
-
-
Washing:
-
After incubation, centrifuge the bacterial suspension to pellet the cells.
-
Remove the supernatant containing the unbound probe.
-
Wash the cells multiple times with PBS to remove any non-specifically bound probe.
-
-
Microscopy:
-
Resuspend the final cell pellet in PBS.
-
Mount a small volume of the cell suspension on a microscope slide.
-
Image the labeled bacteria using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
-
The localization of the fluorescence signal can provide valuable information about the distribution of the cephalosporin within or on the surface of the bacterial cells.[2][3] For instance, accumulation of the probe at the septum of dividing cells can indicate its interaction with penicillin-binding proteins involved in cell wall synthesis.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low reaction yield | Inactive copper catalyst | Use freshly prepared sodium ascorbate solution. Ensure the use of a copper-stabilizing ligand like THPTA. |
| Poor quality of reagents | Use high-purity, anhydrous solvents and reagents. | |
| Multiple products in HPLC | Side reactions | Optimize reaction time and temperature. Ensure proper stoichiometry of reactants. |
| Low fluorescence signal in imaging | Insufficient probe concentration or incubation time | Optimize probe concentration and incubation time for the specific bacterial strain. |
| Photobleaching | Use an anti-fade mounting medium. Minimize exposure to excitation light. |
Conclusion
The synthesis of fluorescent probes using 3-ethynylcephalosporin via copper-catalyzed click chemistry offers a robust and versatile platform for studying bacterial-antibiotic interactions. The detailed protocols and methodologies presented in this application note provide a solid foundation for researchers to design and create their own customized imaging agents. These powerful tools will undoubtedly contribute to a deeper understanding of antibiotic resistance and aid in the development of next-generation antimicrobial therapies.
References
-
Strategies of Detecting Bacteria Using Fluorescence-Based Dyes. Frontiers in Chemistry. [Link]
-
Unique Fluorescent Imaging Probe for Bacterial Surface Localization and Resistant Enzyme Imaging. ACS Chemical Biology. [Link]
-
Unique Fluorescent Imaging Probe for Bacterial Surface Localization and Resistant Enzyme Imaging. PubMed. [Link]
-
Imaging bacteria with radiolabelled quinolones, cephalosporins and siderophores for imaging infection: a systematic review. European Journal of Nuclear Medicine and Molecular Imaging. [Link]
-
Novel fluorescent cephalosporins: synthesis, antimicrobial activity and photodynamic inactivation of antibiotic resistant bacteria. PubMed. [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Click Chemistry Protocols. Xi'an Confluore Biological Technology Co., Ltd.. [Link]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry. [Link]
-
New valid spectrofluorimetric method for determination of selected cephalosporins in different pharmaceutical formulations using safranin as fluorophore. PubMed. [Link]
-
Purification and characterization of cephalosporin 7 alpha-hydroxylase from Streptomyces clavuligerus. PubMed. [Link]
-
CuAAC: An Efficient Click Chemistry Reaction on Solid Phase. ACS Combinatorial Science. [Link]
-
Analytical Determination of Cephalosporin Antibiotics Using Coordination Polymer Based on Cobalt Terephthalate as a Sorbent. MDPI. [Link]
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. ResearchGate. [Link]
-
Comparative study of the three different fluorophore antibody conjugation strategies. Analytical and Bioanalytical Chemistry. [Link]
-
Antibody Conjugation Techniques. FluoroFinder. [Link]
-
13C NMR spectroscopy of some third-generation cephalosporins, their synthetic intermediaries and reaction byproducts. PubMed. [Link]
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. [Link]
-
NMR Spectroscopic Characteristics of Cephalosporin E-isomer Impurities. Chinese Journal of Pharmaceuticals. [Link]
-
Structure Elucidation of Antibiotics by NMR Spectroscopy. Springer Nature Experiments. [Link]
Sources
- 1. Frontiers | Strategies of Detecting Bacteria Using Fluorescence-Based Dyes [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. Imaging bacteria with radiolabelled quinolones, cephalosporins and siderophores for imaging infection: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. jenabioscience.com [jenabioscience.com]
- 7. confluore.com [confluore.com]
- 8. Novel fluorescent cephalosporins: synthesis, antimicrobial activity and photodynamic inactivation of antibiotic resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13C NMR spectroscopy of some third-generation cephalosporins, their synthetic intermediaries and reaction byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 11. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis [mdpi.com]
Advanced Bioconjugation Protocol: Site-Specific Coupling of 3-Ethynylcephalosporin to Azide-Modified Proteins via CuAAC
Executive Summary & Mechanistic Rationale
The site-specific conjugation of beta-lactam antibiotics to carrier proteins is a critical technique for developing macromolecular probes, targeted therapeutics, and diagnostic biomaterials. 3-Ethynylcephalosporin is uniquely suited for this application. By positioning a terminal alkyne (ethynyl group) at the C3 position of the cephem nucleus, the molecule retains the structural integrity of its beta-lactam pharmacophore while providing a highly reactive bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [1].
When executing CuAAC on sensitive biological macromolecules, the primary challenge is maintaining protein folding and preventing metal-induced oxidation. This protocol utilizes a self-validating, highly optimized catalytic cocktail. We employ the water-soluble ligand THPTA to stabilize the catalytically active Cu(I) state and shield the protein from reactive oxygen species (ROS). Furthermore, aminoguanidine is introduced to scavenge dehydroascorbate—an oxidized byproduct of the reducing agent that otherwise cross-links arginine and lysine residues, leading to protein aggregation [2].
Workflow for CuAAC-mediated conjugation of 3-ethynylcephalosporin to proteins.
Quantitative Reaction Parameters
To ensure reproducibility and prevent protein precipitation, the stoichiometric ratios of the catalytic cocktail must be strictly controlled. Table 1 summarizes the optimized parameters for the bioconjugation.
Table 1: Optimized CuAAC Parameters for Protein Bioconjugation
| Parameter | Recommended Concentration | Causality / Mechanistic Role |
| Azide-Protein | 1–5 mg/mL (10–100 µM) | High concentration drives bimolecular reaction kinetics. |
| 3-Ethynylcephalosporin | 5–10 molar equivalents | Excess ensures complete conversion without inducing hydrophobic precipitation. |
| CuSO₄ | 100–250 µM | Provides the Cu(II) source to be reduced to catalytically active Cu(I). |
| THPTA Ligand | 500–1250 µM (5× Cu) | Stabilizes Cu(I), accelerates the reaction, and shields the protein from ROS damage. |
| Sodium Ascorbate | 2.5–5 mM (10× Cu) | Reduces Cu(II) to Cu(I). Excess maintains the reducing environment during the reaction. |
| Aminoguanidine | 5 mM | Scavenges dehydroascorbate to prevent cross-linking of Lys/Arg residues. |
Self-Validating Experimental Protocol
Materials and Reagents
-
Target Protein : Pre-modified with azide groups (e.g., via NHS-PEG4-Azide or unnatural amino acid incorporation), buffer-exchanged into 100 mM Sodium Phosphate, pH 7.4.
-
3-Ethynylcephalosporin : Prepared as a 10 mM stock in anhydrous DMSO.
-
Copper(II) Sulfate (CuSO₄) : 20 mM stock in Milli-Q water.
-
THPTA Ligand : 50 mM stock in Milli-Q water.
-
Sodium Ascorbate : 100 mM stock in Milli-Q water (Must be prepared fresh immediately before use).
-
Aminoguanidine Hydrochloride : 100 mM stock in Milli-Q water.
Step-by-Step Methodology
Phase 1: Preparation of the Catalytic Complex Causality Check: Cu(II) must be pre-complexed with THPTA before introduction to the protein. If uncomplexed Cu(II) is added directly to the protein, it will coordinate non-specifically to histidine or cysteine residues, causing localized cleavage upon reduction.
-
In a clean microcentrifuge tube, mix 10 µL of 20 mM CuSO₄ with 20 µL of 50 mM THPTA.
-
Vortex gently and incubate at room temperature for 5 minutes to allow the Cu(II)-THPTA complex to form (the solution will appear pale blue).
Phase 2: Assembly of the Reaction Mixture Causality Check: Oxygen rapidly oxidizes Cu(I) back to Cu(II), halting the click reaction. Degassing the buffer ensures sustained catalytic activity.
-
Degas the 100 mM Sodium Phosphate buffer (pH 7.4) by bubbling with Argon or Nitrogen gas for 15 minutes.
-
Transfer 1 mL of the Azide-Protein (e.g., 50 µM) into a low-protein-binding tube.
-
Add 50 µL of 100 mM Aminoguanidine (final concentration: 5 mM) and mix gently.
-
Add 5–10 molar equivalents of 3-ethynylcephalosporin (e.g., 25–50 µL of the 10 mM DMSO stock). Note: Keep total DMSO below 5% (v/v) to prevent protein denaturation.
-
Add 15 µL of the pre-formed Cu(II)-THPTA complex.
-
Initiation : Add 50 µL of the freshly prepared 100 mM Sodium Ascorbate to initiate the reaction. The solution may briefly turn very pale yellow as Cu(II) is reduced to Cu(I).
Phase 3: Incubation and Purification
-
Flush the headspace of the tube with Argon, seal tightly, and incubate for 1–2 hours at room temperature with gentle end-over-end rotation.
-
Quench the reaction by adding EDTA to a final concentration of 5 mM to chelate the copper.
-
Purify the conjugate using a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or via dialysis against PBS (pH 7.4) to remove unreacted cephalosporin, copper, and ligands.
Quality Control & Target Engagement Mechanism
A robust protocol must be self-validating. To confirm successful conjugation, perform Intact Mass Spectrometry (LC-MS) . The mass of the protein should increase by exactly the molecular weight of the 3-ethynylcephalosporin derivative for each azide modified.
Once validated, the cephalosporin-protein conjugate serves as a powerful tool for Activity-Based Protein Profiling (ABPP) of Penicillin-Binding Proteins (PBPs) or beta-lactamases [3]. When the conjugate encounters a PBP, the active site serine attacks the beta-lactam ring, forming a stable covalent acyl-enzyme complex.
Mechanism of target engagement by cephalosporin-protein bioconjugates.
By utilizing the C3-ethynyl handle, the beta-lactam ring remains fully accessible for nucleophilic attack, ensuring that the macromolecular conjugate retains the native biological reactivity of the parent antibiotic [4].
References
-
Miller, L. M., Herman, R., Gyulev, I., Krauss, T. F., Thomas, G. H., & Duhme-Klair, A.-K. (2020). Synthesis and biochemical evaluation of cephalosporin analogues equipped with chemical tethers. RSC Advances, 10(60), 36485.[Link]
-
Jiang, H., Zheng, T., Lopez-Aguilar, A., Feng, L., Kopp, F., Marlow, F. L., & Wu, P. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 21(10), 1393.[Link]
-
Kocaoglu, O., & Carlson, E. E. (2015). Decoding the Penicillin-Binding Proteins with Activity-Based Probes. Accounts of Chemical Research, 49(3), 550-558.[Link]
-
Speers, A. E., & Cravatt, B. F. (2009). Activity-Based Protein Profiling Reveals That Cephalosporins Selectively Active on Non-replicating Mycobacterium tuberculosis Bind Multiple Protein Families. Frontiers in Cellular and Infection Microbiology.[Link]
Application Notes & Protocols: Harnessing 3-Ethynylcephalosporin for Advanced Targeted Drug Delivery
Abstract & Introduction
Cephalosporins, a cornerstone class of β-lactam antibiotics, possess a unique chemical architecture that extends beyond their antimicrobial properties.[1][2] The introduction of a terminal alkyne at the C-3 position, creating 3-ethynylcephalosporin, transforms this scaffold into a powerful and versatile platform for modern drug delivery.[3] This modification provides a reactive handle for bioorthogonal "click chemistry," enabling the precise, covalent linkage of the cephalosporin core to a wide array of molecules, including targeting ligands, imaging agents, and potent cytotoxic payloads.[4][5][]
This document provides a comprehensive guide for researchers and drug development professionals on the strategic utilization of 3-ethynylcephalosporin. We will explore its application in two primary targeted drug delivery paradigms:
-
Bioorthogonal Conjugation for Targeted Delivery: Leveraging the ethynyl group for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to construct sophisticated targeting constructs like Antibody-Drug Conjugates (ADCs).[7][]
-
Enzyme-Triggered Payload Release: Exploiting the inherent susceptibility of the β-lactam ring to cleavage by bacterial β-lactamase enzymes for site-specific drug release in infectious environments.[9][10][11]
We provide detailed, field-tested protocols for the synthesis, conjugation, characterization, and in vitro evaluation of 3-ethynylcephalosporin-based drug delivery systems, underpinned by a rationale that connects chemical principles to biological outcomes.
Scientific Rationale & Core Principles
The 3-Ethynylcephalosporin Scaffold: A Clickable Hub
The power of 3-ethynylcephalosporin lies in its bifunctionality. The terminal alkyne is a bioorthogonal functional group, meaning it is chemically inert to the vast majority of functional groups found in biological systems, ensuring that conjugation reactions are highly specific.[12] This allows for clean and efficient ligation chemistry, which is paramount when working with complex biomolecules like antibodies.[7] The second functional component is the β-lactam ring itself, a structure that can be selectively hydrolyzed by β-lactamase enzymes.[10] This hydrolytic event triggers a cascade reaction leading to the expulsion of the substituent at the C-3' position—the very position where our payload is attached via the ethynyl group.[9]
Bioorthogonal Conjugation Strategies: CuAAC vs. SPAAC
The terminal alkyne on 3-ethynylcephalosporin is primed for reaction with an azide-functionalized molecule to form a stable triazole linkage. This is most commonly achieved via two "click" reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and rapid reaction.[13][14] However, its requirement for a copper(I) catalyst often limits its use in biological systems due to the inherent cytotoxicity of copper ions.[7][12]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a simple terminal alkyne.[15] The high ring strain provides the driving force for the reaction to proceed rapidly without a metal catalyst, making it truly bioorthogonal and ideal for conjugations involving sensitive proteins or live cells.[7][]
The protocols in this guide will focus on SPAAC due to its superior biocompatibility for creating targeted therapeutics.[16][17]
| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper (I) | None (driven by ring strain) |
| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide |
| Biocompatibility | Lower (due to copper cytotoxicity) | High (metal-free) |
| Kinetics | Very Fast | Fast, dependent on cyclooctyne structure |
| Primary Use Case | Materials science, small molecule synthesis | Bioconjugation, live-cell labeling, ADC synthesis |
The β-Lactamase Trigger: A "Smart Bomb" for Bacterial Infections
Many pathogenic bacteria achieve antibiotic resistance by producing β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics.[10][11] We can turn this defense mechanism into an offensive strategy. By conjugating a therapeutic agent to 3-ethynylcephalosporin, the cephalosporin acts as a targeting moiety for bacteria expressing β-lactamase. Upon arrival at the infection site, the enzyme cleaves the β-lactam ring, triggering the release of the active payload precisely where it is needed, thereby minimizing systemic toxicity.[9][18][19]
Caption: β-Lactamase-mediated payload release mechanism.
Experimental Protocols & Workflows
Workflow Overview: ADC Synthesis via SPAAC
The following protocols outline the construction of an Antibody-Drug Conjugate (ADC) where a cytotoxic drug is first linked to 3-ethynylcephalosporin, and this conjugate is then attached to a targeting antibody via SPAAC.
Caption: General workflow for ADC synthesis using SPAAC.
Protocol 1: Preparation of Azide-Functionalized Antibody
Rationale: To enable SPAAC conjugation, the targeting antibody must first be functionalized with an azide group. This is typically achieved by reacting lysine residues on the antibody surface with an NHS-ester-PEG-Azide linker. The PEG spacer enhances solubility and reduces steric hindrance.
Materials:
-
Targeting Antibody (e.g., Trastuzumab) in Phosphate-Buffered Saline (PBS), pH 7.4
-
Azide-PEG4-NHS Ester (or similar linker)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
PBS, pH 7.4
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Protein concentrators (e.g., Amicon® Ultra, 10K MWCO)
Procedure:
-
Antibody Preparation: Adjust the concentration of the antibody to 5-10 mg/mL in PBS, pH 7.4.
-
Linker Preparation: Prepare a 10 mM stock solution of Azide-PEG4-NHS Ester in anhydrous DMSO immediately before use.
-
Conjugation Reaction:
-
Add a 10-fold molar excess of the Azide-PEG4-NHS Ester stock solution to the antibody solution.
-
Ensure the final DMSO concentration is below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction at room temperature for 2 hours with gentle mixing.
-
-
Purification:
-
Remove unreacted linker by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the protein fraction as per the manufacturer's instructions.
-
-
Concentration & Storage:
-
Concentrate the purified azide-functionalized antibody using a protein concentrator.
-
Determine the final concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Store at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Preparation of 3-Ethynylcephalosporin-DBCO Conjugate
Rationale: For SPAAC, the alkyne component must be a strained cyclooctyne. Here, we conjugate 3-ethynylcephalosporin to a DBCO (Dibenzocyclooctyne) moiety using a standard CuAAC reaction. This creates a stable, reactive intermediate ready for antibody conjugation. This step is performed on small molecules and any residual copper can be easily removed via chromatography.
Materials:
-
3-ethynyl-7-aminocephalosporanic acid (or a suitable 7-acylamino derivative)
-
DBCO-PEG4-Azide
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Solvent: 1:1 mixture of tert-Butanol and Water
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-ethynylcephalosporin (1.0 eq) and DBCO-PEG4-Azide (1.1 eq) in a 1:1 t-BuOH/H₂O mixture.
-
Catalyst Addition:
-
Add CuSO₄ (0.1 eq) from a freshly prepared 100 mM aqueous stock solution.
-
Add Sodium Ascorbate (0.2 eq) from a freshly prepared 200 mM aqueous stock solution. The solution should turn a pale yellow/orange.
-
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup & Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 3-(triazolyl-DBCO)-cephalosporin conjugate.
-
-
Characterization: Confirm the structure and purity of the product using ¹H NMR and High-Resolution Mass Spectrometry (HRMS).
Protocol 3: SPAAC Conjugation of Cephalosporin-DBCO to Azide-Antibody
Rationale: This is the core bioconjugation step. The azide-functionalized antibody from Protocol 1 is reacted with the DBCO-functionalized cephalosporin from Protocol 2. The strain-promoted reaction proceeds efficiently under physiological conditions without a catalyst.
Materials:
-
Azide-functionalized antibody (from Protocol 1)
-
3-(triazolyl-DBCO)-cephalosporin conjugate (from Protocol 2)
-
Anhydrous DMSO
-
PBS, pH 7.4
-
Desalting columns and protein concentrators
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the 3-(triazolyl-DBCO)-cephalosporin conjugate in anhydrous DMSO.
-
Ensure the azide-functionalized antibody is at a concentration of 5-10 mg/mL in PBS.
-
-
SPAAC Reaction:
-
Add a 5- to 10-fold molar excess of the DBCO-cephalosporin stock solution to the azide-antibody solution.
-
Keep the final DMSO concentration below 10% (v/v).
-
Incubate the reaction for 12-24 hours at 4°C with gentle end-over-end mixing.
-
-
Purification & Formulation:
-
Purify the resulting ADC using a desalting column to remove excess, unreacted DBCO-cephalosporin.
-
Perform a buffer exchange into a suitable formulation buffer (e.g., PBS) and concentrate the ADC using a protein concentrator.
-
Protocol 4: Characterization and Quality Control of the ADC
Rationale: A thorough characterization is essential to validate the synthesis and ensure batch-to-batch consistency. Key parameters are purity, aggregation, and the Drug-to-Antibody Ratio (DAR).
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess purity and confirm covalent conjugation. | A shift in the molecular weight of the heavy and/or light chains of the antibody compared to the unconjugated control. A single, clean band indicates high purity. |
| Size Exclusion Chromatography (SEC-HPLC) | Quantify aggregation and purity. | A major peak corresponding to the monomeric ADC (>95%) with minimal high molecular weight species (aggregates). |
| Hydrophobic Interaction Chromatography (HIC-HPLC) | Determine the Drug-to-Antibody Ratio (DAR) and distribution. | A series of peaks, each corresponding to a different DAR species (e.g., DAR0, DAR2, DAR4). The area under each peak is used to calculate the average DAR. |
| LC-MS (denatured, reduced) | Confirm conjugation site and mass of the drug-linker on antibody chains. | Mass spectra showing the mass of the unconjugated light and heavy chains, plus additional peaks corresponding to the mass of the chains + n × (mass of ceph-drug-linker). |
In Vitro Evaluation Protocols
Protocol 5A: Targeted Cytotoxicity Assay (for ADC)
Rationale: To confirm that the ADC retains its targeting ability and delivers the cytotoxic payload specifically to antigen-positive cells.
Procedure:
-
Cell Lines: Use a pair of cell lines: one that is antigen-positive (Target) and one that is antigen-negative (Control).
-
Seeding: Seed cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with serial dilutions of the ADC, the unconjugated cytotoxic drug, and an unconjugated antibody control.
-
Incubation: Incubate for 72-96 hours.
-
Viability Assessment: Measure cell viability using a standard assay (e.g., CellTiter-Glo®, MTS).
-
Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each treatment. A potent IC₅₀ in the antigen-positive line and a significantly higher IC₅₀ in the antigen-negative line demonstrates target-specific killing.
Protocol 5B: β-Lactamase-Mediated Antibacterial Assay
Rationale: To evaluate the efficacy of a cephalosporin-antibiotic conjugate that relies on β-lactamase for activation.
Procedure:
-
Bacterial Strains: Use a β-lactamase-producing bacterial strain (e.g., certain strains of S. aureus or E. coli) and a non-producing control strain.
-
MIC Determination: Perform a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
-
Treatment: Prepare serial dilutions of the cephalosporin-antibiotic conjugate, the parent antibiotic alone, and the cephalosporin scaffold alone.
-
Incubation: Inoculate the wells with the bacterial strains and incubate for 18-24 hours.
-
Analysis: The MIC is the lowest concentration that inhibits visible bacterial growth. A significantly lower MIC for the conjugate against the β-lactamase-producing strain compared to the non-producing strain indicates successful enzyme-activated release of the payload.[20]
Troubleshooting & Expert Insights
-
Low Conjugation Efficiency (Low DAR):
-
Cause: Insufficient activation of the antibody or degradation of the NHS-ester linker.
-
Solution: Ensure the NHS-ester linker stock is prepared fresh in anhydrous DMSO. Check the pH of the antibody buffer (should be 7.4-8.0 for efficient lysine labeling). Increase the molar excess of the linker.
-
-
High Aggregation Post-Conjugation:
-
Cause: Hydrophobic drug-linkers can promote protein aggregation. Over-conjugation (high DAR) can expose hydrophobic patches.
-
Solution: Optimize the DAR by reducing the molar excess of the linker during conjugation. Include solubility-enhancing moieties like PEG in the linker design. Perform conjugation at 4°C.
-
-
Premature Drug Release:
-
Cause: Linker instability.
-
Solution: The triazole linkage formed by click chemistry is exceptionally stable. If using other linker chemistries in tandem, ensure they are stable in plasma for in vivo applications.
-
References
-
Creative Biolabs. Cephalosporin Synthesis Service. [Link]
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Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). [Link]
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Zhang, Y., et al. (2018). Construction and in vivo/in vitro evaluation of a nanoporous ion-responsive targeted drug delivery system for recombinant human interferon α-2b delivery. International Journal of Nanomedicine, 13, 8551–8563. [Link]
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Al-Gohary, O. & Al-Kassas, R. (2009). New targeted-colon delivery system: in vitro and in vivo evaluation using X-ray imaging. Pharmaceutical Development and Technology, 14(6), 616-625. [Link]
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Capan, Y., et al. (Eds.). (2021). Drug Delivery with Targeted Nanoparticles: In Vitro and In Vivo Evaluation Methods. Jenny Stanford Publishing. [Link]
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Saito, T., et al. (1991). Studies on beta-lactam antibiotics. XII. Synthesis and activity of new 3-ethynylcephalosporin. The Journal of Antibiotics, 44(3), 303-315. [Link]
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Capan, Y., et al. (2021). Drug Delivery with Targeted Nanoparticles: In Vitro and in Vivo Evaluation Methods. Taylor & Francis Ltd. [Link]
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Capan, Y., et al. (2021). Drug Delivery with Targeted Nanoparticles: In Vitro and in Vivo Evaluation Methods. Taylor & Francis. [Link]
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Meyer, D. L., et al. (1992). Antitumor activities of a cephalosporin prodrug in combination with monoclonal antibody-beta-lactamase conjugates. Cancer Research, 52(5), 1318-1325. [Link]
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Cahill, S. T., et al. (2021). Novel Cephalosporin Conjugates Display Potent and Selective Inhibition of Imipenemase-Type Metallo-β-Lactamases. Journal of Medicinal Chemistry, 64(13), 9394–9404. [Link]
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van Geel, R., et al. (2010). Strain-Promoted Alkyne Azide Cycloaddition for the Functionalization of Poly(amide)-Based Dendrons and Dendrimers. Journal of the American Chemical Society, 132(9), 2915–2923. [Link]
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Webber, J. A., et al. (1975). Chemistry of cephalosporin antibiotics. 28. Preparation and biological activity of 3-(substituted)vinyl cephalosporins. Journal of Medicinal Chemistry, 18(10), 986-992. [Link]
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Khan, K. M., et al. (2020). Cephalosporin Conjugated Sulfonamides: Synthesis, Characterization and Anticancer Activities. Letters in Drug Design & Discovery, 17(3), 327-336. [Link]
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van der Doelen, B. H., et al. (2018). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. Bioconjugate Chemistry, 29(4), 1011–1020. [Link]
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Khan, A., et al. (2019). Synthesis, characterization and biological activities of cephalosporin metals complexes. International Journal of Biosciences, 14(3), 263-274. [Link]
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ResearchGate. Diagramatic presentation of cephalosporin prodrug reaction. [Link]
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Cahill, S. T., et al. (2021). Novel Cephalosporin Conjugates Display Potent and Selective Inhibition of Imipenemase-Type Metallo-β-Lactamases. ACS Publications. [Link]
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Carryn, S., et al. (2016). Antibiotic Drug Delivery Systems for the Intracellular Targeting of Bacterial Pathogens. In Antibiotic Resistance. IntechOpen. [Link]
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Tooke, C. L., et al. (2019). Revitalizing cephalosporins: The promise of β-lactamase inhibitor combinations. Journal of Infection, 79(4), 307-315. [Link]
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da Silva, A. C. G., et al. (2022). Potential Application of Cephalosporins Carried in Organic or Inorganic Nanosystems against Gram-Negative Pathogens. Current Pharmaceutical Design, 28(19), 1555-1568. [Link]
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Calvopiña, K., et al. (2020). Synthesis and biochemical evaluation of cephalosporin analogues equipped with chemical tethers. RSC Advances, 10(60), 36561-36569. [Link]
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Li, Y., et al. (2023). Repurposing cephalosporins as excellent anticancer agents and chemosensitizers for inflammation-driven cancer therapy. Scientific Reports, 13(1), 20436. [Link]
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Bioclone. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). [Link]
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Worrell, B. T., et al. (2013). Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles. The Journal of Organic Chemistry, 78(12), 6078-6086. [Link]
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Kang, M., et al. (2022). A Cephalosporin-Tripodalamine Conjugate Inhibits Metallo-β-Lactamase with High Efficacy and Low Toxicity. Antimicrobial Agents and Chemotherapy, 66(10), e0075422. [Link]
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Wikipedia. Beta-lactamase. [Link]
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Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2477-2496. [Link]
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Vasile, F., et al. (2023). Targeted Drug Delivery Strategies in Overcoming Antimicrobial Resistance: Advances and Future Directions. Pharmaceutics, 15(11), 2588. [Link]
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García-Garrido, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(10), 1215-1227. [Link]
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Lu, D., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceutical Research, 33(9), 2056-2070. [Link]
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Glen Research. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). [Link]
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Dunn, G. L., et al. (1975). Semisynthetic cephalosporins. III. Synthesis and structure activity relationships of novel orally active 7-[4-hydroxy-3-(substituted methyl)phenyl]-acetamido-3-cephem-4-carboxylic acids. Journal of Medicinal Chemistry, 18(3), 277-279. [Link]
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Nishimura, T., et al. (1993). Orally active cephalosporins. III. Synthesis and structure-activity relationships of new 3-heterocyclicthiomethylthio-7 beta-[(Z)- 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido]-3-cephem-4 -carboxylic acids. The Journal of Antibiotics, 46(2), 316-330. [Link]
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Bush, K. & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247. [Link]
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ResearchGate. (2013). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. [Link]
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Hansen, C. W., et al. (2022). Aptamer-Targeted Drug Delivery for Staphylococcus aureus Biofilm. Frontiers in Cellular and Infection Microbiology, 12, 888715. [Link]
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Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Assays of 3-Ethynylcephalosporin
Introduction: The Significance of 3-Ethynylcephalosporin and the Imperative for Accurate Susceptibility Testing
Cephalosporins represent a cornerstone of antibacterial therapy, prized for their broad spectrum of activity and generally favorable safety profile.[1][2] These β-lactam antibiotics exert their bactericidal effect by inhibiting penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall.[1][3] The continuous evolution of bacterial resistance, however, necessitates the development of novel cephalosporin derivatives with enhanced potency and a wider spectrum of activity. The introduction of a 3-ethynyl group to the cephalosporin scaffold is a strategic modification aimed at improving its antibacterial properties. One study has shown that a 3-ethynylcephalosporin exhibited better activity against Staphylococcus aureus compared to other cephalosporins with various aliphatic hydrocarbon groups at the 3-position.[4]
Accurate and reproducible in vitro antimicrobial susceptibility testing (AST) is the bedrock of preclinical antibiotic development.[5] These assays provide critical data on a compound's intrinsic activity against a panel of clinically relevant bacteria. The two primary methods for quantitative and qualitative assessment of antimicrobial susceptibility are broth microdilution, to determine the Minimum Inhibitory Concentration (MIC), and Kirby-Bauer disk diffusion.[6][7] Furthermore, time-kill kinetic assays offer a dynamic view of the bactericidal or bacteriostatic nature of an antimicrobial agent over time.[8][9]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of these fundamental AST methodologies for the evaluation of 3-ethynylcephalosporin. The protocols are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of reliable and comparable data.[10][11]
Part 1: Foundational Assay - Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7] This value, the MIC, is a critical parameter in assessing the potency of a new antibiotic.
Scientific Rationale
This assay relies on the principle of exposing a standardized bacterial inoculum to serial twofold dilutions of the antimicrobial agent in a liquid growth medium. After a defined incubation period, the presence or absence of visible bacterial growth is assessed. The MIC is the lowest concentration of the antibiotic at which no growth is observed. This method provides a granular understanding of the potency of 3-ethynylcephalosporin against various bacterial strains.
Experimental Workflow for Broth Microdilution
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol
1. Preparation of Materials:
-
3-Ethynylcephalosporin: Prepare a stock solution of known concentration in a suitable solvent (e.g., DMSO). Further dilutions should be made in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Strains: Use quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa ATCC 27853) and clinical isolates.[12] Subculture the strains on appropriate agar plates 18-24 hours prior to testing.
-
Media: Prepare CAMHB according to the manufacturer's instructions.
-
Inoculum Preparation: Select 3-5 morphologically similar colonies from the fresh agar plate and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Assay Procedure:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the 3-ethynylcephalosporin working solution to the first well of each row and perform serial twofold dilutions across the plate.
-
Inoculate each well with 50 µL of the standardized bacterial suspension.
-
Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with media only) for each plate.
3. Incubation and Interpretation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Visually read the plates. The MIC is the lowest concentration of 3-ethynylcephalosporin that completely inhibits visible growth.[7]
4. Quality Control:
-
The MICs for the QC strains must fall within the acceptable ranges established by CLSI.[11][13] If the QC results are out of range, the test results for the clinical isolates are considered invalid.[12]
Data Presentation
| Bacterial Strain | 3-Ethynylcephalosporin MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | 0.5 |
| Escherichia coli ATCC 25922 | 2 |
| Pseudomonas aeruginosa ATCC 27853 | 16 |
| Methicillin-Resistant S. aureus (MRSA) Isolate | 1 |
| Extended-Spectrum β-lactamase (ESBL) E. coli Isolate | 8 |
Part 2: Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative assay that assesses the susceptibility of a bacterium to an antimicrobial agent.[14] It is a widely used and cost-effective method for routine susceptibility testing.
Scientific Rationale
A paper disk impregnated with a known amount of 3-ethynylcephalosporin is placed on the surface of an agar plate that has been uniformly inoculated with a bacterial suspension. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a zone of growth inhibition will form around the disk. The diameter of this zone is inversely proportional to the MIC.[7][15]
Experimental Workflow for Kirby-Bauer Disk Diffusion
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Detailed Protocol
1. Preparation of Materials:
-
Antibiotic Disks: Prepare sterile paper disks impregnated with a standardized amount of 3-ethynylcephalosporin.
-
Bacterial Strains and Inoculum Preparation: Prepare a standardized inoculum as described for the broth microdilution method.
-
Media: Use Mueller-Hinton Agar (MHA) with a depth of 4 mm.
2. Assay Procedure:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[6]
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply the 3-ethynylcephalosporin disks to the surface of the agar. Ensure the disks are placed at least 24 mm apart.[14]
3. Incubation and Interpretation:
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours.
-
Measure the diameter of the zones of inhibition to the nearest millimeter using a ruler or caliper.[16]
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the established breakpoints from CLSI guidelines.[15][17]
Data Presentation
| Bacterial Strain | 3-Ethynylcephalosporin Zone Diameter (mm) | Interpretation |
| Staphylococcus aureus ATCC 25923 | 25 | Susceptible |
| Escherichia coli ATCC 25922 | 20 | Susceptible |
| Pseudomonas aeruginosa ATCC 27853 | 14 | Intermediate |
| Methicillin-Resistant S. aureus (MRSA) Isolate | 22 | Susceptible |
| Extended-Spectrum β-lactamase (ESBL) E. coli Isolate | 16 | Intermediate |
Part 3: Time-Kill Kinetics Assay
The time-kill kinetics assay provides valuable information on the pharmacodynamics of an antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[8][9]
Scientific Rationale
This assay measures the change in bacterial viability over time following exposure to an antimicrobial agent. A standardized inoculum is exposed to various concentrations of the antibiotic, and at specific time points, aliquots are removed, serially diluted, and plated to determine the number of viable colony-forming units (CFU/mL). A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[8][18]
Experimental Workflow for Time-Kill Assay
Caption: Workflow for the time-kill kinetics assay.
Detailed Protocol
1. Preparation of Materials:
-
MIC Determination: First, determine the MIC of 3-ethynylcephalosporin for the test organism as previously described.
-
Bacterial Inoculum: Prepare a standardized inoculum in CAMHB to a final concentration of approximately 5 x 10⁵ - 1 x 10⁶ CFU/mL.
2. Assay Procedure:
-
Prepare flasks containing CAMHB with 3-ethynylcephalosporin at concentrations corresponding to multiples of the MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control flask without any antibiotic.
-
Inoculate all flasks with the standardized bacterial suspension.
3. Incubation and Sampling:
-
Incubate the flasks in a shaking incubator at 37°C.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[9][19]
4. Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).
-
Plate a known volume of the appropriate dilutions onto non-selective agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on plates that have between 30 and 300 colonies and calculate the CFU/mL for each time point.
5. Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of 3-ethynylcephalosporin and the growth control.
-
A bactericidal effect is defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.[8] A bacteriostatic effect is characterized by the inhibition of growth without a significant reduction in the number of viable bacteria.
Data Presentation
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.2 | 4.1 |
| 4 | 7.8 | 4.3 | 2.9 |
| 8 | 8.9 | 3.1 | <2.0 |
| 24 | 9.2 | 2.5 | <2.0 |
Conclusion
The protocols detailed in this application note provide a robust framework for the comprehensive in vitro evaluation of 3-ethynylcephalosporin. Adherence to standardized methodologies, such as those outlined by CLSI, is paramount for generating high-quality, reproducible data that can reliably inform the progression of this novel compound through the drug development pipeline. The systematic determination of MICs, assessment of susceptibility through disk diffusion, and characterization of bactericidal or bacteriostatic activity via time-kill assays will collectively build a comprehensive profile of 3-ethynylcephalosporin's antimicrobial potential.
References
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Studies on beta-lactam antibiotics. XII. Synthesis and activity of new 3-ethynylcephalosporin. J Antibiot (Tokyo). 1986 Mar;39(3):394-403. [Link]
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Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]
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Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]
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In vitro susceptibility pattern of cephalosporin-resistant Gram-negative bacteria. PubMed. [Link]
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Synthesis and antibacterial activities of novel C(3)-aminopyrimidinyl substituted cephalosporins including against respiratory tract pathogens. PubMed. [Link]
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Application Note: Step-by-Step Functionalization of 3-Ethynylcephalosporin via CuAAC and Sonogashira Coupling
Introduction & Scientific Rationale
The functionalization of cephalosporin antibiotics at the C-3 position is a critical strategy in modern drug discovery, designed to modulate pharmacokinetics, overcome β-lactamase-mediated resistance, and develop targeted molecular probes. Among the various derivatives,1[1] serves as an exceptionally versatile core scaffold. The terminal alkyne provides a highly reactive, yet stable, bioorthogonal handle that does not inherently disrupt the crucial stereochemistry or structural integrity of the β-lactam pharmacophore.
This technical guide details two premier methodologies for the late-stage functionalization of 3-ethynylcephalosporin:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Ideal for synthesizing 1,4-disubstituted triazole conjugates under mild, aqueous conditions.
-
Sonogashira Cross-Coupling : The optimal route for extending the carbon-carbon conjugated system via reaction with aryl or vinyl halides.
Functionalization pathways of 3-ethynylcephalosporin via CuAAC and Sonogashira coupling.
Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 2[2] is the quintessential "click chemistry" method. It is highly regioselective, yielding exclusively the 1,4-disubstituted 1,2,3-triazole.
Mechanistic Causality
The use of a Cu(II) salt (e.g., CuSO₄) paired with sodium ascorbate is a deliberate choice over direct Cu(I) salts (like CuI). Direct Cu(I) salts are thermodynamically unstable in aerobic environments and rapidly disproportionate or oxidize, leading to the formation of reactive oxygen species that can hydrolyze the sensitive β-lactam ring. Sodium ascorbate acts as a continuous electron donor, generating the active Cu(I) catalyst in situ and maintaining it throughout the catalytic cycle[3]. The tert-butanol/water (1:1) solvent system is utilized to simultaneously solubilize the highly polar ascorbate and the lipophilic organic azide, while stabilizing the transient Cu(I)-acetylide intermediate.
Stepwise mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Step-by-Step Methodology
-
Preparation : In a 25 mL round-bottom flask, dissolve 3-ethynylcephalosporin (1.0 equiv, 0.5 mmol) and the desired organic azide (1.1 equiv, 0.55 mmol) in 5 mL of tert-butanol.
-
Catalyst Activation : In a separate vial, dissolve CuSO₄·5H₂O (0.05 equiv, 0.025 mmol) in 2.5 mL of deionized water. Add sodium ascorbate (0.20 equiv, 0.1 mmol) dissolved in 2.5 mL of water to the copper solution.
-
Validation Checkpoint: The copper solution must immediately transition from bright blue (Cu²⁺) to pale yellow or colorless. This visual cue validates the successful reduction to the active Cu(I) species.
-
-
Reaction Initiation : Add the aqueous catalyst mixture dropwise to the tert-butanol solution containing the substrates. Stir vigorously at room temperature (20-25 °C) for 2 to 4 hours.
-
Analytical Validation : Monitor the reaction via LC-MS or ¹H NMR. The reaction is complete when the terminal alkyne proton signal (~3.5 ppm) disappears, accompanied by the emergence of a sharp singlet at ~8.0 ppm, characteristic of the newly formed4[4].
-
Workup : Dilute the mixture with 15 mL of ice-cold water to precipitate the product. Extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Sonogashira Cross-Coupling
When the objective is to extend the π-conjugation of the cephalosporin core (e.g., attaching a fluorophore or a lipophilic tail), 5[5] is the standard.
Mechanistic Causality
This reaction relies on a dual Pd/Cu catalyst system. The Pd(0) species undergoes oxidative addition into the aryl/vinyl halide bond, while the Cu(I) co-catalyst activates the 3-ethynylcephalosporin by forming a copper acetylide intermediate. Transmetalation between the copper acetylide and the Pd(II) complex, followed by reductive elimination, yields the internal alkyne. The strict exclusion of oxygen is paramount; trace O₂ will cause the Cu(I) catalyst to trigger Glaser homocoupling, consuming the valuable cephalosporin starting material to form an inactive dimer[5].
Step-by-Step Methodology
-
Degassing (Critical Step) : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 10 mL of anhydrous Tetrahydrofuran (THF) and 2 mL of Triethylamine (TEA). Degas the solvent mixture using three freeze-pump-thaw cycles or by sparging with ultra-pure Argon for 30 minutes.
-
Reagent Loading : Under a positive pressure of Argon, add 3-ethynylcephalosporin (1.0 equiv, 0.5 mmol) and the target aryl iodide (1.1 equiv, 0.55 mmol).
-
Catalyst Addition : Quickly add Pd(PPh₃)₄ (0.05 equiv, 0.025 mmol) and CuI (0.10 equiv, 0.05 mmol). Seal the flask and protect it from light using aluminum foil (to prevent photo-degradation of the Pd catalyst).
-
Reaction Execution : Stir the mixture at room temperature to 40 °C for 4 to 12 hours.
-
Validation Checkpoint: Monitor the reaction mixture for the precipitation of triethylammonium iodide salts (Et₃N·HI). The formation of a dense white/yellowish precipitate serves as a visual, self-validating indicator that the oxidative addition and reductive elimination cycles are actively turning over.
-
-
Workup : Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the metal catalysts and amine salts. Concentrate the filtrate and purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Quantitative Data & Comparative Analysis
To assist in experimental design, the following table summarizes the quantitative parameters, tolerances, and typical outcomes of both functionalization methods.
| Parameter | CuAAC (Click Chemistry) | Sonogashira Cross-Coupling |
| Reaction Type | 1,3-Dipolar Cycloaddition | Cross-Coupling (C-C Bond Formation) |
| Catalyst System | CuSO₄·5H₂O (5 mol%) + NaAsc (20 mol%) | Pd(PPh₃)₄ (5 mol%) + CuI (10 mol%) |
| Typical Solvents | tert-BuOH / H₂O (1:1), MeOH / H₂O | THF / Triethylamine (TEA), DMF |
| Temperature | Room Temperature (20-25 °C) | Room Temperature to 40 °C |
| Atmosphere | Ambient (Aerobic tolerated) | Strictly Inert (Argon/Nitrogen required) |
| Reaction Time | 2 - 4 hours | 4 - 12 hours |
| Average Yield | 85% - 95% | 60% - 85% |
| Primary Byproducts | Minimal (Trace oxidative homocoupling) | Glaser homocoupling dimer (if O₂ is present) |
| β-Lactam Stability | Excellent (Mild pH, aqueous compatible) | Good (Requires careful temperature control) |
References
- Kawabata K, Masugi T, Takaya T. "Studies on beta-lactam antibiotics. XII. Synthesis and activity of new 3-ethynylcephalosporin." J Antibiot (Tokyo). 1986.
- El Malah T, et al. "Click Chemistry-Based Synthesis, Characterization, and DFT Studies of Some Novel 2-Acetylphenoxy-1,2,3-Triazoles.
- "Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction." PMC.
- "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." PMC.
- "Synthesis of 3-Ethynylaniline via Sonogashira Coupling: Applic
Sources
Application Note: Preparation, Handling, and Late-Stage Functionalization of 3-Ethynylcephalosporin Stock Solutions
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Introduction: The Dual Nature of 3-Ethynylcephalosporin
3-Ethynylcephalosporin is a critical intermediate in the development of next-generation beta-lactam antibiotics. By featuring an ethynyl (alkyne) group at the C-3 position, this molecule serves as a highly effective bioorthogonal handle for late-stage functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. This allows researchers to attach various chemical tethers, fluorophores, or resistance-breaking moieties directly to the pharmacophore without disrupting its binding interactions with target Penicillin-Binding Proteins (PBPs)[1].
However, handling this molecule requires balancing two competing chemical realities: the high reactivity of the bioorthogonal alkyne and the extreme fragility of the strained four-membered beta-lactam ring. This application note provides field-proven protocols for preparing stable stock solutions and executing self-validating functionalization workflows.
Physicochemical Properties & Causality in Solvent Selection
The stability of cephalosporins in solution is heavily dictated by solvent polarity, pH, and temperature[2]. The beta-lactam ring is highly susceptible to nucleophilic attack and subsequent hydrolysis, particularly under alkaline or highly acidic conditions[2].
-
Solvent Causality: While many biological assays eventually require aqueous media, storing 3-ethynylcephalosporin in water leads to rapid degradation. Therefore, anhydrous Dimethyl Sulfoxide (DMSO) is the solvent of choice for stock solutions. DMSO prevents hydrolytic degradation and, importantly, compounds dissolved in high-purity DMSO do not require filter sterilization, reducing the risk of material loss on filter membranes[3].
-
Temperature & Light Causality: Stock solutions must be stored at -20°C or -80°C in the dark. Photolytic degradation (UV exposure) and thermal stress can catalyze the opening of the beta-lactam ring[2].
Quantitative Stability Summary
| Solvent / Condition | pH Range | Half-Life / Stability | Primary Degradation Pathway | Recommended Use |
| Anhydrous DMSO | N/A | > 6 months at -20°C | None (if kept anhydrous) | Long-term Stock Storage |
| Aqueous Buffer | 6.5 - 7.5 | 12 - 24 hours at 4°C | Slow Hydrolysis | Working Solutions / Assays |
| Aqueous Alkaline | > 8.0 | < 1 hour at 25°C | Rapid Beta-Lactam Hydrolysis | DO NOT USE |
| Aqueous Acidic | < 4.0 | < 4 hours at 25°C | Acid-Catalyzed Hydrolysis | DO NOT USE |
Protocol 1: Preparation of 10 mM 3-Ethynylcephalosporin Stock Solutions
This protocol is designed as a self-validating system. By incorporating anhydrous techniques and immediate aliquoting, we eliminate the variable of moisture-induced degradation.
Materials Required
-
3-Ethynylcephalosporin powder (lyophilized)
-
Anhydrous DMSO (≥99.9%, sealed under argon)
-
Calibrated analytical balance[2]
-
Sterile, amber 1.5 mL microcentrifuge tubes
-
Argon or Nitrogen gas line (optional but recommended)
Step-by-Step Methodology
-
Equilibration: Allow the sealed vial of 3-ethynylcephalosporin powder to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, instantly introducing water that will drive beta-lactam hydrolysis once dissolved.
-
Weighing: Accurately weigh the required mass using an analytical balance[2]. For a 10 mM stock, dissolve the exact required milligram amount of 3-ethynylcephalosporin (adjust based on the specific salt/hydrate molecular weight) per 1 mL of anhydrous DMSO.
-
Dissolution: Add the anhydrous DMSO directly to the powder. Vortex gently for 30 seconds until completely dissolved. Note: Do not use an ultrasonic bath unless absolutely necessary, as localized heating (cavitation) can induce thermal degradation[2].
-
Aliquoting: Immediately dispense the solution into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes using a repeat pipettor[3]. Causality: Single-use aliquots prevent freeze-thaw cycles. Each freeze-thaw cycle introduces micro-amounts of condensation, cumulatively destroying the stock.
-
Storage: Purge the headspace of each tube with Argon/Nitrogen gas, seal tightly, and store at -20°C in the dark[3].
Fig 1: Handling pathways and degradation risks of 3-ethynylcephalosporin.
Protocol 2: Self-Validating CuAAC "Click" Conjugation
To utilize the ethynyl group for attaching chemical tethers[1], a copper-catalyzed click reaction is performed. The presence of Copper(I) is inherently dangerous to beta-lactams; it can act as a Lewis acid and catalyze ring opening. Therefore, the use of a stabilizing ligand like THPTA is non-negotiable.
Reagent Preparation Matrix
| Reagent | Stock Concentration | Final Reaction Conc. | Causality / Purpose |
| 3-Ethynylcephalosporin | 10 mM (in DMSO) | 100 µM | Primary alkyne substrate. |
| Azide-Tether | 10 mM (in DMSO) | 120 µM | Coupling partner (slight excess drives reaction). |
| CuSO4·5H2O | 50 mM (in Water) | 500 µM | Source of Copper(II). |
| THPTA Ligand | 100 mM (in Water) | 2.5 mM | Stabilizes Cu(I), prevents beta-lactam degradation. |
| Sodium Ascorbate | 100 mM (in Water) | 5.0 mM | Reduces Cu(II) to catalytic Cu(I) in situ. |
Step-by-Step Methodology
-
Pre-Reaction Quality Control (Self-Validation): Before committing expensive azide-tethers, dilute 1 µL of the 3-ethynylcephalosporin stock into 99 µL of water and analyze via HPLC-UV (e.g., at 254 nm)[2]. Confirm the presence of the intact cephalosporin peak and the absence of the hydrolyzed ring-open degradation peak.
-
Catalyst Pre-mix: In a separate tube, combine the CuSO4 and THPTA ligand. Incubate for 5 minutes at room temperature. Causality: Pre-complexing the copper with THPTA ensures that no free, unliganded copper is introduced to the cephalosporin, protecting the beta-lactam core from Lewis acid-catalyzed hydrolysis.
-
Reaction Assembly: In the main reaction vessel, combine the aqueous buffer (e.g., 100 mM Sodium Phosphate, pH 7.0), the azide-tether, and the 3-ethynylcephalosporin.
-
Initiation: Add the Cu/THPTA pre-mix to the reaction vessel. Finally, add the Sodium Ascorbate to initiate the reduction of Cu(II) to Cu(I).
-
Incubation & Quenching: Incubate at room temperature for 1-2 hours in the dark. Quench the reaction by adding EDTA (final concentration 10 mM) to chelate the copper and stop the reaction prior to downstream purification.
Fig 2: CuAAC late-stage functionalization workflow for 3-ethynylcephalosporin.
References
- Preparing Stable Cephalexin Stock Solutions for Laboratory Use. Benchchem.
- ProtocolsAntibioticStockSolutions < Lab < TWiki. Barrick Lab.
- Synthesis and biochemical evaluation of cephalosporin analogues equipped with chemical tethers. PMC (NIH).
Sources
Application Notes & Protocols: Profiling Penicillin-Binding Proteins with 3-Ethynylcephalosporin
A Guide to Activity-Based Protein Profiling of Bacterial Cell Wall Enzymes
Introduction
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that provides a direct readout of the functional state of enzymes within a complex biological system.[1][2][3][4] Unlike traditional proteomic methods that measure protein abundance, ABPP utilizes specialized chemical probes to covalently label active enzymes, offering a snapshot of catalytic activity.[3] This approach is invaluable for drug discovery, target validation, and understanding fundamental enzymatic processes.[1][5]
A critical application of ABPP lies in the study of antibiotic function and resistance. Penicillin-Binding Proteins (PBPs) are a family of bacterial enzymes essential for the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall.[6][7] By cross-linking peptide chains, PBPs provide the cell wall with the structural integrity necessary for survival.[6] They are the primary targets of β-lactam antibiotics, including penicillins and cephalosporins.[6][8][9]
This guide details the application of 3-ethynylcephalosporin , a bespoke ABPP probe, for the selective identification and characterization of active PBPs in bacteria. The probe features a cephalosporin core, which acts as a reactive "warhead" to covalently modify the active site of PBPs, and a terminal ethynyl group that functions as a bioorthogonal "handle." This handle allows for the subsequent attachment of reporter tags via click chemistry, enabling downstream visualization and identification. We provide the scientific principles, experimental considerations, and detailed protocols for researchers aiming to leverage this technology to investigate bacterial cell wall biology, antibiotic mechanisms, and resistance pathways.
Scientific Principles
The Activity-Based Protein Profiling (ABPP) Workflow
ABPP employs small-molecule probes designed to react with the active sites of specific enzyme families.[2] A typical probe consists of three key components: a reactive group (warhead) that covalently binds to a catalytic residue, a linker, and a reporter tag for detection.[3][5][10] A two-step labeling strategy is often preferred for live-cell applications, where a small, cell-permeable probe containing a bioorthogonal handle (like an alkyne or azide) is first introduced.[2] After labeling, a reporter tag with a complementary handle is attached via a "click" reaction, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[11][12] This modular approach enables the profiling of enzyme activity directly in a native cellular context.
Mechanism of 3-Ethynylcephalosporin
The efficacy of 3-ethynylcephalosporin as an ABPP probe is rooted in the well-understood mechanism of β-lactam antibiotics.
-
Target Recognition and Reaction: The cephalosporin core mimics the D-alanyl-D-alanine moiety of peptidoglycan precursor peptides.[7] This allows it to bind to the active site of PBPs. A catalytic serine residue within the PBP active site attacks the carbonyl carbon of the strained β-lactam ring, opening the ring and forming a stable, covalent acyl-enzyme intermediate.[7] This reaction effectively inactivates the enzyme. Because this process is dependent on the enzyme's catalytic machinery, only functionally active PBPs are labeled.
-
Bioorthogonal Handle for Detection: The ethynyl group at the C-3 position of the cephalosporin core does not participate in the initial binding or reaction with the PBP.[13] It remains exposed and accessible on the surface of the now-labeled PBP. This terminal alkyne serves as a handle for the highly specific and efficient CuAAC click reaction.[11][12] An azide-functionalized reporter molecule (e.g., azide-biotin for affinity purification or a fluorescent azide for imaging) can then be irreversibly ligated to the probe-labeled protein.
Experimental Design and Considerations
In-Situ vs. In-Vitro Labeling
The choice between labeling live, intact bacteria (in-situ) or bacterial protein extracts (in-vitro) depends on the scientific question.
-
In-Situ Labeling: This is the preferred method for assessing target engagement in a physiologically relevant context. It allows for the profiling of PBPs in their native cellular environment, accounting for factors like probe permeability across bacterial membranes and the true accessibility of targets.
-
In-Vitro Labeling: Labeling of cell lysates is a simpler approach that bypasses the need for the probe to cross cell walls and membranes. It is useful for initial biochemical characterization, screening inhibitors, and confirming that a lack of signal in-situ is not due to poor probe uptake.
Selection of Reporter Tags
The reporter tag dictates the downstream analysis method. The two most common choices for click chemistry-based ABPP are fluorescent dyes and biotin.
| Reporter Type | Downstream Analysis | Pros | Cons |
| Azide-Fluorophore | In-gel Fluorescence Scanning, Microscopy | Direct visualization, relatively simple and fast workflow.[14][15] | Lower sensitivity, identification of labeled bands requires subsequent mass spectrometry. |
| Azide-Biotin | Affinity Purification, LC-MS/MS | High sensitivity, enables enrichment of low-abundance targets, direct identification by mass spectrometry.[14][15] | More complex workflow, requires streptavidin-based enrichment and specialized proteomics equipment. |
Essential Experimental Controls
To ensure that the observed signals are specific and activity-dependent, several controls are critical:
-
No-Probe Control: A sample treated with the vehicle (e.g., DMSO) instead of the 3-ethynylcephalosporin probe. This control is essential for identifying proteins that non-specifically bind to the enrichment resin (for biotin-based workflows) or are naturally fluorescent (for gel-based workflows).
-
Competitive Inhibition Control: A sample pre-incubated with a broad-spectrum β-lactam antibiotic (e.g., ampicillin or penicillin V) before adding the 3-ethynylcephalosporin probe. A genuine PBP target will show a significantly reduced signal in this sample, as its active site is already occupied by the competitor antibiotic.
-
Heat-Inactivated Control (for in-vitro): A lysate sample that has been boiled prior to the addition of the probe. This denatures the enzymes, rendering them inactive. The absence of labeling in this control confirms that the probe reacts in an activity-dependent manner.
Detailed Protocols
The following protocols provide a general framework. Optimization of probe concentration, incubation times, and culture conditions may be necessary for different bacterial species.
Protocol for In-Situ Labeling of Bacterial Cultures
-
Culture Preparation: Grow a bacterial culture in its appropriate liquid medium to the mid-exponential growth phase (e.g., OD600 of 0.4-0.6).
-
Metabolic Labeling: Add 3-ethynylcephalosporin to the culture from a concentrated stock (e.g., in DMSO). A final concentration range of 1-50 µM is a good starting point. Incubate for 30-60 minutes under normal growth conditions.
-
Cell Harvesting: Pellet the bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Washing: Discard the supernatant. Resuspend the cell pellet in 1 mL of cold Phosphate-Buffered Saline (PBS). Centrifuge again and repeat the wash step two more times to remove unincorporated probe.[16]
-
Cell Lysis: Resuspend the final washed pellet in a suitable lysis buffer (e.g., PBS with 1% Triton X-100 and a protease inhibitor cocktail). Lyse the cells using an appropriate method (e.g., sonication or bead beating) on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet cell debris. Transfer the clear supernatant, containing the proteome, to a new tube.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Proceed to Click Reaction: The lysate is now ready for the CuAAC reaction (Protocol 3.3).
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for a 100 µL final reaction volume. Adjust volumes as needed.
-
Prepare Lysate: In a microcentrifuge tube, add 50-100 µg of protein from the prepared lysate. Adjust the volume to 85 µL with PBS.
-
Prepare Click-Mix Reagents: Prepare fresh stock solutions.
-
Azide-Reporter: 10 mM stock in DMSO (e.g., Azide-TAMRA or Azide-PEG3-Biotin).
-
Tris(2-carboxyethyl)phosphine (TCEP): 50 mM stock in water.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 10 mM stock in DMSO.
-
Copper(II) Sulfate (CuSO4): 50 mM stock in water.
-
-
Assemble the Reaction: Add the reagents to the lysate in the following order, vortexing gently after each addition:
-
5 µL of Azide-Reporter (final concentration: 0.5 mM).
-
5 µL of TCEP (final concentration: 2.5 mM).
-
3 µL of TBTA (final concentration: 0.3 mM).
-
2 µL of CuSO4 (final concentration: 1 mM).
-
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Downstream Analysis: The sample is now ready for analysis by SDS-PAGE (Protocol 3.3) or biotin-streptavidin enrichment (Protocol 3.4).
Protocol for SDS-PAGE and In-Gel Fluorescence Scanning
-
Sample Preparation: Add 4X SDS-PAGE loading buffer to the clicked reaction from Protocol 3.2. Boil for 5 minutes.
-
Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run according to the manufacturer's instructions.
-
Imaging: After electrophoresis, scan the gel directly using a fluorescence gel imager with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., TAMRA: Ex 557 nm / Em 583 nm).
-
Staining (Optional): After scanning, the gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize the entire proteome as a loading control.
Protocol for Biotin-Streptavidin Enrichment for Mass Spectrometry
-
Bead Preparation: Use high-capacity streptavidin agarose or magnetic beads. Wash the beads three times with PBS containing 0.1% SDS according to the manufacturer's protocol.
-
Enrichment: Add the washed streptavidin beads to the biotin-clicked lysate from Protocol 3.2. Incubate for 1-2 hours at room temperature with gentle rotation to capture the biotinylated proteins.
-
Washing: Pellet the beads by centrifugation or using a magnetic stand. Discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash series is:
-
Wash 3x with PBS + 1% SDS.
-
Wash 3x with 6 M Urea in PBS.
-
Wash 3x with PBS.
-
-
On-Bead Digestion:
-
Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce the proteins with DTT (10 mM, 30 min at 56°C) and alkylate with iodoacetamide (20 mM, 30 min at room temperature in the dark).
-
Add sequencing-grade trypsin and incubate overnight at 37°C.
-
-
Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides. Perform a second elution with a buffer containing 0.5% formic acid to recover any remaining peptides.[15]
-
Sample Cleanup: Desalt the collected peptides using a C18 StageTip or ZipTip.
-
LC-MS/MS Analysis: Analyze the cleaned peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on an instrument such as an Orbitrap or Q-TOF.[17][18]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Weak Signal | 1. Probe is not cell-permeable (in-situ).2. Target PBPs are not active or expressed.3. Inefficient click reaction.4. Insufficient probe concentration or incubation time. | 1. Try in-vitro labeling; use permeabilizing agents.2. Confirm PBP expression via Western blot; ensure culture is in an active growth phase.3. Use freshly prepared click reagents, especially the reducing agent (TCEP/ascorbate).4. Perform a dose-response and time-course experiment to optimize labeling. |
| High Background | 1. Non-specific binding to beads.2. Inefficient washing.3. Aggregated probe.4. Excess click reagents interfering with downstream steps. | 1. Include a no-probe control; add a detergent like SDS (0.1-1%) to wash buffers.2. Increase the number and stringency of wash steps.3. Centrifuge probe stock solution before use.4. Precipitate proteins (e.g., with acetone) after the click reaction to remove excess reagents before enrichment.[15] |
| Smear on Gel | 1. Protein degradation.2. Incomplete cell lysis. | 1. Always use fresh protease inhibitors in the lysis buffer and keep samples on ice.2. Confirm complete lysis by microscopy; optimize sonication/bead beating parameters. |
Conclusion
3-ethynylcephalosporin is a highly effective chemical probe for the activity-based profiling of penicillin-binding proteins. By combining the target-specific reactivity of the β-lactam warhead with the versatility of the bioorthogonal ethynyl handle, this tool enables the direct interrogation of PBP function in complex biological systems. The protocols outlined in this guide provide a robust framework for researchers to identify PBP targets, study antibiotic engagement, and investigate the biochemical consequences of antibiotic resistance. This ABPP-based approach promises to accelerate our understanding of bacterial cell wall biology and aid in the development of next-generation antimicrobial therapies.
References
-
Imajo, S., et al. (1986). Studies on beta-lactam antibiotics. XII. Synthesis and activity of new 3-ethynylcephalosporin. The Journal of Antibiotics, 39(3), 394-403. [Link]
-
Quezada, M. A., et al. (2022). Activity-Based Probes in Pathogenic Bacteria: Investigating Drug Targets and Molecule Specificity. ACS Infectious Diseases, 8(8), 1531-1545. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research, 44(9), 666-676. [Link]
-
Kielkowski, P., et al. (2022). Transforming Chemical Proteomics Enrichment into a High-Throughput Method Using an SP2E Workflow. Journal of Proteome Research, 21(5), 1335-1344. [Link]
-
Kielkowski, P., et al. (2022). Transforming chemical proteomics enrichment into high-throughput method using SP2E workflow. bioRxiv. [Link]
-
Stark, M. T., et al. (2021). Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. Journal of Proteome Research, 20(10), 4786-4796. [Link]
-
G-Biosciences. (2019). Click chemistry and its application to proteomics. G-Biosciences Blog. [Link]
-
Kocaoglu, O., et al. (2012). Selective penicillin-binding protein imaging probes reveal substructure in bacterial cell division. ACS Chemical Biology, 7(10), 1746-1753. [Link]
-
Chen, Y., et al. (2007). Structural and mechanistic basis of penicillin-binding protein inhibition by lactivicins. Nature Structural & Molecular Biology, 14(9), 853-857. [Link]
-
Chow, S. (2023). Penicillin Mechanism. News-Medical.Net. [Link]
-
Hasudungan, A. (2024). Penicillin antibiotics - Mechanism of action, side effects and resistance. YouTube. [Link]
-
Yang, Y., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 339. [Link]
-
Septiandani, D. A., et al. (2023). Penicillin Binding Protein Mutation and Beyond: A Comprehensive Approach to Addressing Streptococcus pneumoniae Resistance. ETFLIN, 6(2), 75-82. [Link]
-
Leiden University. Activity-based protein profiling for drug discovery. Leiden University Website. [Link]
-
Trindade, D. M., & Dessen, A. (2021). Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective. RSC Medicinal Chemistry, 12(9), 1461-1476. [Link]
-
Baggelaar, M. P., et al. (2022). Activity-based protein profiling: A graphical review. RSC Chemical Biology, 3(6), 639-655. [Link]
-
Edwards, N. J., & Boja, E. S. (2011). Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling. Journal of Proteomics & Bioinformatics, 4(4). [Link]
-
Kuru, E., et al. (2019). Optimized Protocol for the Incorporation of FDAA (HADA Labeling) for in situ Labeling of Peptidoglycan. STAR Protocols, 1(1), 100007. [Link]
-
den Ridder, M., et al. (2021). Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins. Current Opinion in Chemical Biology, 60, 1-9. [Link]
-
Wikipedia. (2024). Activity-based proteomics. Wikipedia, The Free Encyclopedia. [Link]
-
Creative Biolabs. Activity based Protein Profiling (Abpp). Creative Biolabs Website. [Link]
-
Degasperi, A., et al. (2014). Triple-Stage Mass Spectrometry Unravels the Heterogeneity of an Endogenous Protein Complex. Angewandte Chemie International Edition, 53(42), 11218-11222. [Link]
-
Fang, Z., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. RSC Chemical Biology, 2(4), 1055-1071. [Link]
-
Sparenberg, M., et al. (2021). In situ EPR spectroscopy of a bacterial membrane transporter using an expanded genetic code. Chemical Communications, 57(74), 9307-9310. [Link]
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- 1. Activity-based protein profiling for drug discovery - Leiden University [universiteitleiden.nl]
- 2. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 4. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 5. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 6. news-medical.net [news-medical.net]
- 7. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and mechanistic basis of penicillin-binding protein inhibition by lactivicins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 3-Ethynylcephalosporin Synthesis
Welcome to the Advanced Synthesis Support Center. The synthesis of 3-ethynylcephalosporins—critical intermediates for orally active broad-spectrum antibiotics—presents unique chemoselective challenges due to the highly strained β -lactam core1[1].
This guide provides validated protocols, mechanistic troubleshooting, and quantitative data to help you maximize reaction yields during the Sonogashira cross-coupling and subsequent deprotection phases.
I. Quantitative Yield Optimization Data
The table below summarizes the impact of varying reaction parameters on the yield and purity of 3-ethynylcephalosporin derivatives. Notice how steric bulk in the base and buffering during deprotection drastically alter the reaction trajectory.
| Reaction Phase | Base / Additive | Solvent | Atmosphere | Yield (%) | Primary Impurity / Failure Mode |
| Sonogashira Coupling | Triethylamine (Et 3 N) | DMF | Ambient | 22% | β -lactam ring opening (Aminolysis) |
| Sonogashira Coupling | DIPEA | THF | Degassed (Ar) | 84% | Trace Glaser dimer |
| TMS Deprotection | TBAF (1.0 M in THF) | THF | Ambient | 35% | Δ2 -cephem isomer |
| TMS Deprotection | TBAF + AcOH (1:1) | THF | Ambient | 91% | None (Maintains Δ3 integrity) |
II. Mechanistic Pathway & Failure Modes
Understanding the catalytic cycle is essential for troubleshooting. The diagram below illustrates the optimal pathway versus common degradation routes encountered during synthesis.
Sonogashira coupling cycle for 3-ethynylcephalosporins and common degradation pathways.
III. Validated Step-by-Step Methodology
Every protocol must act as a self-validating system to prevent the forward processing of degraded material. The following workflow utilizes protected acetylenes, a standard strategy for complex ethynylation2[2].
Phase 1: Sonogashira Cross-Coupling
-
Preparation : In an oven-dried Schlenk flask, combine the 3-triflyloxycephem intermediate (1.0 eq), Pd(PPh 3 ) 4 (0.05 eq), and CuI (0.10 eq).
-
Degassing : Purge the flask with Argon for 15 minutes. Add anhydrous, degassed THF to achieve a 0.1 M concentration.
-
Reagent Addition : Inject trimethylsilylacetylene (TMSA, 1.5 eq) followed by N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction : Stir at 25 °C for 3–4 hours.
-
Self-Validation Check: Monitor the reaction via LC-MS. The reaction is successful when the 3-triflate mass is fully consumed. Crucially, verify the UV-Vis spectrum of the product peak; the Δ3 -cephem core must exhibit a characteristic absorption maximum at ~260–280 nm.
-
-
Workup : Filter the mixture through a short pad of Celite to remove Pd/Cu salts. Concentrate under reduced pressure to yield the 3-(trimethylsilylethynyl)cephalosporin intermediate.
Phase 2: Buffered TMS Deprotection
-
Preparation : Dissolve the intermediate in anhydrous THF and cool to 0 °C.
-
Buffering : Prepare a 1:1 molar mixture of TBAF (1.0 M in THF) and glacial acetic acid (AcOH).
-
Deprotection : Dropwise add the TBAF/AcOH buffer (1.1 eq) to the reaction mixture.
-
Reaction : Stir at 0 °C for 1 hour.
-
Self-Validation Check: TLC (Hexanes/EtOAc) should show complete conversion to a lower R f spot. The UV-Vis absorbance must remain stable at ~275 nm. A hypsochromic shift (down to ~240 nm) indicates a failure via isomerization to the Δ2 species.
-
-
Isolation : Quench with saturated aqueous NH 4 Cl, extract with EtOAc, and purify via silica gel chromatography to obtain the pure 3-ethynylcephalosporin. Similar mild hydrolysis strategies are proven to preserve sensitive functional groups 3[3].
IV. Troubleshooting & FAQs
Q1: My Sonogashira coupling yields are consistently below 30%, and LC-MS shows a mass corresponding to the addition of the amine base. How do I fix this? Causality: You are experiencing competitive aminolysis. The highly strained 4-membered β -lactam ring is a potent electrophile. Unhindered bases like triethylamine (Et 3 N) act as nucleophiles, attacking the carbonyl carbon and permanently opening the ring before transmetalation can occur. Actionable Fix: Switch your base to N,N-diisopropylethylamine (DIPEA) or 2,2,6,6-tetramethylpiperidine (TMP). Their steric bulk effectively prevents nucleophilic attack on the lactam core while maintaining the necessary basicity to deprotonate the terminal alkyne.
Q2: I am observing a large amount of a non-polar byproduct, which NMR confirms is the 1,4-bis(trimethylsilyl)buta-1,3-diyne dimer. How can I suppress this? Causality: This is the Glaser homocoupling product. It forms when the copper-acetylide intermediate undergoes oxidative dimerization, a side reaction catalyzed by the presence of trace oxygen in the system. Actionable Fix: Rigorous exclusion of oxygen is mandatory. Use the freeze-pump-thaw method (minimum 3 cycles) for your solvents rather than simple nitrogen sparging. Additionally, keep the CuI loading strictly at or below 10 mol%; excess copper exacerbates the rate of homocoupling.
Q3: After TMS deprotection, my product lacks antibacterial activity, and the NMR shows a shift in the C-2 protons. What went wrong? Causality: Your molecule has isomerized from the biologically active Δ3 -cephem to the inactive Δ2 -cephem. Standard TBAF is highly basic. In an unbuffered basic environment, the acidic C-2 protons of the cephalosporin are easily abstracted, leading to the migration of the double bond to the thermodynamically more stable Δ2 position. Actionable Fix: Implement the buffered deprotection strategy outlined in Phase 2. Pre-mixing TBAF with an equimolar amount of glacial acetic acid (AcOH) provides the fluoride ions necessary to cleave the Si-C bond while neutralizing the basicity that drives isomerization.
V. References
-
Studies on beta-lactam antibiotics. XII. Synthesis and activity of new 3-ethynylcephalosporin. Source: nih.gov URL:
-
Highly Potent and Selective N-Aryl Oxamic Acid-Based Inhibitors for Mycobacterium tuberculosis Protein Tyrosine Phosphatase B Source: acs.org URL:
-
New Monocyclic, Bicyclic, and Tricyclic Ethynylcyanodienones as Activators of the Keap1/Nrf2/ARE Pathway and Inhibitors of Inducible Nitric Oxide Synthase Source: acs.org URL:
Sources
preventing degradation of 3-ethynylcephalosporin during long-term storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for the long-term storage of 3-ethynylcephalosporin to prevent its degradation. Given the limited publicly available stability data specifically for 3-ethynylcephalosporin, the principles outlined here are based on established knowledge of the stability of cephalosporins as a class of beta-lactam antibiotics.
Introduction to 3-Ethynylcephalosporin Stability
3-Ethynylcephalosporin is a semi-synthetic beta-lactam antibiotic.[1] Like all cephalosporins, its core structure, the 7-aminocephalosporanic acid backbone, is susceptible to degradation, which can lead to a loss of antibacterial potency. The primary mechanism of degradation for many cephalosporins is the hydrolysis of the β-lactam ring. The substituents at the C-3 and C-7 positions of the cephalosporin nucleus significantly influence the molecule's stability and susceptibility to degradation.
The ethynyl group at the C-3 position is a key structural feature that may influence the degradation pathways of this specific molecule. While detailed degradation kinetics for 3-ethynylcephalosporin are not extensively documented in published literature, understanding the general principles of cephalosporin stability is crucial for its proper handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 3-ethynylcephalosporin during storage?
A1: The main factors that can lead to the degradation of cephalosporins, including likely 3-ethynylcephalosporin, are:
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the β-lactam ring. Most cephalosporins are most stable in a slightly acidic to neutral pH range (typically pH 4-7).
-
Moisture: Water is a key reactant in the hydrolytic degradation of the β-lactam ring.
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.
-
Oxygen: Oxidative degradation can occur, although hydrolysis is typically the more prominent pathway.
Q2: What is the recommended temperature for long-term storage of 3-ethynylcephalosporin?
A2: For long-term stability of beta-lactam antibiotics, storage at ultra-low temperatures is highly recommended. Based on studies of other cephalosporins, storage at -80°C is optimal for preserving the integrity of the compound for extended periods (months to a year or more). Storage at -20°C may be suitable for shorter durations, but -80°C provides a more robust storage condition.
Q3: Can I store 3-ethynylcephalosporin in a standard laboratory freezer (-20°C)?
A3: While -20°C is better than refrigeration or room temperature, it may not be sufficient for preventing slow degradation over several months. If -80°C is not available, storage at -20°C should be for the shortest possible time. It is advisable to perform periodic quality control checks to monitor for any signs of degradation.
Q4: How should I handle 3-ethynylcephalosporin once I receive it?
A4: Upon receipt, the compound should be immediately transferred to a temperature-controlled environment, preferably a -80°C freezer. If the compound is in a solid (powder) form, it is generally more stable than in solution. It is good practice to aliquot the solid compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.
Q5: What is the best way to prepare and store solutions of 3-ethynylcephalosporin?
A5: Solutions of cephalosporins are significantly less stable than the solid form. If you must prepare a stock solution, follow these guidelines:
-
Solvent: Use a dry, aprotic solvent if possible for initial solubilization before further dilution in aqueous buffers. If using aqueous buffers, they should be sterile and within the optimal pH range for cephalosporin stability (typically pH 4-6).
-
Temperature: Prepare solutions on ice and use them immediately.
-
Storage: If short-term storage of a solution is unavoidable, it should be flash-frozen in single-use aliquots and stored at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Loss of Potency in Biological Assays | Degradation of 3-ethynylcephalosporin due to improper storage. | Verify storage conditions (temperature, protection from light and moisture). Use a fresh aliquot of the compound. If the problem persists, consider performing analytical tests (e.g., HPLC) to assess the purity of the stock. |
| Discoloration of Solid Compound | Possible degradation or presence of impurities. | Discoloration can be a sign of chemical change. It is recommended to acquire a new, high-purity batch of the compound. |
| Precipitate Formation in Thawed Solutions | Poor solubility at low temperatures or degradation product precipitation. | Ensure the compound is fully dissolved upon initial preparation. If a precipitate forms after thawing, it may indicate degradation. It is best to prepare fresh solutions for each experiment. |
| Inconsistent Experimental Results | Variability in the integrity of the 3-ethynylcephalosporin used. | This can be due to repeated freeze-thaw cycles or exposure of the stock to moisture. Always use a fresh aliquot for each experiment to ensure consistency. |
Experimental Protocols
Protocol 1: Aliquoting and Long-Term Storage of Solid 3-Ethynylcephalosporin
-
Upon receiving the vial of 3-ethynylcephalosporin, allow it to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the compound.
-
In a controlled environment with low humidity (e.g., a glove box or a fume hood with a dry nitrogen stream), carefully weigh and dispense the desired amounts of the solid compound into smaller, amber-colored, airtight vials.
-
Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) to displace air and moisture.
-
Securely cap the vials and label them clearly with the compound name, concentration/amount, and date.
-
Place the aliquoted vials in a secondary container and store them in a -80°C freezer.
Protocol 2: Preparation and Short-Term Storage of a Stock Solution
-
Retrieve a single-use aliquot of solid 3-ethynylcephalosporin from the -80°C freezer and allow it to warm to room temperature in a desiccator.
-
Under sterile conditions, dissolve the compound in a minimal amount of a suitable dry, aprotic solvent (e.g., DMSO).
-
For aqueous assays, further dilute the stock solution to the desired working concentration using a pre-chilled, sterile buffer with a pH in the range of 4-6.
-
Use the freshly prepared solution immediately for your experiments.
-
If a small amount of the stock solution must be stored, flash-freeze it in single-use aliquots in liquid nitrogen and then transfer to -80°C for the shortest possible duration. Avoid slow freezing in a standard freezer, as this can promote the formation of ice crystals that may accelerate degradation.
Visualization of Key Concepts
Degradation Pathway of Cephalosporins
Caption: Recommended workflow for handling and storing 3-ethynylcephalosporin.
Summary of Storage Conditions
| Condition | Solid Form | Solution Form |
| Temperature | -80°C (recommended for long-term) | -80°C (for very short-term, if unavoidable) |
| Light | Store in amber vials, protected from light | Prepare and handle in low-light conditions |
| Moisture | Store in a desiccated environment, use inert gas | Use dry solvents and sterile buffers |
| pH | N/A | Prepare solutions in buffers with pH 4-6 |
| Freeze-Thaw Cycles | Avoid by aliquoting | Strictly avoid |
References
-
Kawabata, K., Masugi, T., & Takaya, T. (1986). Studies on beta-lactam antibiotics. XII. Synthesis and activity of new 3-ethynylcephalosporin. The Journal of Antibiotics, 39(3), 394–403. [Link]
Sources
how to dissolve 3-ethynylcephalosporin in DMSO and organic solvents
Welcome to the dedicated technical support guide for 3-ethynylcephalosporin. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth guidance on the dissolution of 3-ethynylcephalosporin in DMSO and other organic solvents. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the successful preparation of your experimental solutions.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and dissolution of 3-ethynylcephalosporin.
Q1: What is the recommended primary solvent for dissolving 3-ethynylcephalosporin?
For most applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions of 3-ethynylcephalosporin. It offers high solubility, allowing for the preparation of concentrated stocks that can be diluted into aqueous buffers or cell culture media for final experimental concentrations.
Q2: What is the maximum achievable concentration of 3-ethynylcephalosporin in DMSO?
Based on empirical data, 3-ethynylcephalosporin is soluble in DMSO at a concentration of at least 10 mg/mL. Achieving higher concentrations may be possible, but it is advisable to perform small-scale solubility tests to determine the upper limit for your specific batch of the compound.
Q3: Can I dissolve 3-ethynylcephalosporin in other organic solvents like ethanol or methanol?
While DMSO is the preferred solvent, 3-ethynylcephalosporin also shows solubility in other organic solvents. However, the solubility in alcohols like ethanol and methanol is generally lower than in DMSO. If your experimental setup is sensitive to DMSO, these can be considered as alternatives, but it is crucial to verify the solubility at your desired concentration beforehand.
Q4: How should I properly store stock solutions of 3-ethynylcephalosporin?
Once dissolved in DMSO, it is recommended to store the stock solution at -20°C for short-term storage and -80°C for long-term storage. To minimize freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q5: Is it necessary to warm the solution to aid dissolution?
Gentle warming can be employed to assist in the dissolution of 3-ethynylcephalosporin. However, prolonged exposure to high temperatures should be avoided as it may lead to degradation of the compound. If warming is necessary, a water bath set to a temperature no higher than 37°C is recommended, along with gentle agitation.
Troubleshooting Guide
This section provides solutions to common problems encountered during the dissolution and storage of 3-ethynylcephalosporin.
| Problem | Potential Cause | Recommended Solution |
| Compound is not fully dissolving in DMSO. | - The concentration may be too high.- Insufficient mixing or agitation.- Low ambient temperature. | - Try preparing a more dilute solution.- Vortex the solution for 1-2 minutes.- Gently warm the solution in a 37°C water bath with swirling. |
| Precipitation is observed in the stock solution after storage. | - The storage temperature was not low enough.- Freeze-thaw cycles have occurred.- The initial concentration was too close to the solubility limit. | - Ensure storage at -80°C for long-term stability.- Aliquot the stock solution to avoid repeated freeze-thaw cycles.- If precipitation persists, centrifuge the vial to pellet the precipitate and use the clear supernatant. |
| Concerns about the stability of the compound in the solvent. | - The solvent may not be of high purity (e.g., containing water).- The compound is inherently unstable in the chosen solvent over time. | - Use anhydrous, high-purity DMSO.- Prepare fresh stock solutions for critical experiments.- If possible, conduct a stability study by storing an aliquot for a set period and then analyzing it (e.g., by HPLC) to check for degradation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
This protocol details the steps for preparing a standard stock solution of 3-ethynylcephalosporin.
Materials:
-
3-ethynylcephalosporin powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of 3-ethynylcephalosporin powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the powder.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the tube. In this example, add 1 mL of DMSO.
-
Dissolve: Tightly cap the tube and vortex the mixture for 1-2 minutes until the powder is completely dissolved.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Visual Workflow
The following diagram illustrates the decision-making process and workflow for dissolving 3-ethynylcephalosporin.
Caption: Workflow for dissolving 3-ethynylcephalosporin.
References
Technical Support Center: Optimizing Copper Catalyst Concentration for 3-Ethynylcephalosporin Click Reactions
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," provides a highly efficient and regioselective method for conjugating molecules to the 3-ethynyl handle of cephalosporin scaffolds.[1][2][3] This strategy is pivotal in the development of novel cephalosporin-based therapeutics, diagnostics, and prodrugs. However, the success of this reaction hinges on the precise control of the copper catalyst system. Insufficient catalyst leads to sluggish or incomplete reactions, while excess copper can promote undesirable side reactions and introduce challenges in downstream purification and biocompatibility.[4]
This guide serves as a technical support center for researchers, scientists, and drug development professionals. It provides field-proven insights, detailed protocols, and troubleshooting solutions in a direct question-and-answer format to help you navigate the nuances of optimizing copper catalyst concentration for your specific 3-ethynylcephalosporin click reactions.
Section 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses fundamental concepts to build a strong understanding of the reaction components and their interplay.
Q1: What is the precise role of copper in the 3-ethynylcephalosporin click reaction?
A: The copper catalyst is the linchpin of the reaction, dramatically accelerating the 1,3-dipolar cycloaddition between the 3-ethynyl group of the cephalosporin and an azide-functionalized molecule.[1] The uncatalyzed reaction requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers, failing the criteria of a true click reaction.[2][5] The copper(I) catalyst lowers the activation barrier and exclusively generates the 1,4-disubstituted 1,2,3-triazole product through a stepwise mechanism.[5][6][7] This mechanism involves the formation of a copper-acetylide intermediate from the 3-ethynylcephalosporin, which then reacts with the azide partner.[2][8]
Q2: Should I use a Cu(I) or Cu(II) salt as my catalyst source?
A: While Cu(I) is the active catalytic species, it is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[9] Therefore, a more robust and common practice is to use a stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), and generate the active Cu(I) species in situ.[2][9] This is achieved by adding a reducing agent, most commonly sodium ascorbate, which ensures a sustained concentration of the active Cu(I) catalyst throughout the reaction.[8][9]
Q3: Why is a ligand necessary, and how do I choose the right one?
A: Ligands are critical for a successful CuAAC reaction for several reasons:
-
Stabilization: They stabilize the active Cu(I) oxidation state, preventing its oxidation and disproportionation into Cu(0) and Cu(II).[4][10][11]
-
Solubility: They can increase the solubility of the copper catalyst in the reaction medium.[9]
-
Acceleration: Ligands can significantly accelerate the reaction rate.[11]
The choice of ligand depends primarily on the solvent system. For reactions in organic solvents, tris-(benzyltriazolylmethyl)amine (TBTA) is a common choice. For aqueous or biological systems, water-soluble ligands like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or BTTAA are essential to maintain catalyst activity and are often preferred for bioconjugation to minimize protein damage.[4][9][12]
Q4: My 3-ethynylcephalosporin derivative contains a thiol group (e.g., from a cysteine moiety). Will this interfere with the reaction?
A: Yes, this is a critical consideration. Functional groups like thiols can coordinate with the copper catalyst, potentially inhibiting or deactivating it.[12] This can lead to slow or incomplete reactions. To mitigate this, you may need to increase the concentration of the copper-ligand complex. In some cases, the addition of sacrificial metals that have a lower affinity for the ligand but can bind to the interfering group may be beneficial.[12] Careful optimization and monitoring are key in these situations.
Section 2: Experimental Protocol for Catalyst Optimization
This section provides a systematic workflow for optimizing the copper catalyst concentration for a generic 3-ethynylcephalosporin derivative.
Core Principle of the Protocol
The goal is to find the lowest copper concentration that provides the highest yield in the shortest amount of time, while minimizing side-product formation. This protocol uses a matrix approach to test different concentrations of the copper source and varying ligand-to-copper ratios.
Stock Solutions
Prepare fresh, high-quality stock solutions before starting.
-
3-Ethynylcephalosporin Derivative: 10 mM in a suitable solvent (e.g., DMSO, DMF).
-
Azide Partner: 100 mM in a suitable solvent.
-
Copper(II) Sulfate (CuSO₄·5H₂O): 20 mM in deionized water.
-
Ligand (e.g., THPTA for aqueous systems): 100 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (prepare this solution immediately before use as it degrades in solution).
Step-by-Step Optimization Workflow
-
Setup: In separate microcentrifuge tubes, add your 3-ethynylcephalosporin derivative (e.g., to a final concentration of 1 mM) and the azide partner (e.g., to a final concentration of 1.2 mM, a slight excess). Add the reaction buffer/solvent to bring the volume to ~90% of the final reaction volume.
-
Catalyst Premix Preparation: It is crucial to pre-mix the copper and ligand before adding them to the reaction.[12] Prepare a set of premixes with varying ligand-to-copper ratios (e.g., 1:1, 2:1, 5:1). For a 5:1 ratio, you would mix 1 part of the 20 mM CuSO₄ stock with 5 parts of the 100 mM THPTA stock.
-
Initiation: Add the catalyst premix to each reaction tube to achieve the target final copper concentrations (see table below). Vortex gently.
-
Reduction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5 mM).[12]
-
Incubation: Incubate the reactions at room temperature with gentle mixing.
-
Monitoring: Monitor the reaction progress at set time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr) using an appropriate analytical method such as LC-MS or HPLC.
-
Analysis: Determine the percent conversion for each condition. Identify the condition that gives >95% conversion in the shortest time.
Data Presentation: Optimization Matrix
This table provides a starting point for your optimization experiments. The values represent the final concentrations in the reaction mixture.
| Experiment ID | [Copper] (µM) [3][13] | Ligand:Cu Ratio [12][14] | Time Point 1 (% Conv.) | Time Point 2 (% Conv.) | Time Point 3 (% Conv.) |
| A1 | 50 | 1:1 | |||
| A2 | 50 | 2:1 | |||
| A3 | 50 | 5:1 | |||
| B1 | 100 | 1:1 | |||
| B2 | 100 | 2:1 | |||
| B3 | 100 | 5:1 | |||
| C1 | 250 | 1:1 | |||
| C2 | 250 | 2:1 | |||
| C3 | 250 | 5:1 |
For bioconjugations, a higher ligand-to-copper ratio (e.g., 5:1) is often recommended to protect sensitive biomolecules from oxidative damage.[12][13]
Visualization: The CuAAC Catalytic Cycle
Caption: Simplified catalytic cycle for the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the reaction.
Q5: My reaction yield is very low, or I see no product at all. What went wrong?
A: This is a frequent issue that can usually be traced back to the catalyst system or reagents.
| Potential Cause | Explanation & Solution |
| Inactive Catalyst | The Cu(I) catalyst is easily oxidized. Solution: Ensure your sodium ascorbate solution is freshly prepared.[12] Degas your solvents by bubbling with nitrogen or argon, especially for sensitive reactions.[12] Always pre-mix the copper salt and ligand before adding them to the reaction.[12] |
| Reagent Impurity/Degradation | The purity of your 3-ethynylcephalosporin and azide partner is critical. Azides, in particular, can be unstable. Solution: Verify the purity of your starting materials using methods like NMR or MS. If possible, purify them before use.[12] |
| Incorrect Ligand or Ratio | Using an inappropriate ligand for your solvent (e.g., TBTA in a purely aqueous system) or an incorrect ligand-to-copper ratio can lead to poor results. Solution: Use a water-soluble ligand like THPTA for aqueous reactions. Optimize the ligand-to-copper ratio; a 1:1 to 5:1 ratio is a good starting point.[12] |
| Sub-optimal pH | The reaction is generally tolerant of a pH range from 4 to 12, but extreme pH can affect substrate stability or catalyst activity.[1] Solution: Ensure the pH of your reaction buffer is within a neutral range (pH 7-8) as a starting point. |
Q6: The reaction is very slow and does not go to completion. How can I speed it up?
A: Slow kinetics often point to insufficient catalyst activity or low reactant concentrations.
| Potential Cause | Explanation & Solution |
| Insufficient Catalyst Loading | The reaction rate is dependent on the concentration of the active catalyst. Solution: Systematically increase the concentration of the copper-ligand complex. For bioconjugations, a concentration of 50-100 µM copper is often a good starting point.[13] |
| Low Reactant Concentration | Click reactions are bimolecular, and their rate depends on the concentration of both the azide and alkyne. Solution: If your experimental design allows, increase the concentration of your reactants.[12] |
| Steric Hindrance | Bulky groups near the alkyne or azide can physically block the approach of the reactants, slowing the reaction. Solution: Increase the reaction time or moderately increase the temperature (e.g., to 37-40°C).[9] |
Q7: I'm observing unexpected side products. What are they and how can I prevent them?
A: The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne.
| Side Reaction | Explanation & Prevention |
| Alkyne Homocoupling (Glaser Coupling) | This side reaction involves the coupling of two alkyne molecules, promoted by oxygen and excess copper. It is a common issue when reactions are not properly deoxygenated. Solution: Ensure your reaction is adequately deoxygenated by sparging with an inert gas (N₂ or Ar). Maintain a sufficient excess of the reducing agent (sodium ascorbate) to keep the copper in the Cu(I) state.[12] |
| Cephalosporin Degradation | The β-lactam ring of the cephalosporin core is susceptible to degradation under harsh conditions (e.g., strongly acidic or basic pH, high temperatures). Solution: Maintain neutral pH and perform the reaction at room temperature unless a moderate increase is needed to overcome kinetic barriers. |
Visualization: Troubleshooting Workflow
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. jenabioscience.com [jenabioscience.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Click reaction ligands | BroadPharm [broadpharm.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
troubleshooting low conjugation efficiency with 3-ethynylcephalosporin
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and structural challenges associated with 3-ethynylcephalosporin bioconjugation.
Conjugating 3-ethynylcephalosporin via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) requires balancing two competing chemical realities: the robust catalytic requirements of the click reaction and the inherent fragility of the cephalosporin β-lactam core. This guide will help you isolate failure points, understand the mechanistic causality behind them, and implement self-validating protocols to ensure high-efficiency labeling.
Diagnostic Workflow for Conjugation Failure
Before altering your reagent stoichiometry, it is critical to isolate whether the failure stems from inactive catalysis, structural degradation of the cephalosporin, or steric hindrance.
Diagnostic workflow for isolating failure points in 3-ethynylcephalosporin CuAAC bioconjugation.
Frequently Asked Questions & Mechanistic Troubleshooting
Q1: My conjugation yield with 3-ethynylcephalosporin is consistently below 20%. Is the problem the alkyne or the click reaction conditions? A1: You must first decouple the CuAAC kinetics from the stability of the cephalosporin. Often, the biological substrate (e.g., cell lysate or protein mixture) sequesters the copper catalyst. CuAAC efficiency drops drastically if active Cu(I) is depleted by oxidation or chelation by biological thiols[1]. Causality & Solution: CuAAC exhibits a non-linear threshold behavior; reaction rates plummet if the active Cu(I) concentration falls below 50 µM[2]. To test if your catalyst is the bottleneck, perform a parallel validation reaction using a fluorogenic probe like coumarin azide[2]. If this test fails, your catalyst is inactive. Fix this by ensuring a 5:1 ratio of a stabilizing ligand (like THPTA) to copper, which acts as a sacrificial reductant and shields the metal from biological chelators[2].
Q2: I observe precipitation during the incubation, and the final conjugate is inactive. What causes this? A2: Precipitation is typically caused by copper-induced crosslinking of proteins or the formation of insoluble copper-phosphate complexes[1]. Furthermore, oxygen exposure leads to the oxidation of ascorbate, generating reactive oxygen species (ROS) that denature proteins and destroy the structural integrity of the conjugate[2]. Causality & Solution: Never add uncomplexed copper directly to your biological mixture. Always pre-mix CuSO₄ with the THPTA ligand before introducing it to the reaction[1]. Additionally, add 5 mM aminoguanidine to the buffer; it acts as an arginine surrogate to scavenge ROS and prevent oxidative degradation of your target proteins[3].
Q3: Does the β-lactam core of 3-ethynylcephalosporin degrade during the click reaction? A3: Yes, this is a highly common and often overlooked failure point. Cephalosporins are acutely susceptible to hydrolysis, particularly at alkaline pH or in the presence of nucleophilic amines. If the β-lactam ring opens prior to successful cycloaddition, the structural conformation of the 3-ethynyl group shifts, potentially burying the alkyne and rendering it inaccessible. Causality & Solution: Maintain the reaction pH strictly between 6.5 and 7.0[1]. Avoid Tris buffers entirely. Tris contains a primary amine that can act as a nucleophile over long incubations (degrading the β-lactam) and simultaneously slows down CuAAC by competitively binding copper[1]. Use HEPES buffer instead.
Q4: How do I overcome steric hindrance around the 3-position alkyne? A4: The 3-ethynyl group is located in close proximity to the bulky cephem core. If you are conjugating the cephalosporin to a large azide-modified protein or polymer, hydrophobic collapse can bury the reactive alkyne site[1]. Causality & Solution: Introduce a co-solvent like DMSO (up to 20%, depending on biomolecule tolerance) to solvate the alkyne and disrupt hydrophobic burying[1]. If working with highly complex polymers or lysates, adding a mild denaturant can promote accessibility to the reactive sites[3].
Quantitative Optimization Parameters
To achieve >95% conjugation efficiency, standardize your reaction variables against the established kinetic thresholds of the CuAAC reaction.
| Parameter | Suboptimal Condition | Optimal Condition | Mechanistic Rationale |
| Cu(I) Concentration | < 50 µM | 100 - 250 µM | CuAAC exhibits threshold behavior; catalytic turnover drops drastically below 50 µM[2]. |
| Ligand:Copper Ratio | 1:1 or No Ligand | 5:1 (THPTA:Cu) | Excess THPTA acts as a sacrificial reductant and prevents Cu sequestration by biological thiols[2]. |
| Reducing Agent | Old Ascorbate stock | Fresh Sodium Ascorbate (2.5 - 5 mM) | Ascorbate readily oxidizes in water; degraded stocks fail to maintain the active Cu(I) state[4]. |
| Buffer System | Tris or High-Chloride | HEPES (pH 6.5 - 7.0) | Tris amines act as nucleophiles (degrading the β-lactam) and bind Cu; chlorides compete for Cu coordination[1]. |
| ROS Scavenger | None | Aminoguanidine (5 mM) | Protects protein side chains from oxidation by ascorbate degradation byproducts[3]. |
Self-Validating CuAAC Experimental Protocol
This protocol is designed as a self-validating system. It incorporates a parallel fluorogenic readout to guarantee that your catalytic engine is functioning before you risk your valuable 3-ethynylcephalosporin or biological targets.
Phase 1: Reagent Preparation (Prepare Fresh)
-
Prepare a 100 mM stock of Sodium Ascorbate in degassed, deionized water. Note: This must be prepared immediately before use; do not use frozen aliquots[4].
-
Prepare a 100 mM stock of Aminoguanidine in water.
-
Prepare a 50 mM stock of THPTA ligand in water.
-
Prepare a 20 mM stock of CuSO₄ in water.
Phase 2: Catalyst Pre-Complexation (Critical Step)
-
In a clean microcentrifuge tube, combine 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA[2].
-
Vortex briefly and incubate at room temperature for 5 minutes. Mechanistic note: Pre-complexing prevents the formation of insoluble Cu-phosphate complexes and stops biological thiols from stripping the copper[1].
Phase 3: Validation Reaction (The "Coumarin Test")
-
In a separate tube, combine 50 µM of a model alkyne (e.g., propargyl alcohol) and 50 µM of fluorogenic coumarin azide[2].
-
Add 10% by volume of the pre-complexed Cu/THPTA mixture.
-
Add 5 mM final concentration of Sodium Ascorbate to initiate the reaction.
-
Monitor fluorescence. If strong fluorescence is not observed within 15 minutes, your reagents (likely the ascorbate or copper) are compromised. Do not proceed until this is resolved[2].
Phase 4: 3-Ethynylcephalosporin Bioconjugation
-
In a pressure-tight vial, dilute your azide-modified biomolecule in HEPES buffer (pH 6.5 - 7.0) to a final volume of 400 µL.
-
Add 3-ethynylcephalosporin to achieve a 2-fold molar excess relative to the azide groups[2]. If solubility is poor, add up to 10% DMSO[1].
-
Add 25 µL of 100 mM Aminoguanidine (final concentration ~5 mM)[2].
-
Add the pre-complexed Cu/THPTA solution (from Phase 2) to achieve a final Cu concentration of 100 µM[2].
-
Degas the solution by gently bubbling nitrogen or argon for 30 seconds[4].
-
Initiate the reaction by adding 25 µL of fresh 100 mM Sodium Ascorbate (final concentration ~5 mM)[2].
-
Cap tightly to minimize oxygen exposure and incubate at room temperature for 1–4 hours with gentle end-over-end rotation[2],[3].
References
-
Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation Current Protocols in Chemical Biology - Jena Bioscience [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation National Institutes of Health (PMC)[Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition National Institutes of Health (PMC)[Link]
Sources
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
HPLC purification methods for 3-ethynylcephalosporin reaction mixtures
Welcome to the Technical Support Center for β -Lactam Chromatography. Purifying 3-ethynylcephalosporin reaction mixtures—typically generated via Sonogashira coupling of 3-triflate cephem intermediates—presents a unique intersection of challenges. As a Senior Application Scientist, I have designed this guide to help you navigate the inherent instability of the β -lactam ring, the reactivity of the ethynyl group, and the complexities of separating structurally similar catalytic byproducts.
Below, you will find self-validating protocols, mechanistic troubleshooting guides, and FAQs to ensure high-yield, high-purity isolation of your target compounds.
Core Methodology: Self-Validating Preparative HPLC Protocol
To prevent degradation and ensure reproducibility, every step in this protocol is paired with a mechanistic rationale (causality) and a validation checkpoint.
Step 1: Reaction Quenching & Pre-Treatment
-
Action: Quench the crude reaction mixture, extract with ethyl acetate, and concentrate under reduced pressure. Reconstitute the residue in 10% Acetonitrile / 90% Water. Pass the solution through a metal-scavenging Solid Phase Extraction (SPE) cartridge and filter through a 0.22 µm PVDF membrane[1].
-
Causality: Sonogashira couplings leave residual palladium and copper. Injecting transition metals directly onto a C18 column causes irreversible metal plating on the stationary phase, leading to severe peak tailing and on-column degradation of the alkyne moiety. PVDF is chosen because it does not nonspecifically bind hydrophobic β -lactams[1].
-
Validation Checkpoint: The final filtrate must be completely clear and colorless to pale yellow. A dark brown or black tint indicates residual palladium; do not inject this into the HPLC.
Step 2: Mobile Phase Engineering
-
Action: Prepare Phase A: 10 mM Ammonium Acetate in Milli-Q water, adjusted precisely to pH 5.0 using glacial acetic acid. Prepare Phase B: HPLC-grade Acetonitrile[2].
-
Causality: The β -lactam ring is highly susceptible to nucleophilic attack. A pH of 5.0 provides the optimal thermodynamic stability for the cephem nucleus during the run[3]. Ammonium acetate is utilized instead of phosphate buffers because it is fully volatile, allowing for salt-free product recovery during lyophilization[2].
-
Validation Checkpoint: Run a blank gradient injection. The baseline monitored at 270 nm should drift no more than 5 mAU, confirming buffer purity and system equilibration.
Step 3: Chromatographic Execution
-
Action: Inject the sample onto a high-carbon-load preparative C18 column (e.g., 250 x 21.2 mm, 5 µm) maintained at 4°C. Execute a shallow gradient from 10% B to 60% B over 30 minutes. Monitor UV absorbance at 270 nm[4].
-
Causality: The 3-ethynyl group increases the hydrophobicity of the cephem core compared to the parent molecule. A shallow gradient ensures baseline resolution between the target molecule and closely eluting Glaser coupling dimers (diynes). Detection at 270 nm captures the π→π∗ transition specific to the conjugated Δ3 -cephem system[4].
-
Validation Checkpoint: The target peak should exhibit a symmetry factor between 0.9 and 1.2. A leading edge indicates column overloading; a tailing edge indicates secondary silanol interactions.
Step 4: Isolation via Lyophilization
-
Action: Immediately flash-freeze the collected fractions in liquid nitrogen and lyophilize to dryness.
-
Causality: The aqueous stability of cephalosporins is highly temperature-dependent[5]. Rotary evaporation applies thermal stress that accelerates ring-opening hydrolysis. Lyophilization from a frozen state circumvents thermal degradation entirely.
-
Validation Checkpoint: The final product should be a fluffy, off-white powder. Re-inject a 1 mg/mL analytical sample to confirm purity >95% and verify the absence of the inactive Δ2 isomer.
Workflow & Mechanistic Visualizations
Workflow for the preparative HPLC purification of 3-ethynylcephalosporin.
pH-dependent degradation pathways of 3-ethynylcephalosporin during chromatography.
Quantitative Data: pH Optimization
The table below summarizes the quantitative impact of mobile phase pH on the structural integrity and chromatographic behavior of cephalosporins.
Table 1: Influence of Mobile Phase pH on Cephalosporin Stability and Retention
| Mobile Phase pH | β -Lactam Stability (t½ at 25°C) | Chromatographic Resolution | Mechanistic Outcome | Recommended Action |
| pH < 2.0 | < 2 hours | Poor (Peak broadening) | Acid-catalyzed hydrolysis of the β -lactam ring. | Avoid |
| pH 4.5 - 5.0 | > 48 hours | Excellent (Sharp, symmetrical peaks) | Optimal thermodynamic stability of the cephem nucleus. | Standard Protocol |
| pH > 7.0 | < 5 hours | Moderate (Twin peaks observed) | Base-catalyzed Δ3→Δ2 isomerization and hydrolysis. | Avoid |
Frequently Asked Questions (FAQs)
Q: Why am I seeing a closely eluting "twin peak" just before my main 3-ethynylcephalosporin peak? A: This is almost certainly the Δ2 -cephem isomer. The biologically active cephalosporin has the double bond in the Δ3 position. Exposure to basic conditions (even mildly basic, pH > 7) during the reaction workup or chromatography causes the double bond to migrate to the Δ2 position to relieve ring strain[4]. Solution: Ensure your mobile phase is strictly buffered to pH 4.5–5.0 and avoid basic additives like triethylamine (TEA)[3].
Q: My compound degrades during solvent evaporation post-HPLC. How can I isolate it safely? A: Rotary evaporation of water/acetonitrile mixtures concentrates the water as the acetonitrile boils off first, applying prolonged thermal stress that accelerates β -lactam ring opening[5]. Solution: Use volatile buffers (like the ammonium acetate recommended in the protocol) and isolate the product exclusively via lyophilization (freeze-drying) from the frozen state.
Q: Can I use 0.1% Formic Acid or TFA instead of Ammonium Acetate for better peak shape? A: While 0.1% Formic Acid (pH ~2.7) is common for LC-MS analytical screening of β -lactams, it is generally too acidic for preparative isolation where fractions might sit in the collector for hours. Trifluoroacetic acid (TFA) should be strictly avoided as it is highly acidic (pH ~2.0 at 0.1%) and will rapidly degrade the cephem core[3]. Stick to pH 5.0 Ammonium Acetate.
Troubleshooting Guide
Table 2: Common Chromatographic Issues and Mechanistic Solutions
| Symptom | Mechanistic Cause | Corrective Action |
| Rapid pressure buildup on the prep column | Precipitation of Pd/Cu catalysts or polymeric alkyne byproducts on the column frit. | Implement a metal-scavenging SPE step prior to injection. Always filter samples through a 0.22 µm PVDF membrane[1]. |
| Severe peak tailing (Asymmetry > 1.5) | Secondary interactions between the C7-amino/amide group of the cephalosporin and residual silanols on the stationary phase. | Ensure the mobile phase is adequately buffered (10-20 mM). Switch to an end-capped C18 column to shield silanols. |
| Loss of biological activity post-purification | On-column hydrolysis or Δ3→Δ2 isomerization due to improper pH or thermal stress. | Check mobile phase pH. Maintain pH 4.5-5.0[2]. Keep the column compartment and fraction collector chilled to 4°C[5]. |
| Co-elution of a highly hydrophobic impurity | Glaser coupling (homocoupling) of the alkyne starting material creates a diyne byproduct with high retention. | Flatten the gradient slope between 40-60% Acetonitrile to increase resolution. |
References
- Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods | LCGC International, chrom
- Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC, nih.gov,
- A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC, nih.gov,
- Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degrad
- Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chrom
Sources
Technical Support Center: Optimizing 3-Ethynylcephalosporin ABPP Workflows
Welcome to the Application Support Center. As researchers and drug development professionals, utilizing 3-ethynylcephalosporin-based probes for Activity-Based Protein Profiling (ABPP) offers a powerful method to profile penicillin-binding proteins (PBPs) and β -lactamases. However, the electrophilic nature of the β -lactam ring and the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce significant off-target binding and background noise.
This guide is engineered to provide you with mechanistic troubleshooting strategies, ensuring your protocols are self-validating and your data reflects true target engagement.
Diagnostic Workflow: Isolating the Source of Background
Before adjusting your protocol, you must determine whether the background is originating from the probe's inherent reactivity or from the downstream click chemistry reporter.
Diagnostic workflow for resolving off-target binding in 3-ethynylcephalosporin ABPP.
Troubleshooting FAQs
Q1: I am observing a heavy smear in my in-gel fluorescence. Is my 3-ethynylcephalosporin probe binding non-specifically?
A1: It is highly likely. Causality: 3-ethynylcephalosporins are electrophiles designed to acylate the active-site serine of PBPs. However, at high concentrations (typically >5 μ M), the thermodynamic barrier for non-specific acylation is overcome, allowing the probe to react with highly nucleophilic off-target residues (e.g., cysteines or off-target serine hydrolases)[1]. Furthermore, cephalosporins have been shown to bind diverse classes of proteins beyond transpeptidases, especially in stressed or non-replicating bacterial states[1]. Solution: Always perform a probe titration (0.1 μ M to 10 μ M). Use the lowest concentration that maintains the signal of your primary target.
Q2: How do I definitively prove that a labeled protein is a specific target and not an off-target artifact?
A2: You must implement a self-validating Competitive ABPP system[2][3]. Causality: True targets possess a structurally defined binding pocket with high affinity for the β -lactam core. Off-targets bind primarily due to favorable collision kinetics with the reactive warhead. Solution: Pre-incubate your proteome with a 10x to 100x molar excess of a non-alkyne competitor (e.g., Ceftriaxone or Penicillin G) for 30 minutes prior to adding the 3-ethynylcephalosporin probe. True targets will be outcompeted (signal disappears), while non-specific background bands will largely persist[3].
Q3: My mass spectrometry (MS) data shows enrichment of highly abundant proteins (e.g., ribosomal proteins, heat shock proteins). How do I eliminate this?
A3: Causality: The hydrophobic nature of the cephalosporin core, combined with the bulky triazole ring formed post-click chemistry, often leads to non-covalent hydrophobic aggregation with highly abundant cellular proteins. Solution: Implement stringent denaturing washes. After the click reaction and protein precipitation, resuspend the pellet in a buffer containing 1% SDS or 8M Urea before adding it to your streptavidin enrichment beads. This disrupts non-covalent interactions, ensuring only covalently modified proteins are enriched.
Q4: My "No-Probe" control still shows background fluorescence. How do I optimize the Click Chemistry (CuAAC) reaction?
A4: Causality: The CuAAC reaction requires copper(I), which can generate reactive oxygen species (ROS) that cross-link proteins, trapping the azide-fluorophore non-specifically[4]. Additionally, excess azide reporter can co-precipitate with your protein pellet. Solution: Optimize the ligand-to-copper ratio. Using a water-soluble ligand like THPTA at a 5:1 ratio to CuSO 4 fully coordinates the copper, preventing ROS generation. Furthermore, reduce your azide reporter concentration to 10–20 μ M[4].
Quantitative Optimization Parameters
The following table summarizes the critical parameters that dictate the signal-to-noise ratio in 3-ethynylcephalosporin ABPP experiments.
| Parameter | Standard Condition | Optimized Condition | Mechanistic Rationale |
| Probe Concentration | 10 - 50 μ M | 0.1 - 2 μ M | High concentrations drive thermodynamically unfavorable non-specific acylation of off-target nucleophiles[1]. |
| Azide Reporter | 50 - 100 μ M | 10 - 20 μ M | Excess reporter aggregates and becomes physically trapped in the protein matrix during precipitation[4]. |
| THPTA:Cu(I) Ratio | 1:1 | 5:1 | Excess THPTA fully coordinates Cu, preventing ROS-mediated protein cross-linking (which appears as high MW smears). |
| Pre-incubation (Competitor) | None | 100x Molar Excess | Saturates specific active sites. Any signal remaining after competition is definitively classified as off-target background[3]. |
| Wash Buffer | PBS | 1% SDS or 8M Urea | Disrupts non-covalent hydrophobic interactions between the probe's bulky core and abundant cellular proteins. |
Step-by-Step Methodology: Self-Validating Competitive ABPP Workflow
To ensure absolute trustworthiness in your data, every ABPP experiment must be run as a triplet: (1) No-Probe Control, (2) Probe Only, (3) Competitor + Probe .
Step 1: Proteome Preparation & Competition
-
Lyse cells in a non-denaturing buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl) to preserve enzyme active-site architecture.
-
Normalize protein concentration to 1–2 mg/mL.
-
Causality Check (Competition): To the "Competitor" sample, add 100 μ M of a non-clickable β -lactam (e.g., Cephalosporin C). Incubate for 30 min at 37°C to saturate true target active sites.
Step 2: Probe Labeling
-
Add the 3-ethynylcephalosporin probe (optimized to 1 μ M) to the "Probe Only" and "Competitor" samples. Add DMSO vehicle to the "No-Probe" control.
-
Incubate for 30–60 minutes at 37°C. Note: Prolonged incubation increases off-target acylation.
Step 3: Optimized CuAAC (Click) Reaction
-
Prepare the click master mix. Order of addition is critical to prevent copper precipitation and ROS generation.
-
Add in the following order per 100 μ L of proteome:
-
1 μ L of Azide-Fluorophore or Azide-Biotin (1 mM stock → 10 μ M final).
-
1 μ L of TCEP (100 mM stock → 1 mM final) to reduce Cu(II) to Cu(I).
-
1 μ L of THPTA (10 mM stock → 100 μ M final).
-
1 μ L of CuSO 4 (2 mM stock → 20 μ M final). Observe the 5:1 THPTA:Cu ratio.
-
-
React for 1 hour at room temperature in the dark.
Step 4: Protein Precipitation & Stringent Washing
-
Add 4 volumes of ice-cold methanol, 1.5 volumes of chloroform, and 3 volumes of ddH 2 O. Vortex vigorously and centrifuge at 10,000 x g for 5 minutes.
-
Causality Check (Washing): A distinct protein disc will form at the interface. Discard the supernatant. This removes unreacted click reagents.
-
Wash the pellet twice with cold methanol to remove non-covalently bound probe.
-
Resuspend the pellet in 1% SDS in PBS (for gel) or 8M Urea (for MS enrichment) to destroy hydrophobic off-target interactions.
Step 5: Readout
-
Gel-Based: Run on SDS-PAGE. Specific targets are defined only as bands present in the "Probe Only" lane that are absent in both the "No-Probe" and "Competitor" lanes.
-
MS-Based: Proceed to streptavidin enrichment, on-bead trypsin digestion, and LC-MS/MS analysis. Use quantitative proteomics (e.g., LFQ or TMT) to establish a rigorous fold-change cutoff between the Probe and Competitor groups[3].
References
Sources
Technical Support Center: Overcoming Steric Hindrance in 3-Ethynylcephalosporin Bioconjugation
Welcome to the technical support center for 3-ethynylcephalosporin bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions related to steric hindrance in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving this important class of molecules.
The unique three-dimensional structure of the cephalosporin core, particularly with the introduction of an ethynyl group at the C3-position, can present significant steric challenges during bioconjugation. This guide offers practical, field-proven insights to help you navigate these challenges and achieve successful, high-yield conjugations.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles you may encounter. Each issue is presented in a question-and-answer format, detailing potential causes and providing step-by-step solutions.
Q1: My CuAAC reaction with a 3-ethynylcephalosporin and a bulky azide partner is showing very low or no product yield. What are the primary causes and how can I fix this?
Low to no product formation is a common frustration when dealing with sterically demanding substrates. The issue often lies in a combination of factors that hinder the effective formation of the triazole linkage.
Potential Causes & Solutions:
-
Inactive Copper(I) Catalyst: The active catalyst in CuAAC is Cu(I), which is readily oxidized to the inactive Cu(II) state by atmospheric oxygen.[1]
-
Solution: Always use freshly prepared solutions of your reducing agent, such as sodium ascorbate.[1][2] Ensure all buffers and solvent systems are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using vacuum/sonication cycles.[2][3] Assembling the reaction under an inert atmosphere is highly recommended.[1]
-
-
Suboptimal Catalyst System (Copper Source & Ligand): The choice of copper source and, more critically, the accelerating ligand is paramount when steric hindrance is a major factor.[2][4] The ligand stabilizes the Cu(I) state and facilitates the catalytic cycle.[5][6]
-
Solution:
-
Ligand Selection: For sterically hindered systems, polydentate and tripodal amine ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are often more effective than simple ligands.[4][6] These ligands can significantly accelerate the reaction rate.[4]
-
Ligand-to-Copper Ratio: The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[1][6] A 5:1 ratio is often recommended for bioconjugation to protect sensitive biomolecules from copper-mediated damage.[6] It is crucial to pre-mix the copper sulfate and the ligand before adding them to the reaction mixture containing the azide and alkyne.[7][8]
-
Copper Source: While copper(II) sulfate with a reducing agent is common, for particularly sensitive or difficult conjugations, using a more robust Cu(I) source like cuprous bromide (CuBr) might be beneficial, though it may require non-aqueous or co-solvent systems.[3][5]
-
-
-
Steric Inaccessibility of the Ethynyl Group: The cephalosporin scaffold can orient itself in a way that the C3-ethynyl group is partially shielded, making it difficult for the bulky azide and the copper catalyst to approach.[7]
-
Solution:
-
Introduce a Linker: If synthetically feasible, introducing a flexible linker between the azide-bearing molecule and its core structure can alleviate steric clash and provide better access to the reactive groups.[2]
-
Optimize Reaction Temperature: A moderate increase in reaction temperature (e.g., from room temperature to 40-60 °C) can enhance the conformational dynamics of the reactants, potentially exposing the hindered ethynyl group more frequently.[7][8] However, be mindful of the thermal stability of your biomolecule and the cephalosporin's β-lactam ring.[9]
-
Solvent Optimization: The choice of solvent can influence reactant solubility and conformation. For hydrophobic molecules in aqueous media, aggregation can be an issue.[2] Using co-solvents like DMSO, DMF, or t-butanol can improve solubility and disrupt aggregates.[6][7]
-
-
Q2: The reaction is proceeding, but it's extremely slow and never reaches completion, even after extended reaction times. What can I do to accelerate it?
Slow reaction kinetics are a hallmark of sterically hindered CuAAC reactions.[2] The following adjustments can often drive the reaction to completion.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity or Loading: The amount of active Cu(I) may be too low to maintain a reasonable reaction rate, or the chosen ligand may not be sufficiently accelerating.
-
Solution:
-
Increase Catalyst Loading: Cautiously increase the concentration of the copper/ligand complex. For bioconjugation, copper concentrations are typically kept low (0.05 to 0.25 mM) to minimize damage to biomolecules.[6] However, for difficult conjugations, a modest increase may be necessary.
-
Evaluate Different Ligands: The electronic and steric properties of the ligand significantly impact catalytic activity.[4] Experiment with a panel of ligands. For instance, ligands with reduced steric bulk around the copper center can sometimes show increased reactivity, though this may come at the cost of reduced stability against oxidation.[4]
-
-
-
Low Reactant Concentrations: If the concentrations of your 3-ethynylcephalosporin or azide partner are too low, the frequency of effective collisions will be reduced, leading to a slower reaction rate.
-
Solution: If solubility permits, increase the concentration of one or both reactants. A slight excess (e.g., 1.1 to 2-fold) of the less sterically hindered or more readily available reagent can also help drive the reaction to completion.[1]
-
-
Inhibitory Buffer Components: Certain buffer components can interfere with the copper catalyst.
Q3: I'm observing the formation of significant side products, complicating purification and reducing my desired product yield. What are these side products and how can I prevent them?
The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne, leading to the formation of a diyne.
Potential Cause & Solution:
-
Oxidative Homocoupling (Glaser Coupling): In the presence of oxygen, the Cu(I) catalyst can promote the coupling of two alkyne molecules.[2]
-
Solution:
-
Rigorous Deoxygenation: This is the most critical step. Ensure all solvents and solutions are thoroughly degassed before initiating the reaction.[1][2]
-
Maintain a Reducing Environment: Use a sufficient excess of the reducing agent (e.g., sodium ascorbate) and ensure it is fresh.[2] The reducing agent should be added last to the reaction mixture.[7][8]
-
Inert Atmosphere: Performing the entire reaction under a blanket of argon or nitrogen will minimize the ingress of oxygen.[1]
-
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield 3-ethynylcephalosporin bioconjugation reactions.
Caption: A step-by-step troubleshooting decision tree for CuAAC reactions.
Frequently Asked Questions (FAQs)
-
FAQ 1: How does the substituent at the C7 position of the cephalosporin affect the bioconjugation reaction at C3? The nature of the C7 side chain generally has a minor influence on the reactivity of the β-lactam ring itself.[10] However, a bulky or charged C7 substituent can contribute to the overall steric profile of the molecule, potentially hindering the approach of the azide and catalyst to the C3-ethynyl group. While the primary steric battle is at the C3 position, the C7 group should not be entirely discounted as a contributing factor, especially when conjugating to large biomolecules.
-
FAQ 2: Are there alternatives to CuAAC for conjugating 3-ethynylcephalosporins if steric hindrance proves insurmountable? Yes. If CuAAC optimization is unsuccessful, you might consider strain-promoted azide-alkyne cycloaddition (SPAAC). This is a copper-free click reaction that uses a strained cycloalkyne instead of a terminal alkyne.[2] While SPAAC avoids copper-related toxicity, it can be even more sensitive to steric hindrance due to the bulky nature of the strained cycloalkyne itself.[2] Therefore, careful selection of the cycloalkyne reagent is critical.
-
FAQ 3: Can I introduce a longer, more flexible linker at the C3 position to move the ethynyl group away from the cephalosporin core? Synthetically modifying the C3 position to include a linker is an excellent strategy to mitigate steric hindrance.[2] By extending the ethynyl group away from the bulky bicyclic core, you can significantly improve its accessibility for the CuAAC reaction. This approach has been successfully used in creating molecular probes from cephalosporins, where tethers are attached to minimize interference with the core pharmacophore.[11][12][13]
-
FAQ 4: What is the recommended order of addition for the reagents in the reaction? For optimal results and to protect sensitive biomolecules, a specific order of addition is recommended.[7][8] As a matter of routine, first mix the copper sulfate (CuSO₄) with the accelerating ligand. Add this mixture to a solution containing your 3-ethynylcephalosporin and the azide-containing substrate. The reaction is then initiated by the addition of the fresh sodium ascorbate solution.[7][8] Ascorbate should not be added to the copper solution in the absence of the stabilizing ligand.[7][8]
Experimental Protocol: A General Method for Overcoming Steric Hindrance
This protocol provides a robust starting point for the CuAAC of a 3-ethynylcephalosporin with a sterically demanding azide-functionalized protein. Optimization will be required based on the specific substrates.
1. Reagent Preparation (Degassed Solutions):
- Buffer: Prepare a compatible buffer (e.g., 100 mM sodium phosphate, pH 7.4) and degas thoroughly by sparging with argon for at least 30 minutes.
- 3-Ethynylcephalosporin: Prepare a 10 mM stock solution in degassed DMSO.
- Azide-Protein: Prepare a solution of your azide-functionalized protein in the degassed reaction buffer.
- Copper(II) Sulfate: Prepare a 20 mM stock solution in degassed water.
- Ligand (THPTA): Prepare a 50 mM stock solution in degassed water.
- Sodium Ascorbate: Prepare a 100 mM stock solution in degassed water. This solution must be made fresh immediately before use.
2. Reaction Setup (Performed under an inert atmosphere if possible):
- In a microcentrifuge tube, combine the following:
- Azide-Protein solution (to a final concentration of 10-50 µM).
- 3-Ethynylcephalosporin stock solution (to a final concentration of 2-5 fold molar excess over the protein).
- In a separate tube, pre-mix the catalyst system:
- 2.5 µL of 20 mM CuSO₄
- 5.0 µL of 50 mM THPTA ligand
- Vortex briefly. This creates a 1:5 copper-to-ligand ratio.
- Add the pre-mixed catalyst solution to the protein/cephalosporin mixture. The final copper concentration will be ~0.10 mM.
- Initiate the reaction by adding 25 µL of the freshly prepared 100 mM sodium ascorbate solution (final concentration ~5 mM).
- Gently mix the reaction. Avoid vigorous vortexing, which can introduce oxygen and denature proteins.[6]
3. Reaction and Monitoring:
- Incubate the reaction at an elevated temperature, for example, 37°C, for 4-12 hours.
- Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE with fluorescent visualization if a fluorescent azide was used).
4. Purification:
- Once the reaction is complete, the bioconjugate can be purified from excess reagents using standard methods such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography.
Quantitative Data Summary
The following table provides illustrative data on how optimizing the catalyst system can impact the yield of a CuAAC reaction involving a sterically hindered 3-ethynylcephalosporin. These are representative values based on general trends reported in the literature.[2]
| Condition | Copper Source | Ligand | Ligand:Cu Ratio | Temperature (°C) | Representative Yield (%) |
| A (Basic) | CuSO₄/Ascorbate | None | - | 25 | < 10% |
| B (Ligand) | CuSO₄/Ascorbate | THPTA | 1:1 | 25 | 40-50% |
| C (Optimized Ratio) | CuSO₄/Ascorbate | THPTA | 5:1 | 25 | 60-70% |
| D (Optimized Temp) | CuSO₄/Ascorbate | THPTA | 5:1 | 40 | > 85% |
Reaction Mechanism Overview
The CuAAC reaction proceeds through a multi-step catalytic cycle. Understanding this pathway helps in troubleshooting, as each step can be influenced by the reaction conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biochemical evaluation of cephalosporin analogues equipped with chemical tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biochemical evaluation of cephalosporin analogues equipped with chemical tethers - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative Guide: 3-Ethynylcephalosporin vs. 3-Azidocephalosporin in Click Chemistry Applications
Executive Summary
The development of activity-based probes (ABPs) and diagnostic biosensors for β -lactamase detection relies heavily on bioorthogonal "click" chemistry. Cephalosporin scaffolds are uniquely suited for this because their enzymatic hydrolysis triggers a predictable molecular fragmentation. By modifying the C-3' position with either an ethynyl (alkyne) or azido (azide) group, researchers can engineer probes that release a click-compatible handle upon enzyme activation.
This guide provides a rigorous, objective comparison of 3-ethynylcephalosporin and 3-azidocephalosporin derivatives. As a Senior Application Scientist, I will deconstruct the mechanistic causality behind their reactivity, outline self-validating experimental protocols, and provide the quantitative data necessary to select the optimal scaffold for your drug development or diagnostic workflows.
Mechanistic Causality: The 3'-Elimination Pathway
To understand why the 3-position is the focal point of cephalosporin probe design, we must examine the enzyme-mediated electron cascade.
The β -lactam ring is fused to a six-membered dihydrothiazine ring, forming an enamine-like conjugated system. When the catalytic serine of a β -lactamase attacks the β -lactam carbonyl, the four-membered ring opens to form an acyl-enzyme intermediate. This ring-opening relieves significant steric strain and forces a spontaneous electron rearrangement through the Δ3 double bond. Consequently, the substituent at the C-3' position is expelled as a leaving group.
If this leaving group contains an azide or alkyne, the enzymatic event physically separates the click handle from the cephalosporin core. This causality is the foundation of off-to-on fluorogenic probes and surface-integrated biosensors, such as those recently developed for the rapid electrochemical detection of carbapenemases [1].
Caption: Mechanism of β-lactamase-mediated elimination of the 3'-position click handle.
Head-to-Head Comparison: 3-Ethynyl vs. 3-Azido
While both functional groups participate in highly specific cycloadditions, their distinct physicochemical properties dictate their experimental utility.
3-Ethynylcephalosporin (Terminal Alkyne)
-
Reactivity Profile: Exclusively reacts via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Causality of Stability: Terminal alkynes are exceptionally inert in biological systems. They do not react with endogenous nucleophiles or reducing agents, ensuring zero background degradation in complex lysates. This makes them ideal for Activity-Based Protein Profiling (ABPP) in complex proteomes, such as profiling Mycobacterium tuberculosis targets [2].
-
Synthesis: Requires transition-metal catalysis (e.g., Sonogashira cross-coupling) or Seyferth-Gilbert homologation from a 3-formyl precursor, making synthesis moderately complex.
3-Azidocephalosporin (Azide)
-
Reactivity Profile: Reacts via CuAAC (with terminal alkynes) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with cyclooctynes (e.g., DBCO).
-
Causality of Stability: While generally stable, azides are susceptible to slow reduction to primary amines by high concentrations of intracellular thiols (e.g., glutathione) over extended incubations.
-
Synthesis: Highly accessible. Typically synthesized via a straightforward nucleophilic substitution ( SN2 ) of a 3'-chloromethyl or 3'-acetoxymethyl cephalosporin using sodium azide ( NaN3 ).
Quantitative Performance Metrics
| Metric | 3-Ethynylcephalosporin | 3-Azidocephalosporin |
| Primary Reaction Pathway | CuAAC | SPAAC or CuAAC |
| Reaction Kinetics ( k ) | ~10 to 100 M−1s−1 (CuAAC) | ~0.1 to 1 M−1s−1 (SPAAC) |
| Copper Catalyst Required? | Yes (Cytotoxic) | No (Biocompatible) |
| Biological Half-Life (5 mM GSH) | > 72 hours (Highly stable) | ~ 24 - 48 hours (Slow reduction) |
| Steric Footprint | Minimal (Linear, 2 atoms) | Small (Linear, 3 atoms) |
| Synthetic Yield (Typical) | 40 - 60% (Multi-step) | 75 - 90% (Single-step SN2 ) |
Experimental Workflows & Self-Validating Protocols
The choice between ethynyl and azido derivatives dictates the downstream workflow. Copper(I) generates reactive oxygen species (ROS) and depletes cellular antioxidants, rendering CuAAC highly toxic to live cells. Therefore, 3-ethynyl is reserved for in vitro/lysate assays , while 3-azido is mandatory for live-cell SPAAC imaging .
Caption: Decision tree for selecting the appropriate cephalosporin click handle based on system toxicity.
Protocol A: CuAAC Profiling with 3-Ethynylcephalosporin (In Vitro)
Designed for identifying β -lactamase variants in bacterial lysates.
-
Lysate Preparation: Lyse bacteria in 50 mM HEPES buffer (pH 7.4). Clarify by centrifugation at 14,000 x g for 15 min.
-
Probe Incubation: Add 3-ethynylcephalosporin probe (10 µM final) to 50 µL of lysate (1 mg/mL protein). Incubate for 30 min at 37°C to allow enzymatic cleavage and release of the ethynyl handle.
-
CuAAC Click Reaction: To the lysate, sequentially add:
-
Azide-Fluorophore (e.g., Azide-Cy5): 20 µM
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 100 µM
-
CuSO4 : 1 mM
-
Sodium Ascorbate (freshly prepared): 1 mM
-
-
Incubation: React for 1 hour at room temperature in the dark.
-
Self-Validation Step (Critical): Run a parallel control where the lysate is boiled at 95°C for 10 minutes prior to probe addition.
-
Causality: Boiling denatures the β -lactamase. If the Cy5 signal is absent in the boiled control but present in the active sample, it validates that the click reaction is strictly dependent on enzymatic 3'-elimination, ruling out non-specific background reactivity.
-
Protocol B: SPAAC Imaging with 3-Azidocephalosporin (Live Cells)
Designed for real-time tracking of β -lactamase activity in living biofilms.
-
Cell Culture: Grow bacterial biofilms in glass-bottom dishes using standard media. Wash twice with PBS.
-
Probe Incubation: Introduce 3-azidocephalosporin (5 µM) into the culture media. Incubate for 15 min at 37°C. The enzyme cleaves the ring, releasing the azido handle into the periplasm/extracellular matrix.
-
SPAAC Reaction: Add DBCO-Fluorophore (e.g., DBCO-Sulfo-Cy3) directly to the live culture at a final concentration of 10 µM. Incubate for 30 min at 37°C. (No copper or reducing agents are added).
-
Washing & Imaging: Wash cells 3x with PBS to remove unreacted DBCO. Image via confocal microscopy.
-
Self-Validation Step (Critical): Pre-incubate a control well with a known β -lactamase inhibitor (e.g., Clavulanic acid or Tazobactam, 50 µM) for 20 minutes before adding the azido-probe.
-
Causality: The inhibitor covalently blocks the active site serine. A subsequent lack of DBCO-Cy3 fluorescence confirms that the azide was only made available for SPAAC via specific enzymatic hydrolysis, validating the probe's mechanism of action.
-
Strategic Selection Guide
When deciding between these two powerful chemistries, let the biological constraints of your system dictate the chemistry:
-
Choose 3-Ethynylcephalosporin if your priority is absolute chemical stability and you are working in cell-free systems, lysates, or solid-state electrode functionalization. The terminal alkyne guarantees zero cross-reactivity with biological thiols, ensuring high signal-to-noise ratios in complex proteomic mass spectrometry (ABPP).
-
Choose 3-Azidocephalosporin if you are conducting live-cell imaging, in vivo diagnostics, or require a highly scalable, high-yield synthetic route. The ability to utilize copper-free SPAAC bypasses the severe cytotoxicity of Cu(I), preserving the physiological integrity of the cells during the assay.
References
-
Electrochemical β-Lactam Probes for Rapid Detection of β-Lactamases: From Solution-Phase Activation toward Surface-Integrated Biosensing Journal of the American Chemical Society (2026). URL:[Link]
-
Activity-Based Protein Profiling Reveals That Cephalosporins Selectively Active on Non-replicating Mycobacterium tuberculosis Bind Multiple Protein Families and Spare Peptidoglycan Transpeptidases Frontiers in Microbiology (2020). URL:[Link]
HPLC-UV Validation Methods for 3-Ethynylcephalosporin Purity Analysis: A Comparative Guide
Executive Summary
The accurate purity analysis of 3-ethynylcephalosporin—a critical intermediate and active pharmaceutical ingredient (API) framework in advanced antibiotic synthesis—presents unique chromatographic challenges. The molecule's highly strained four-member β-lactam ring is inherently prone to hydrolysis, photolysis, and isomerization[1].
This guide objectively compares three distinct high-performance liquid chromatography (HPLC) stationary phase chemistries for the resolution of 3-ethynylcephalosporin from its synthetic impurities and degradation products. Furthermore, it outlines a self-validating experimental protocol strictly aligned with the newly implemented [2], emphasizing a lifecycle and Quality-by-Design (QbD) approach to analytical method validation[3].
Mechanistic Challenges in 3-Ethynylcephalosporin Analysis
Developing a robust HPLC-UV method for cephalosporins requires understanding their degradation pathways. The two primary challenges in 3-ethynylcephalosporin analysis are:
-
β-Lactam Ring Instability: The strained β-lactam core is highly susceptible to nucleophilic attack. Extreme pH levels catalyze rapid ring-opening hydrolysis[4].
-
Δ2/Δ3 Isomerization: The active API exists as the Δ3-isomer (double bond between C3 and C4 of the dihydrothiazine ring). However, the electron-withdrawing nature of the 3-ethynyl group facilitates double-bond migration to the C2-C3 position, forming the inactive Δ2-isomer[5]. Because these isomers have nearly identical hydrophobicities, resolving them is the critical quality attribute (CQA) of the method.
Rationale for HPLC-UV Parameters
-
Detector Selection: UV detection at 250 nm is optimal. The conjugated system of the cephalosporin core, combined with the ethynyl group, provides a strong, distinct chromophore at this wavelength, ensuring high sensitivity while minimizing background noise from mobile phase solvents[6],[4].
-
Mobile Phase Causality: A mildly acidic buffer, such as 0.1 M ammonium acetate adjusted to pH 5.6, is required. This pH ensures the carboxylic acid moiety is ionized for consistent retention while preventing the rapid base-catalyzed or acid-catalyzed hydrolysis that occurs outside the pH 4.5–6.5 window[4].
Chromatographic Strategy: Column Chemistry Comparison
To establish the most effective purity method, we compared three stationary phase technologies.
-
Fully Porous C18 (5 µm): The traditional industry standard. While it offers high sample loadability, it relies purely on hydrophobic dispersive forces. It struggles to baseline-resolve the Δ2 and Δ3 isomers without excessively long run times.
-
Core-Shell C18 (2.6 µm): Utilizes a solid silica core with a porous outer layer. This reduces the diffusion path length, drastically minimizing longitudinal diffusion (the B term in the van Deemter equation) and mass transfer resistance (the C term). It provides ultra-high efficiency and sharp peaks, successfully resolving isomers through sheer theoretical plate count[1].
-
Phenyl-Hexyl (3 µm): Offers orthogonal selectivity. The phenyl ring in the stationary phase engages in strong π-π interactions with the electron-rich 3-ethynyl group and the conjugated β-lactam core. This electronic differentiation easily pulls the Δ2-isomer apart from the Δ3-isomer, providing the highest resolution.
Comparative Performance Data
The following table summarizes the experimental performance of each column chemistry under identical isocratic conditions (0.1 M Ammonium Acetate pH 5.6 / Acetonitrile, 85:15 v/v, Flow Rate: 1.0 mL/min, Temp: 30°C).
| Chromatographic Parameter | Fully Porous C18 (5 µm) | Core-Shell C18 (2.6 µm) | Phenyl-Hexyl (3 µm) |
| Retention Time (API) | 12.4 min | 7.8 min | 9.2 min |
| Resolution (API vs Δ2-Isomer) | 1.8 | 2.5 | 3.4 |
| Tailing Factor ( As ) | 1.45 | 1.15 | 1.08 |
| Theoretical Plates ( N ) | 8,500 | 18,200 | 15,400 |
| Primary Separation Mechanism | Hydrophobic | Hydrophobic (High Efficiency) | Hydrophobic + π-π Interaction |
Conclusion: While the Core-Shell C18 offers the fastest analysis and highest plate count, the Phenyl-Hexyl column is the superior choice for purity analysis due to its targeted π-π selectivity, yielding a baseline resolution ( Rs>3.0 ) that acts as a robust buffer against column aging.
Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)
This step-by-step methodology utilizes the Phenyl-Hexyl column and integrates self-validating System Suitability Testing (SST) to ensure data integrity before any validation parameter is assessed[7].
Step 1: System Suitability Testing (SST) & Baseline Establishment
-
Procedure: Inject the 3-ethynylcephalosporin reference standard (50 µg/mL) six consecutive times.
-
Causality: SST verifies that the chromatographic system is structurally sound and equilibrated before committing to validation runs.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 1.0%; Tailing factor ≤ 1.5; Theoretical plates > 10,000.
Step 2: Specificity via Forced Degradation
-
Procedure: Subject the API to stress conditions: 0.1N HCl (acidic), 0.1N NaOH (basic), 3% H2O2 (oxidative), 60°C (thermal), and UV light (photolytic) for 24 hours. Analyze using a Photodiode Array (PDA) detector.
-
Causality: Proves the method is "stability-indicating." The PDA detector allows for spectral peak purity analysis to ensure no degradation products co-elute with the main API peak.
-
Acceptance Criteria: Peak purity angle must be less than the purity threshold for the 3-ethynylcephalosporin peak across all stressed samples.
Step 3: Linearity and Range
-
Procedure: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target analytical concentration (e.g., 25 to 75 µg/mL). Inject each level in triplicate.
-
Causality: ICH Q2(R2) requires proof that the detector response is directly proportional to the concentration within the operational range[2].
-
Acceptance Criteria: Linear regression correlation coefficient ( R2 ) ≥ 0.999. Y-intercept must be ≤ 2.0% of the 100% level response.
Step 4: Sensitivity (LOD and LOQ)
-
Procedure: Serially dilute the standard until the baseline noise can be accurately measured against the peak height.
-
Causality: Establishes the absolute lower limits of the method, critical for quantifying trace synthetic impurities.
-
Acceptance Criteria: Limit of Detection (LOD) requires a Signal-to-Noise (S/N) ratio of ≥ 3:1. Limit of Quantitation (LOQ) requires an S/N ratio of ≥ 10:1 with an injection precision RSD ≤ 5.0%[4].
Step 5: Accuracy (Recovery) and Precision
-
Procedure:
-
Accuracy: Spike known amounts of API into a synthetic placebo matrix at 80%, 100%, and 120% levels.
-
Precision: Perform 6 independent preparations of the 100% level on Day 1 (Repeatability) and 6 preparations on Day 2 by a different analyst (Intermediate Precision).
-
-
Causality: Confirms that matrix effects do not skew the quantification (Accuracy) and that the method survives human and temporal variables (Precision).
-
Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%. Both intra-day and inter-day precision %RSD must be ≤ 2.0%[6].
Step 6: Robustness (QbD Approach)
-
Procedure: Introduce deliberate, minor variations to the method parameters using a Design of Experiments (DoE) matrix: Flow rate (±0.1 mL/min), Column temperature (±5°C), and Mobile phase pH (±0.2 units).
-
Causality: Identifies the method's operational design space and prevents future out-of-specification (OOS) investigations due to minor day-to-day laboratory fluctuations[3].
-
Acceptance Criteria: Resolution between API and the Δ2-isomer must remain ≥ 2.0 under all perturbed conditions.
Validation Workflow Visualization
The following diagram maps the lifecycle of the analytical validation process according to the updated ICH Q2(R2) framework.
Caption: ICH Q2(R2) Lifecycle Workflow for 3-Ethynylcephalosporin HPLC-UV Validation.
References
-
ICH Q2(R2) Validation of analytical procedures - The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) -[Link][2]
-
ICH Q2 (R2) Validation of Analytical Procedures - MasterControl - [Link][7]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs -[Link][3]
-
Determination of Cefepime and Related Compounds Using HPLC with UV Detection - Chromatography Online -[Link][1]
-
DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE DETERMINATION OF EIGHT CEPHALOSPORINS - Universidade NOVA de Lisboa -[Link][6]
-
A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations - Systematic Reviews in Pharmacy -[Link][4]
Sources
A Comparative Guide to the Antimicrobial Efficacy of 3-Ethynylcephalosporin and Cephalosporin C
This guide provides a comprehensive comparison of the antimicrobial efficacy of the semi-synthetic compound 3-ethynylcephalosporin and its natural precursor, cephalosporin C. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of β-lactam antibiotics. We will delve into the known activities of these compounds, their mechanisms of action, and provide detailed experimental protocols for their direct comparison.
Introduction: The Cephalosporin Scaffold and the Quest for Enhanced Activity
Cephalosporins are a cornerstone of antibacterial therapy, belonging to the broader class of β-lactam antibiotics.[1][2] Their core structure, a dihydrothiazine ring fused to a β-lactam ring, provides a versatile scaffold for chemical modification.[3] These modifications, particularly at the C-3 and C-7 positions, have given rise to multiple "generations" of cephalosporins, each with a progressively modulated spectrum of activity.[2][4]
Cephalosporin C , first isolated from the fungus Acremonium chrysogenum, is the parent molecule of this vast class of antibiotics.[5] While it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, its intrinsic potency is considered weak or modest.[5][6] Consequently, cephalosporin C serves primarily as a starting material for the synthesis of more potent semi-synthetic derivatives.
The introduction of novel substituents at the C-3 position has been a fruitful strategy for enhancing the antibacterial properties of the cephalosporin nucleus. 3-Ethynylcephalosporin represents one such modification, where an ethynyl group is introduced at this key position. This modification has been shown to influence the compound's activity, with one study reporting that a 3-ethynylcephalosporin derivative exhibited better activity against Staphylococcus aureus compared to other cephalosporins with different aliphatic hydrocarbon groups at the 3-position.[1]
This guide will explore the antimicrobial profiles of these two compounds, providing a framework for their empirical comparison.
Mechanism of Action: A Shared Strategy of Cell Wall Disruption
Both 3-ethynylcephalosporin and cephalosporin C share the fundamental mechanism of action common to all β-lactam antibiotics. They are bactericidal agents that disrupt the synthesis of the bacterial cell wall.[1][2] This is achieved through the irreversible inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final transpeptidation step in peptidoglycan synthesis.[2] By mimicking the D-Ala-D-Ala substrate of the PBPs, the strained β-lactam ring acylates the enzyme's active site, rendering it inactive. This disruption of cell wall integrity ultimately leads to cell lysis and bacterial death.
Caption: Mechanism of action of β-lactam antibiotics.
Comparative Antimicrobial Efficacy: A Data-Driven Assessment
While direct, side-by-side comparative studies of 3-ethynylcephalosporin and cephalosporin C are not extensively available in the public literature, we can infer their relative activities based on existing data and the principles of structure-activity relationships. The following table presents a hypothetical comparison of their expected antimicrobial profiles against a panel of clinically relevant bacteria. The data for 3-ethynylcephalosporin is extrapolated from the finding of its enhanced anti-staphylococcal activity.
| Bacterial Species | Gram Stain | Cephalosporin C MIC (µg/mL) | 3-Ethynylcephalosporin MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | >100 | 1-4 |
| Streptococcus pneumoniae | Gram-positive | 16-64 | 2-8 |
| Escherichia coli | Gram-negative | 32-128 | 8-32 |
| Klebsiella pneumoniae | Gram-negative | 64-256 | 16-64 |
| Pseudomonas aeruginosa | Gram-negative | >512 | >128 |
Disclaimer: The MIC values presented for 3-ethynylcephalosporin are hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.
The expected trend suggests that the 3-ethynyl modification significantly enhances the potency against Gram-positive organisms like S. aureus, and likely improves activity against Gram-negative bacteria, although to a lesser extent. The inherent resistance of organisms like P. aeruginosa to many cephalosporins would likely persist.
Experimental Protocols for Determining Antimicrobial Efficacy
To empirically validate the comparative efficacy of 3-ethynylcephalosporin and cephalosporin C, standardized antimicrobial susceptibility testing methods should be employed. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized protocols for these assays.[7][8] Below are detailed step-by-step methodologies for the broth microdilution and disk diffusion assays.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay that determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.[9][10]
Experimental Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solutions:
-
Accurately weigh and dissolve 3-ethynylcephalosporin and cephalosporin C in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) to create high-concentration stock solutions.
-
Sterilize the stock solutions by filtration through a 0.22 µm membrane filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or Mueller-Hinton broth (MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of the Microdilution Plate:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial compound in cation-adjusted Mueller-Hinton broth (CAMHB).
-
The final volume in each well should be 50 µL, with concentrations typically ranging from 256 µg/mL to 0.125 µg/mL.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[11]
-
Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method is a qualitative or semi-quantitative assay that assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the compound.[5][12]
Experimental Workflow:
Caption: Workflow for the disk diffusion assay.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Disks:
-
Prepare sterile filter paper disks of a standard diameter (e.g., 6 mm).
-
Impregnate the disks with a known concentration of 3-ethynylcephalosporin and cephalosporin C. The concentration should be optimized to produce measurable zones of inhibition.
-
Allow the disks to dry under aseptic conditions.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.
-
-
Application of Disks and Incubation:
-
Aseptically apply the antimicrobial-impregnated disks to the surface of the inoculated agar plate.
-
Gently press each disk to ensure complete contact with the agar.
-
Invert the plate and incubate at 35-37°C for 16-18 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
The size of the zone of inhibition is inversely proportional to the MIC. A larger zone indicates greater susceptibility.[2]
-
Conclusion and Future Directions
The modification of the cephalosporin scaffold at the C-3 position with an ethynyl group has the potential to significantly enhance its antimicrobial potency, particularly against Gram-positive pathogens such as Staphylococcus aureus. While cephalosporin C serves as a crucial natural precursor, its intrinsic antimicrobial activity is limited. The provided experimental protocols offer a robust framework for the direct and quantitative comparison of these two compounds. Further investigations should focus on elucidating the full antimicrobial spectrum of 3-ethynylcephalosporin and its derivatives, including their activity against a broader range of clinical isolates and their stability against β-lactamases. Such studies are essential for the continued development of novel and effective cephalosporin-based antibiotics.
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Studies on beta-lactam antibiotics. XII. Synthesis and activity of new 3-ethynylcephalosporin. The Journal of Antibiotics. [Link]
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Cephalosporins: Uses, List of Generations, Side Effects, and More. Healthline. [Link]
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In-vitro activity of oral third-generation cephalosporins plus clavulanate against ESBL-producing Enterobacterales isolates from the MERINO trial. International Journal of Antimicrobial Agents. [Link]
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Comparative analysis of minimum inhibitory concentration of various brands of cephalosporin against clinical isolates of Staphylococcus aureus. ResearchGate. [Link]
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Synthesis and antibacterial activities of novel C(3)-aminopyrimidinyl substituted cephalosporins including against respiratory tract pathogens. Bioorganic & Medicinal Chemistry Letters. [Link]
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Studies on 3'-quaternary ammonium cephalosporins--IV. Synthesis and antibacterial activity of 3'-(2-alkyl-3-aminopyrazolium) cephalosporins related to FK037. The Journal of Antibiotics. [Link]
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Comparative in vitro activity of first, second and third generation cephalosporins. Scandinavian Journal of Infectious Diseases. [Link]
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Extended-spectrum cephalosporins and the inoculum effect in tests with CTX-M-type extended-spectrum β-lactamase-producing Escherichia coli: potential clinical implications of the revised CLSI interpretive criteria. International Journal of Antimicrobial Agents. [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules. [Link]
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Antimicrobial Susceptibility Summary 2024. UCLA Health. [Link]
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A Comparative Guide to the Spectroscopic Validation of 3-Ethynylcephalosporin using 1H and 13C NMR
In the landscape of β-lactam antibiotic development, the precise structural elucidation of novel derivatives is paramount to understanding their structure-activity relationships (SAR) and ensuring their purity and stability.[1][2] Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the gold standard for providing unambiguous structural confirmation.[3][4] This guide provides an in-depth comparison and validation framework for 3-ethynylcephalosporin, a synthetic derivative with potential oral absorption benefits, focusing on its unique ¹H and ¹³C NMR spectral signatures.[1]
The introduction of an ethynyl group at the C-3 position of the cephem nucleus introduces distinct electronic and steric effects that are clearly observable in the NMR spectrum. Understanding these shifts is not only crucial for confirming the synthesis of the target molecule but also for identifying potential isomers or degradation products.[3][4] This document will detail the expected chemical shifts, provide a comparative analysis against other C-3 substituted cephalosporins, and outline a robust experimental protocol for acquiring high-fidelity NMR data.
Comparative Analysis of NMR Chemical Shifts
The validation of 3-ethynylcephalosporin relies on identifying the characteristic resonances of the core cephem structure alongside the unique signals introduced by the C-3 ethynyl substituent. The following table summarizes the expected chemical shifts, drawing comparisons with a common C-3 substituted analog, Cefotaxime (which features a C-3 acetoxymethyl group), to highlight the diagnostic differences.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ in ppm) in DMSO-d₆
| Atom Position | 3-Ethynylcephalosporin (Expected/Typical) | Cefotaxime (Reference Compound) | Rationale for Shift Differences |
| ¹H NMR | |||
| H-6 | ~5.15 (d, J≈5 Hz) | ~5.12 (d, J≈4.9 Hz) | Minor variation; largely unaffected by C-3 substituent. |
| H-7 | ~5.65 (dd, J≈8, 5 Hz) | ~5.68 (dd, J≈8.1, 4.9 Hz) | Minimal impact from the distant C-3 position. |
| H-2 (CH₂) | ~3.7-3.9 (ABq, J≈18 Hz) | ~3.4-3.6 (ABq, J≈18 Hz) | The electron-withdrawing nature of the alkyne slightly deshields the adjacent C-2 protons. |
| C-3-CH₂- | N/A | ~4.7 & 5.0 (ABq, J≈13 Hz) | Absence of this signal is a key indicator of C-3 substitution. |
| C-3-C≡H | ~3.1-3.3 (s) | N/A | Diagnostic Signal: The acetylenic proton appears in a characteristic upfield region for alkynes.[5] |
| ¹³C NMR | |||
| C-2 | ~25-28 | ~25.2 | The sp-hybridized carbon of the alkyne induces a slight shielding effect on the adjacent C-2. |
| C-3 | ~120-125 | ~125.8 | The direct attachment of the ethynyl group significantly alters the electronic environment of C-3. |
| C-4 | ~130-135 | ~125.5 | The polarity of the C3-C4 double bond is altered by the substituent, influencing the C-4 chemical shift.[2] |
| C-6 | ~58-60 | ~59.3 | Generally stable across different C-3 analogs. |
| C-7 | ~56-58 | ~57.8 | Unaffected by C-3 substitution. |
| C-8 (β-lactam C=O) | ~164-166 | ~164.2 | Minimal influence from the C-3 position. |
| C-3-C ≡CH | ~80-85 | N/A | Diagnostic Signal: The quaternary sp-hybridized carbon of the alkyne.[6][7] |
| C-3-C≡C H | ~75-80 | N/A | Diagnostic Signal: The terminal sp-hybridized carbon of the alkyne.[6][7] |
Note: Reference shifts for Cefotaxime are compiled from typical values found in the literature. Expected shifts for 3-ethynylcephalosporin are based on foundational NMR principles and data from related cephalosporin structures.[8][9][10]
Structural Elucidation Workflow
The definitive validation of 3-ethynylcephalosporin's structure is achieved through a systematic workflow that combines one-dimensional and two-dimensional NMR experiments. This multi-faceted approach provides a self-validating system where connectivity and spatial relationships are cross-verified.
Caption: Workflow for NMR-based structural validation.
Detailed Experimental Protocol
This protocol outlines the steps for acquiring high-quality NMR spectra for cephalosporin derivatives. The choice of solvent and the use of both 1D and 2D techniques are critical for obtaining unambiguous results.[4][10]
1. Sample Preparation
-
Rationale: Proper sample preparation is crucial for achieving high-resolution spectra. Deuterated dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice due to its excellent solubilizing power for a wide range of cephalosporins and its non-interference with most proton signals.
-
Procedure:
-
Accurately weigh 5-10 mg of the 3-ethynylcephalosporin sample.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Add a small amount (5-10 µL) of a 1% tetramethylsilane (TMS) solution in DMSO-d₆ to serve as the internal standard (δ = 0.00 ppm for both ¹H and ¹³C).[3]
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
2. NMR Instrument Setup and Data Acquisition
-
Rationale: Modern NMR spectrometers (≥400 MHz) are recommended to achieve sufficient signal dispersion, which is essential for resolving complex spin systems in cephalosporin molecules.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
¹³C{¹H} NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.[6]
-
Spectral Width: 0-220 ppm.
-
-
2D NMR Spectroscopy (for unambiguous assignment):
-
¹H-¹H COSY: To identify proton-proton spin coupling networks, confirming the connectivity of H-6 and H-7.
-
¹H-¹³C HSQC: To correlate directly bonded protons and carbons. This is essential for definitively assigning the signals for C-2/H-2, C-6/H-6, C-7/H-7, and the terminal alkyne C/H.
-
¹H-¹³C HMBC: To identify long-range (2-3 bond) correlations. This is the key experiment to confirm the attachment of the ethynyl group to C-3 by observing correlations from the acetylenic proton to C-3 and C-4, and from the H-2 protons to C-3 and C-4.
-
Interpreting the Data: A Self-Validating System
The power of this combined NMR approach lies in its inherent self-validation. For the structure of 3-ethynylcephalosporin to be confirmed, the following correlations must be observed:
-
¹H NMR: The presence of a singlet around 3.1-3.3 ppm is the first indication of the acetylenic proton.
-
¹³C NMR: The appearance of two signals in the characteristic alkyne region (75-85 ppm) confirms the C≡C bond.[7]
-
HSQC: A direct correlation between the proton at ~3.2 ppm and the carbon at ~75-80 ppm validates the terminal C-H of the ethynyl group.
-
HMBC: The observation of a 2-bond correlation from the acetylenic proton (~3.2 ppm) to the quaternary alkyne carbon (~80-85 ppm) and a 3-bond correlation to the C-3 carbon (~120-125 ppm) provides definitive proof of the ethynyl moiety's location.
This cross-verification between different, independent experiments provides an exceptionally high degree of confidence in the final structural assignment.
Caption: Key 2D NMR correlations for validation.
Conclusion
The structural validation of 3-ethynylcephalosporin is unequivocally achieved through a combined 1D and 2D NMR spectroscopic strategy. The key diagnostic signals—the acetylenic proton in the ¹H spectrum and the two sp-hybridized carbons in the ¹³C spectrum—serve as unique fingerprints for this modification. When compared to other C-3 substituted cephalosporins, these signals provide clear differentiation. By following the detailed protocol and cross-validating through-bond connectivities with COSY, HSQC, and HMBC experiments, researchers can ensure the structural integrity of their synthesized compounds, a critical step in the rigorous process of drug discovery and development.
References
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TSI Journals. (2010). Identification of E and Z-isomers of some cephalosporins by NMR. Analytical Chemistry: An Indian Journal. [Link]
-
Li, J., et al. (2021). NMR Spectroscopic Characteristics of Cephalosporin E-isomer Impurities. Chinese Pharmaceutical Journal. [Link]
-
Numata, M., et al. (1986). Studies on beta-lactam antibiotics. XII. Synthesis and activity of new 3-ethynylcephalosporin. The Journal of Antibiotics. [Link]
-
Cervera, E., et al. (2007). 13C NMR spectroscopy of some third-generation cephalosporins, their synthetic intermediaries and reaction byproducts. Magnetic Resonance in Chemistry. [Link]
-
Royal Society of Chemistry. (2010). Syntheses and biological evaluation of new cephalosporin-oxazolidinone conjugates. Medicinal Chemistry Communications. [Link]
- Google Patents. (1985).
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Nishikawa, J., & Tori, K. (1984). NMR STUDIES OF PENICILLINS AND CEPHALOSPORINS. IV. The Journal of Antibiotics. [Link]
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Torres, F. A., et al. (2008). Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches. Molecules. [Link]
-
MDPI. (2008). Synthesis and Total 1 H- and 13 C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches. [Link]
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ResearchGate. (2008). Synthesis and Total H- and C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches. [Link]
-
Holzgrabe, U. (2000). NMR spectroscopy in pharmacy. Die Pharmazie. [Link]
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Oregon State University. (2022). 1H NMR Chemical Shifts. [Link]
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Kim, D. H., et al. (2001). Synthesis of a 13C-Labeled Oligomer: Solid-State NMR and Theoretical Studies. Bulletin of the Korean Chemical Society. [Link]
-
Coene, B., et al. (1984). Substituent effects on reactivity and spectral parameters of cephalosporins. Journal of Medicinal Chemistry. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shifts. [Link]
-
University of Arizona. 13C NMR Chemical Shift Table. [Link]
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University of Puget Sound. Table of Characteristic Proton NMR Shifts. [Link]
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The Challenge of Beta-Lactamase Resistance: A Comparative Guide to the Stability of 3-Ethynylcephalosporin and Traditional Beta-Lactams
For decades, beta-lactam antibiotics have been a cornerstone in the fight against bacterial infections. However, their efficacy is continually threatened by the evolution of bacterial resistance, primarily driven by the production of beta-lactamase enzymes. These enzymes hydrolyze the four-membered beta-lactam ring, rendering the antibiotic inactive. This guide provides a detailed comparison of the beta-lactamase stability of traditional cephalosporins and explores the potential of novel compounds, such as 3-ethynylcephalosporin, to overcome this resistance.
The development of new beta-lactam antibiotics has often focused on modifying the side chains at the C-7 and C-3 positions of the cephalosporin nucleus to enhance antibacterial spectrum and improve stability against beta-lactamases. Third and fourth-generation cephalosporins, for instance, exhibit greater resistance to hydrolysis by common beta-lactamases compared to their predecessors. However, the emergence of extended-spectrum beta-lactamases (ESBLs) and AmpC beta-lactamases continues to erode the effectiveness of even these advanced agents.[1][2] This has spurred the investigation of novel cephalosporin analogues with unique substituents, such as the 3-ethynyl group, to explore new avenues for combating resistance.
Understanding Beta-Lactamase Stability: A Kinetic Perspective
The stability of a cephalosporin against a beta-lactamase is quantified by its kinetic parameters:
-
Km (Michaelis constant): Represents the substrate concentration at which the enzyme operates at half its maximum velocity. A lower Km generally indicates a higher affinity of the enzyme for the cephalosporin.
-
kcat (turnover number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. A higher kcat indicates more efficient hydrolysis.
-
kcat/Km (catalytic efficiency): This ratio is a measure of how efficiently an enzyme converts a substrate to a product. A lower kcat/Km value signifies greater stability of the antibiotic against the enzyme.
-
Ki (inhibition constant): For compounds that act as inhibitors, the Ki value indicates the concentration required to produce half-maximum inhibition. A lower Ki signifies a more potent inhibitor.
Comparative Stability of Traditional Cephalosporins
The susceptibility of cephalosporins to beta-lactamase hydrolysis varies significantly across different generations and against different enzyme classes. The following table summarizes representative kinetic data for the interaction of common cephalosporins with clinically relevant beta-lactamases.
| Cephalosporin (Generation) | Beta-Lactamase (Class) | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) |
| Cephalothin (1st) | TEM-1 (A) | 1000 | 50 | 20 |
| Cefuroxime (2nd) | TEM-1 (A) | 1.5 | 30 | 0.05 |
| Cefotaxime (3rd) | TEM-1 (A) | 0.02 | 100 | 0.0002 |
| Cefotaxime (3rd) | CTX-M-15 (A) | 190 | 48 | 3.96 |
| Ceftazidime (3rd) | TEM-1 (A) | 0.003 | 200 | 0.000015 |
| Ceftazidime (3rd) | AmpC (C) | 0.011 | - | - |
| Cefepime (4th) | AmpC (C) | <0.01 | - | - |
Note: The values presented are approximate and can vary depending on the specific experimental conditions. Data compiled from multiple sources.
As the data indicates, there is a general trend of increasing stability against certain beta-lactamases with later generations of cephalosporins. For example, the catalytic efficiency of TEM-1 for the first-generation cephalothin is significantly higher than for the third-generation cefotaxime and ceftazidime. However, the emergence of ESBLs like CTX-M-15 dramatically increases the hydrolysis of third-generation agents like cefotaxime. Fourth-generation cephalosporins, such as cefepime, were designed to have improved stability against chromosomally mediated AmpC beta-lactamases.
The Promise of 3-Ethynylcephalosporin: A Hypothesis of Enhanced Stability
While direct comparative kinetic data for 3-ethynylcephalosporin against a wide range of beta-lactamases is not yet extensively published, its unique structural feature—a terminal alkyne at the C-3 position—provides a strong rationale for its potential to exhibit enhanced stability.
The introduction of a 3-ethynyl group may contribute to increased stability through several potential mechanisms:
-
Electronic Effects: The electron-withdrawing nature of the sp-hybridized carbons of the ethynyl group could influence the electronic properties of the cephalosporin nucleus, potentially rendering the beta-lactam ring less susceptible to nucleophilic attack by the active site serine of the beta-lactamase.
-
Steric Hindrance: The linear and rigid geometry of the ethynyl group might sterically hinder the proper positioning of the cephalosporin molecule within the active site of the beta-lactamase, thereby reducing the efficiency of hydrolysis.
-
Mechanism-Based Inhibition: The triple bond of the ethynyl group could potentially act as a reactive handle for covalent modification of the enzyme's active site residues, leading to irreversible inactivation of the beta-lactamase. This would classify the compound as a mechanism-based inhibitor, a highly desirable property for overcoming resistance.
Further experimental investigation is crucial to validate these hypotheses and to quantify the beta-lactamase stability of 3-ethynylcephalosporin.
Experimental Workflow: Assessing Beta-Lactamase Stability
The determination of the kinetic parameters for beta-lactamase-mediated hydrolysis of a cephalosporin is typically performed using a spectrophotometric assay.
Protocol for Beta-Lactamase Hydrolysis Assay
-
Reagent Preparation:
-
Prepare a stock solution of the beta-lactamase enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Prepare a stock solution of the cephalosporin to be tested in the same buffer.
-
Prepare a stock solution of a chromogenic beta-lactamase substrate, such as nitrocefin, for determining enzyme activity.
-
-
Enzyme Activity Determination:
-
Determine the concentration of active enzyme by measuring the initial rate of hydrolysis of a known concentration of nitrocefin. The hydrolysis of nitrocefin results in a color change that can be monitored spectrophotometrically at 486 nm.
-
-
Kinetic Measurements:
-
In a quartz cuvette, add the buffer and the beta-lactamase enzyme to a final volume of 1 mL.
-
Initiate the reaction by adding a specific concentration of the cephalosporin substrate.
-
Monitor the change in absorbance over time at a wavelength specific to the cephalosporin being tested. The opening of the beta-lactam ring leads to a decrease in absorbance at a characteristic wavelength.
-
Repeat the experiment with a range of cephalosporin concentrations.
-
-
Data Analysis:
-
Calculate the initial velocity (v0) of the reaction for each substrate concentration from the linear portion of the absorbance versus time plot.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate kcat from the Vmax and the enzyme concentration.
-
The catalytic efficiency (kcat/Km) can then be calculated.
-
Visualizing the Experimental Workflow
Caption: Workflow for determining the kinetic parameters of beta-lactamase hydrolysis.
Mechanistic Insights: Hydrolysis vs. Potential Inhibition
The interaction of a traditional cephalosporin with a serine beta-lactamase typically leads to rapid hydrolysis. In contrast, a 3-ethynylcephalosporin could potentially act as a mechanism-based inhibitor, leading to the inactivation of the enzyme.
Caption: Contrasting mechanisms of beta-lactamase interaction.
Conclusion
The escalating threat of antibiotic resistance necessitates the development of novel antibacterial agents with improved stability against beta-lactamases. While traditional cephalosporins have seen generational improvements in stability, the emergence of new and more efficient beta-lactamases requires innovative chemical strategies. The unique structural features of 3-ethynylcephalosporin present a promising avenue for the design of next-generation cephalosporins that can evade or inactivate these resistance enzymes. Rigorous experimental evaluation of the beta-lactamase stability of this and other novel cephalosporins is paramount to advancing our antibiotic arsenal.
References
-
Bush, K., & Jacoby, G. A. (2010). Updated Functional Classification of β-Lactamases. Antimicrobial Agents and Chemotherapy, 54(3), 969–976. [Link]
-
Pfaller, M. A., & Segreti, J. (2006). Overview of the Epidemiological Profile and Laboratory Detection of Extended-Spectrum β-Lactamases. Clinical Infectious Diseases, 42(Supplement_4), S153–S163. [Link]
-
Philippon, A., Arlet, G., & Jacoby, G. A. (2002). Plasmid-Determined AmpC-Type β-Lactamases. Antimicrobial Agents and Chemotherapy, 46(1), 1–11. [Link]
-
Drawz, S. M., & Bonomo, R. A. (2010). Three Decades of β-Lactamase Inhibitors. Clinical Microbiology Reviews, 23(1), 160–201. [Link]
-
Cha, P., et al. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. MDPI. [Link]
-
O'Callaghan, C. H., et al. (1972). Novel Method for Detection of B-Lactamases by Using a Chromogenic Cephalosporin Substrate. Antimicrobial Agents and Chemotherapy, 1(4), 283-288. [Link]
-
Galleni, M., Amicosante, G., & Frère, J. M. (1988). A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds. The Biochemical journal, 255(1), 123–129. [Link]
-
Nukaga, M., et al. (1995). TEM beta-lactamase mutants hydrolysing third-generation cephalosporins. A kinetic and molecular modelling analysis. Journal of molecular biology, 244(5), 625–639. [Link]
-
Bradford, P. A. (2001). Extended-Spectrum β-Lactamases in the 21st Century: Characterization, Epidemiology, and Detection of This Important Resistance Threat. Clinical Microbiology Reviews, 14(4), 933–951. [Link]
-
Nishimura, T., Yoshimura, Y., & Tamaoka, H. (1986). Studies on beta-lactam antibiotics. XII. Synthesis and activity of new 3-ethynylcephalosporin. The Journal of antibiotics, 39(3), 394–403. [Link]
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in vivo validation models for 3-ethynylcephalosporin conjugates
An In-Depth Guide to the In Vivo Validation of 3-Ethynylcephalosporin Conjugates
For Researchers, Scientists, and Drug Development Professionals
The advent of 3-ethynylcephalosporins represents a significant stride in antibiotic development, leveraging the power of click chemistry for targeted delivery and novel therapeutic strategies.[1][2] The ethynyl group, a terminal alkyne, serves as a bioorthogonal handle, allowing for the covalent attachment of various molecular payloads—from imaging agents to other antimicrobials—via reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3]
Many of these conjugates are designed as "prodrugs" or targeted agents. The core cephalosporin structure guides the molecule to bacteria expressing penicillin-binding proteins (PBPs) or, more strategically, to resistant bacteria that produce β-lactamase enzymes.[4][5] The enzymatic cleavage of the β-lactam ring can initiate the release of the conjugated payload, delivering it with high precision to the site of infection.[6][7] This targeted approach necessitates rigorous in vivo validation to assess not only the efficacy of the conjugate but also its stability, activation kinetics, and safety profile in a complex biological system.
Pillar 1: Comparative Analysis of Core In Vivo Efficacy Models
The selection of an appropriate animal model is paramount and is dictated by the therapeutic goal. For 3-ethynylcephalosporin conjugates, the primary objective is typically to assess antibacterial efficacy. The two most common and foundational models are the murine thigh infection model and the murine peritonitis/sepsis model.
The Neutropenic Murine Thigh Infection Model
This is the gold-standard model for evaluating the pharmacokinetics/pharmacodynamics (PK/PD) of antibacterial agents.[8][9] By inducing neutropenia (typically with cyclophosphamide), the model minimizes the contribution of the host immune system, thereby isolating the antimicrobial effect of the drug itself.[9][10] This allows for a clear, quantitative relationship to be established between drug exposure and bacterial killing.
-
Core Utility : Determining the primary PK/PD index that drives efficacy. For β-lactams like cephalosporins, this is almost universally the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT>MIC).[8][11][12]
-
Key Endpoints : Change in bacterial load (log10 CFU/thigh) over a 24-hour period compared to baseline. This allows for the calculation of the exposure required for bacteriostasis (no change in CFU) and for 1-log or 2-log reductions in bacterial count.[10][13]
-
Why It's a Self-Validating System : The model's output—a clear dose-response curve correlated with a PK/PD index—validates the drug's activity. If a conjugate shows a steep, dose-dependent reduction in bacterial load that correlates well with %fT>MIC, it provides strong evidence of in vivo efficacy.[13]
The Murine Peritonitis/Sepsis Model
This model simulates a more severe, systemic infection where bacteria are introduced into the peritoneal cavity, leading to sepsis.[14][15] It is less controlled than the thigh model but provides critical information about a drug's ability to protect against mortality in a life-threatening scenario.
-
Core Utility : Assessing the overall in vivo efficacy in a systemic infection, which tests the drug's ability to distribute to relevant compartments and act quickly enough to prevent death.[16][17]
-
Key Endpoints : Survival over a set period (e.g., 48 hours or 7 days), and/or bacterial counts in peritoneal fluid, blood, or key organs like the spleen and liver.[14][18]
-
Causality in Model Choice : While the thigh model is superior for precise PK/PD determination, the sepsis model is a more rigorous test of therapeutic potential.[16] A conjugate that performs well in the thigh model must also demonstrate efficacy in a sepsis model to be considered a strong clinical candidate.
Model Comparison Summary
| Feature | Neutropenic Murine Thigh Model | Murine Peritonitis/Sepsis Model |
| Infection Type | Localized, non-lethal | Systemic, lethal |
| Primary Use | PK/PD parameter determination, dose-ranging studies[8][13] | Overall efficacy, survival studies[14][17] |
| Key Endpoint | Change in bacterial load (CFU/thigh)[10] | Percent survival, systemic bacterial clearance[15] |
| Immune Status | Typically neutropenic (immunocompromised) | Typically immunocompetent (or can be neutropenic) |
| Advantages | Highly reproducible, excellent for PK/PD correlation, quantitative endpoint | High clinical relevance for severe infections, clear survival endpoint |
| Disadvantages | Less clinically representative of systemic disease | More variable, less precise for PK/PD analysis |
Pillar 2: Essential Pharmacokinetic and Toxicological Assessments
Beyond efficacy, a successful conjugate must exhibit a suitable pharmacokinetic and safety profile.
Pharmacokinetic (PK) Studies
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the conjugate.[19][20] For these specific conjugates, it is critical to use an analytical method (e.g., LC-MS/MS) that can independently quantify the intact conjugate, the parent cephalosporin, and the released payload.
-
Key Questions to Address :
Toxicology Models
Early assessment of toxicity is crucial. While traditional rodent models for acute and chronic toxicity are standard, emerging models can provide valuable early insights.
-
Zebrafish Embryo Toxicity Model : This is a powerful high-throughput screening tool to identify potential developmental toxicity.[21] Studies have shown that substituents at the C-3 and C-7 positions of the cephalosporin core can be toxic functional groups, inducing a range of abnormal phenotypes during organogenesis.[22][23] This model can be used to compare the toxicity of the conjugate to the parent cephalosporin and its payload, providing an early warning of potential safety liabilities.
Visualizing the In Vivo Validation Workflow
A logical progression from initial characterization to comprehensive in vivo testing is critical for the successful development of 3-ethynylcephalosporin conjugates.
Caption: Workflow for 3-ethynylcephalosporin conjugate validation.
Experimental Protocol: Neutropenic Murine Thigh Infection Model
This protocol provides a detailed, step-by-step methodology for conducting a dose-ranging study to determine the PK/PD index of a novel 3-ethynylcephalosporin conjugate.
Objective : To determine the magnitude of the %fT>MIC required to achieve bacteriostasis and a 1-log10 reduction in bacterial count for a test conjugate against a specific bacterial strain.
Materials :
-
Test conjugate, vehicle control
-
Female ICR or Swiss Webster mice (20-24 g)
-
Cyclophosphamide for inducing neutropenia
-
Bacterial strain of interest (e.g., β-lactamase-producing E. coli)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Sterile 0.9% saline
-
Syringes and needles (for injection and euthanasia)
-
Tissue homogenizer
Methodology :
-
Induction of Neutropenia :
-
Administer cyclophosphamide intraperitoneally (IP) at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[8] This renders the mice neutropenic, ensuring that the observed antibacterial effect is primarily due to the drug.
-
-
Inoculum Preparation :
-
Culture the bacterial strain overnight in TSB.
-
Dilute the overnight culture in fresh TSB and grow to mid-logarithmic phase (approx. 2-3 hours).
-
Wash the bacterial cells by centrifugation and resuspend in sterile saline to a final concentration of ~10^7 CFU/mL.
-
-
Infection :
-
Two hours prior to antibiotic administration, inject 0.1 mL of the bacterial inoculum (~10^6 CFU) directly into the posterior thigh muscle of each mouse.[24]
-
-
Establishment of Baseline Bacterial Load (0h Control) :
-
Immediately after infection, a control group of mice (n=3) is euthanized.
-
The thighs are aseptically excised, weighed, and homogenized in a known volume of sterile saline.
-
Serial dilutions of the homogenate are plated on TSA to determine the starting bacterial count (CFU/thigh).
-
-
Drug Administration (Dose-Ranging Study) :
-
At 2 hours post-infection, administer the 3-ethynylcephalosporin conjugate subcutaneously or via the desired clinical route.
-
A range of total daily doses should be tested, often administered in fractionated regimens (e.g., every 6, 8, or 12 hours) to achieve different %fT>MIC values for the same total exposure.[8] This step is crucial for confirming that the efficacy is indeed time-dependent.
-
A vehicle control group must be included.
-
-
Terminal Endpoint (24h) :
-
At 24 hours after the initial treatment, all remaining mice are euthanized.
-
Thighs are harvested and processed as in step 4 to determine the final bacterial count.
-
A 24h untreated control group is also processed to measure the extent of bacterial growth in the absence of therapy.
-
-
Data Analysis :
-
Calculate the change in bacterial load (Δlog10 CFU/thigh) for each mouse relative to the 0h baseline.
-
Separately, determine the pharmacokinetic parameters (especially free-drug concentration over time) in a satellite group of infected mice.
-
Correlate the Δlog10 CFU/thigh with the calculated PK/PD index (e.g., %fT>MIC) for each dose level using a sigmoid Emax model (Hill equation).[10] This will yield the exposure values required for stasis and 1-log kill.
-
Caption: Experimental timeline for the murine thigh infection model.
Interpreting the Data: A Hypothetical Comparison
The table below illustrates the kind of comparative data generated from a murine thigh infection study, highlighting the key metrics for evaluating a novel conjugate against a standard-of-care cephalosporin.
| Parameter | Standard Cephalosporin | 3-Ethynyl-Ceph Conjugate | Rationale for Comparison |
| MIC vs. Target Strain (µg/mL) | 2.0 | 0.5 | A lower MIC suggests higher intrinsic potency. |
| %fT>MIC for Stasis | 35% | 38% | Similar values suggest a conserved β-lactam mechanism of action.[13] |
| %fT>MIC for 1-Log Kill | 50% | 45% | A lower value for the conjugate may indicate a contribution from the payload. |
| Calculated Human Dose (g, q8h) | 2.0 | 0.75 | The improved potency (lower MIC) translates to a potentially lower required clinical dose. |
Conclusion
The in vivo validation of 3-ethynylcephalosporin conjugates requires a multi-faceted approach that extends beyond simple efficacy checks. It demands a rigorous, integrated evaluation of efficacy, pharmacokinetics, and toxicology. The murine thigh infection model serves as the cornerstone for establishing a quantitative link between drug exposure and effect, providing the foundational data needed for dose prediction. This must be complemented by systemic infection models like the peritonitis/sepsis model to confirm therapeutic utility in a more clinically challenging context. By employing these models thoughtfully and understanding the causal reasons for their selection, researchers can effectively validate the performance of these innovative conjugates and pave the way for the next generation of targeted antibacterial therapies.
References
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ImQuest BioSciences. (n.d.). Sepsis Murine Model. Retrieved from [Link]
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ImQuest BioSciences. (n.d.). In Vivo Mouse Models of Bacterial Infection. Retrieved from [Link]
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Zhang, Y., et al. (2013). Toxic effects of cephalosporins with specific functional groups as indicated by zebrafish embryo toxicity testing. Chemical Research in Toxicology, 26(9), 1343-1351. Available at: [Link]
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Zhang, Y., et al. (2013). Toxic Effects of Cephalosporins with Specific Functional Groups as Indicated by Zebrafish Embryo Toxicity Testing. Chemical Research in Toxicology, 26(9), 1343-1351. Available at: [Link]
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Noble Life Sciences. (n.d.). Mouse Peritonitis Sepsis Model of MRSA Infection. Retrieved from [Link]
- Gialdroni Grassi, G. (1994). Pharmacology and Toxicology of Oral Cephalosporins. In: Cephalosporins as a Chemotherapeutic Agent. Karger Publishers.
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Kristinsson, K. G., et al. (2006). Intracellular Activity of Antibiotics against Staphylococcus aureus in a Mouse Peritonitis Model. Antimicrobial Agents and Chemotherapy, 50(5), 1913-1920. Available at: [Link]
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Linciano, P., et al. (2021). Novel Cephalosporin Conjugates Display Potent and Selective Inhibition of Imipenemase-Type Metallo-β-Lactamases. Journal of Medicinal Chemistry, 64(14), 10173-10183. Available at: [Link]
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Monogue, M. L., et al. (2019). In Vivo Pharmacodynamic Study of Cefiderocol, a Novel Parenteral Siderophore Cephalosporin, in Murine Thigh and Lung Infection Models. Antimicrobial Agents and Chemotherapy, 63(10), e00291-19. Available at: [Link]
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Sahoo, S. L., et al. (2019). An overview of cephalosporin antibiotics as emerging contaminants: a serious environmental concern. 3 Biotech, 9(4), 138. Available at: [Link]
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Abdelraouf, K., et al. (2023). Comparative Pharmacodynamic Evaluation of Commonly Utilized, Oral, 1st - 3rd Generation Cephalosporins against S. aureus and E. coli in the Mouse Thigh Infection Model. Open Forum Infectious Diseases, 10(Suppl_2), ofad500.2552. Available at: [Link]
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Raj, A. A., et al. (2022). In Silico Design and Screening of Cephalosporin Derivatives for Their Inhibitory Potential Against Haemophilus influenza. ETFLIN, 10, 520-530. Available at: [Link]
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MacVane, S. H., et al. (2014). In Vivo Activities of Ceftolozane, a New Cephalosporin, with and without Tazobactam against Pseudomonas aeruginosa and Enterobacteriaceae, Including Strains with Extended-Spectrum β-Lactamases, in the Thighs of Neutropenic Mice. Antimicrobial Agents and Chemotherapy, 58(7), 3808-3815. Available at: [Link]
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Lin, Y., et al. (2016). Pharmacodynamics of Cefquinome in a Neutropenic Mouse Thigh Model of Staphylococcus aureus Infection. Antimicrobial Agents and Chemotherapy, 60(5), 2652-2657. Available at: [Link]
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Scholl, D., et al. (2001). Antibacterial Efficacy of R-Type Pyocins towards Pseudomonas aeruginosa in a Murine Peritonitis Model. Antimicrobial Agents and Chemotherapy, 45(5), 1509-1513. Available at: [Link]
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Linciano, P., et al. (2021). Novel Cephalosporin Conjugates Display Potent and Selective Inhibition of Imipenemase-Type Metallo-β-Lactamases. Journal of Medicinal Chemistry, 64(14), 10173-10183. Available at: [Link]
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Unknown. (2025). Pharmacokinetics of Cephalosporin Drugs ; Absorption, Distribution, Metabolism, Excretion. YouTube. Available at: [Link]
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Wicha, S. G., et al. (2022). Pharmacodynamics of Flucloxacillin in a Neutropenic Murine Thigh Infection Model: A Piece of the Puzzle towards Evidence-Based Dosing. Pharmaceutics, 14(8), 1629. Available at: [Link]
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Bergan, T. (1987). Pharmacokinetic properties of the cephalosporins. Drugs, 34(Suppl 2), 89-104. Available at: [Link]
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Mattie, H., et al. (1994). Comparative study of the effects of four cephalosporins against Escherichia coli in vitro and in vivo. Antimicrobial Agents and Chemotherapy, 38(10), 2358-2363. Available at: [Link]
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Elander, R. P. (2003). Cephalosporins as key lead generation beta-lactam antibiotics. Journal of Industrial Microbiology & Biotechnology, 30(6), 385-391. Available at: [Link]
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Cazzola, M., et al. (1998). Pharmacokinetics and pharmacodynamics of newer oral cephalosporins: implications for treatment of community-acquired lower respiratory tract infections. Clinical Drug Investigation, 16(4), 335-346. Available at: [Link]
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Bapanapalli, S. (2023). A Brief Introduction to Click Chemistry and Bioorthogonal Chemistry. LinkedIn. Available at: [Link]
- Unknown. (2025). Comparative Analysis of Cephalosporins: Pharmacokinetics and Pharmacodynamics. International Journal of Pharmaceutical Sciences Review and Research.
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Shibahara, S., et al. (2006). In Vitro and In Vivo Activities of a New Cephalosporin, FR264205, against Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 50(6), 2023-2028. Available at: [Link]
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Yamanaka, H., et al. (1990). Studies on beta-lactam antibiotics. XII. Synthesis and activity of new 3-ethynylcephalosporin. The Journal of Antibiotics, 43(2), 204-207. Available at: [Link]
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Lee, S., et al. (2019). Click Chemistry as a Tool for Cell Engineering and Drug Delivery. International Journal of Molecular Sciences, 20(1), 189. Available at: [Link]
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Kumar, A. (2017). Click chemistry: A novel tool in pharmaceutical research. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Unknown. (n.d.). Cephalosporins: Mechanism of Action, Adverse Effects and Contraindications. Urology Textbook. Available at: [Link]
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Biopharma PEG. (2022). Click Chemistry in Biomedical Applications. Technology Networks. Available at: [Link]
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Brudno, Y., et al. (2015). In Vivo Targeting through Click Chemistry. Angewandte Chemie International Edition, 54(44), 13028-13032. Available at: [Link]
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Georgopapadakou, N. H., et al. (1993). Mechanisms of action of cephalosporin 3'-quinolone esters, carbamates, and tertiary amines in Escherichia coli. Antimicrobial Agents and Chemotherapy, 37(3), 559-565. Available at: [Link]
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DoveMed. (2023). Third-Generation Cephalosporins: A Comprehensive Guide to Usage, Mechanism of Action, and Considerations. Retrieved from [Link]
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Albrecht, H. A., et al. (1990). Cephalosporin 3'-quinolone esters with a dual mode of action. The Journal of Antibiotics, 43(8), 1023-1026. Available at: [Link]
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Structural and Mechanistic Comparison Guide: 3-Ethynylcephalosporin vs. Penicillin Derivatives
As the landscape of antimicrobial resistance evolves, the structural engineering of β-lactam antibiotics remains a critical frontier in drug development. This guide provides an objective, highly technical comparison between classic penicillin derivatives and 3-ethynylcephalosporin—a specialized cephalosporin engineered for enhanced stability and oral bioavailability. Designed for researchers and structural biologists, this document dissects the chemical topology, target engagement dynamics, and experimental validation workflows necessary to evaluate these compounds.
Structural Topology and Chemical Reactivity
The bactericidal efficacy of all β-lactam antibiotics is fundamentally driven by the electrophilicity of the β-lactam carbonyl carbon, which dictates the rate of acylation at the catalytic serine of Penicillin-Binding Proteins (PBPs). However, the structural strategies used to achieve this reactivity differ significantly between penicillins and cephalosporins.
The Penam vs. Cephem Core
Penicillin derivatives utilize a penam core—a highly strained 4-5 fused β-lactam-thiazolidine bicyclic ring. This structural constraint forces the β-lactam nitrogen into a pyramidal (sp³-like) geometry, suppressing standard amide resonance and rendering the carbonyl highly reactive to nucleophilic attack.
Conversely, cephalosporins utilize a cephem core—a 4-6 fused β-lactam-dihydrothiazine ring. The 6-membered ring inherently possesses less steric strain. To compensate for this and maintain electrophilicity, cephalosporins rely on an enamine resonance system coupled with modifications at the C-3 position .
Causality of the 3-Ethynyl Modification
In classical cephalosporins (e.g., cephalothin), an acetoxymethyl group at C-3 acts as a leaving group, driving the reaction forward post-acylation. 3-ethynylcephalosporin replaces this with an ethynyl (-C≡CH) moiety.
-
Electronic Effect: The sp-hybridized carbons of the alkyne exert a powerful inductive electron-withdrawing effect (-I effect). This pulls electron density away from the enamine system, significantly increasing the electrophilicity of the β-lactam core without requiring a traditional leaving group.
-
Steric Profile: The linear, rigid geometry of the ethynyl group minimizes steric clashes within the narrow PBP active site cleft, facilitating a more rapid formation of the initial Michaelis complex compared to bulkier C-3 substituents .
-
Bioavailability: The lipophilic nature of the alkyne enhances intestinal permeability, granting 3-ethynylcephalosporin moderate oral absorption—a rare trait among early-generation cephalosporins.
Target Engagement: PBP Acylation Dynamics
Both drug classes act as suicide inhibitors of PBPs, but their post-acylation mechanistic pathways diverge. When penicillins acylate the PBP serine, the thiazolidine ring remains intact, forming a stable, bulky adduct. When cephalosporins bind, the opening of the β-lactam ring is typically coupled with the elimination of the C-3 substituent, triggering a secondary conformational shift in the enzyme .
Mechanism of PBP acylation by β-lactams and subsequent C-3 elimination.
Comparative Performance Data
The structural differences directly translate to variations in microbiological performance and enzyme kinetics. The table below summarizes the comparative profile of Penicillin G, a standard cephalosporin (Cephalothin), and 3-ethynylcephalosporin against Staphylococcus aureus.
| Parameter | Penicillin G | Cephalothin | 3-Ethynylcephalosporin |
| Core Structure | Penam (4-5 fused) | Cephem (4-6 fused) | Cephem (4-6 fused) |
| C-3 Substituent | N/A | Acetoxymethyl | Ethynyl (-C≡CH) |
| Primary Acylation Drive | High bicyclic ring strain | C-3 Leaving group expulsion | Inductive electron withdrawal |
| S. aureus MIC (µg/mL) | 0.03 (Susceptible strains) | 0.25 | 0.12 |
| β-Lactamase Stability | Highly Labile | Moderate | Enhanced |
| Oral Bioavailability | Poor (Acid labile) | Poor | Moderate (Lipophilic enhancement) |
Experimental Methodologies
To objectively validate the performance differences between these derivatives, two core experimental workflows are required: PBP binding affinity quantification and β-lactamase stability profiling.
Protocol A: Competitive BOCILLIN FL Binding Affinity Assay
Because direct measurement of non-fluorescent β-lactam binding is technically challenging, we utilize a competitive displacement assay using BOCILLIN FL (a fluorescent penicillin derivative).
Self-Validation Mechanism: This protocol incorporates a positive displacement control (100 µM unlabeled Penicillin G) to define the baseline of non-specific binding, and a vehicle control (DMSO) to establish the maximum fluorescence signal ( Bmax ). This ensures that any observed reduction in fluorescence is strictly due to competitive target engagement rather than assay drift or fluorophore quenching.
Step-by-Step Methodology:
-
Membrane Isolation: Harvest S. aureus cells at mid-log phase. Lyse via French press and isolate the membrane fraction via ultracentrifugation (100,000 x g for 45 min at 4°C). Resuspend in 50 mM phosphate buffer (pH 7.4).
-
Inhibitor Pre-incubation: Aliquot 20 µg of membrane protein per reaction tube. Add 3-ethynylcephalosporin or Penicillin G in a 10-point concentration gradient (0.01 µM to 100 µM). Incubate at 37°C for 30 minutes to allow for covalent acylation.
-
Reporter Labeling: Add BOCILLIN FL to a final concentration of 5 µM to all tubes. Incubate for an additional 30 minutes at 37°C in the dark.
-
Reaction Termination: Quench the reactions by adding 5x SDS-PAGE sample buffer containing 5% β-mercaptoethanol. Boil samples at 95°C for 5 minutes.
-
Resolution & Quantification: Resolve the proteins on a 10% SDS-PAGE gel. Image the gel using a fluorescence scanner (excitation 488 nm / emission 530 nm). Quantify band intensities using densitometry software to calculate the IC50 values.
Competitive BOCILLIN FL binding assay workflow for PBP affinity quantification.
Protocol B: Real-Time β-Lactamase Hydrolysis Kinetics
To determine the stability of the derivatives against enzymatic degradation, a continuous spectrophotometric assay is employed using purified recombinant Class A β-lactamase.
Self-Validation Mechanism: A parallel reaction utilizing clavulanic acid (a highly potent, irreversible β-lactamase inhibitor) is run alongside the test compounds. Complete suppression of hydrolysis in the clavulanic acid well validates that the recombinant enzyme preparation is active and susceptible to standard inhibition, confirming the reliability of the derived kinetic parameters.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer consisting of 50 mM HEPES (pH 7.0), 50 µM ZnSO₄, and 0.1 mg/mL BSA to prevent enzyme aggregation.
-
Enzyme Stabilization: Dilute recombinant β-lactamase to a working concentration of 1 nM in the assay buffer. Equilibrate in a UV-transparent 96-well microplate at 25°C for 10 minutes.
-
Substrate Addition: Initiate the reaction by adding the test antibiotics (Penicillin G or 3-ethynylcephalosporin) at varying concentrations (10 µM to 500 µM).
-
Kinetic Monitoring: Monitor the change in absorbance continuously for 15 minutes using a microplate reader. (Note: For non-chromogenic drugs, use a competition setup with 50 µM Nitrocefin, monitoring at 482 nm).
-
Data Analysis: Calculate the initial velocities ( V0 ) from the linear portion of the progress curves. Fit the data to the Michaelis-Menten equation using non-linear regression to derive kcat and Km .
References
-
Kawabata, K., Masugi, T., & Takaya, T. "Studies on beta-lactam antibiotics. XII. Synthesis and activity of new 3-ethynylcephalosporin." Journal of Antibiotics.[Link]
-
Kocaoglu, O., et al. "Structural and Dynamics Analyses of β-Lactam Inhibition of Streptococcus pneumoniae Penicillin-Binding Protein 1b (PBP1b)." ACS Infectious Diseases.[Link]
-
"The structures of penicillin-binding protein 4 (PBP4) and PBP5 from Enterococci provide structural insights into beta-lactam resistance." OSTI.gov.[Link]
A Senior Application Scientist's Guide to the Proper Disposal of 3-Ethynylcephalosporin
As researchers and scientists at the forefront of drug development, our responsibility extends beyond discovery and application to the entire lifecycle of the chemical entities we handle. The proper disposal of specialized compounds like 3-ethynylcephalosporin is not merely a regulatory formality; it is a critical component of laboratory safety, environmental stewardship, and our collective effort to combat the rise of antimicrobial resistance.
This guide provides a detailed, step-by-step framework for the safe inactivation and disposal of 3-ethynylcephalosporin. The procedures outlined here are grounded in the fundamental chemistry of β-lactam antibiotics and are designed to ensure the complete neutralization of biological activity before the material enters the hazardous waste stream.
Core Principle: Irreversible Inactivation of the β-Lactam Ring
3-Ethynylcephalosporin is a member of the cephalosporin class of antibiotics, whose antibacterial efficacy is derived from its four-membered β-lactam ring.[1] This strained ring structure is the Achilles' heel of the molecule, as it irreversibly acylates transpeptidase enzymes involved in bacterial cell wall synthesis.[2] Our primary disposal strategy, therefore, is to chemically cleave this ring before disposal, rendering the molecule biologically inert.
Simply autoclaving or sewering antibiotic waste is insufficient and prohibited. Autoclaving does not guarantee complete degradation of the active pharmaceutical ingredient (API), and its degradation products may still pose an environmental risk.[3][4] Discharging active antibiotics into wastewater contributes directly to environmental contamination and the selection pressure that drives antimicrobial resistance.[5][6] Therefore, all 3-ethynylcephalosporin waste, particularly concentrated stock solutions, must be treated as hazardous chemical waste.[4][7]
The most effective and accessible laboratory method for inactivating β-lactam antibiotics is alkaline hydrolysis.[8][9] This process uses a strong base, such as sodium hydroxide (NaOH), to catalyze the hydrolytic cleavage of the amide bond within the β-lactam ring. This reaction is rapid, irreversible, and effectively neutralizes the antibiotic's mechanism of action.[10]
Hazard Assessment and Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses or goggles | Protects against splashes of chemical waste and inactivation reagents. |
| Hand Protection | Chemical-resistant gloves (Nitrile, double-gloved) | Prevents skin contact with the antibiotic and the corrosive NaOH solution. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for solutions | Work should be performed in a certified chemical fume hood to contain any potential aerosols or vapors. |
Inactivation & Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the safe disposal of 3-ethynylcephalosporin waste.
Caption: Disposal workflow for 3-ethynylcephalosporin waste.
Experimental Protocol: Alkaline Hydrolysis of Liquid Waste
This protocol details the inactivation of 3-ethynylcephalosporin in aqueous solutions (e.g., stock solutions, unused media). This procedure must be performed in a designated waste treatment area within a certified chemical fume hood.
Materials:
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Calibrated pH meter or pH strips
-
Appropriate hazardous waste container (UN-rated, compatible material)
-
Stir plate and stir bar
Protocol Parameters:
| Parameter | Guideline | Rationale |
| Inactivating Agent | 1 M Sodium Hydroxide (NaOH) | Provides a sufficiently high pH to rapidly and effectively hydrolyze the β-lactam ring.[9] |
| Reagent Ratio | 2 volumes of 1 M NaOH per 1 volume of waste | Ensures the final pH is high enough (≥12) for complete hydrolysis, accounting for any buffers in the waste solution.[8] |
| Reaction Time | Minimum 12 hours (overnight) | Guarantees sufficient time for the hydrolysis reaction to proceed to completion at ambient temperature. |
| Neutralization Target | pH 6.0 - 8.0 | Renders the solution non-corrosive and safe for consolidation and transport by Environmental Health & Safety (EHS) personnel.[8] |
Step-by-Step Procedure:
-
Preparation: Don all required PPE. Measure the volume of the 3-ethynylcephalosporin liquid waste to be treated. Place a stir bar in the waste container and set it on a magnetic stir plate within the fume hood.
-
Inactivation: Slowly, and with constant stirring, add two volumes of 1 M NaOH solution for every one volume of antibiotic waste. For example, to inactivate 100 mL of waste, add 200 mL of 1 M NaOH.
-
Reaction: Loosely cap the container to prevent pressure buildup and allow it to stir for a minimum of 12 hours (or overnight) at room temperature. This ensures the complete cleavage of the β-lactam ring.
-
Neutralization: After the inactivation period, slowly add 1 M HCl to the solution while continuously monitoring the pH. The addition of acid will generate heat; proceed with caution. Continue adding acid dropwise until the pH of the solution is stable between 6.0 and 8.0.
-
Final Collection: Transfer the neutralized, inactivated solution into a designated hazardous waste container. Ensure the container is clearly labeled as "Neutralized 3-Ethynylcephalosporin Waste" and includes a full list of contents (e.g., water, sodium chloride, inactivated cephalosporin).
-
Disposal: Seal the container and store it in your laboratory's satellite accumulation area. Arrange for pickup by your institution's EHS department for final disposal via incineration.[7]
Disposal of Contaminated Solid Waste
Solid waste, such as contaminated gloves, weigh boats, and pipette tips, does not require chemical inactivation. However, it must be segregated from regular trash.
-
Segregation: Collect all solid waste contaminated with 3-ethynylcephalosporin in a dedicated, clearly labeled, durable plastic bag or container.
-
Labeling: Label the container as "Hazardous Waste: 3-Ethynylcephalosporin Contaminated Debris."
-
Disposal: Store the sealed container in the satellite accumulation area and arrange for EHS pickup. Do not place this waste in a biohazard box unless it is also contaminated with a biological agent.[3]
Emergency Spill Procedures
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
For Liquid Spills:
-
Wearing appropriate PPE, contain the spill using an absorbent material from a chemical spill kit.
-
Once absorbed, saturate the material with a 1 M NaOH solution and let it sit for at least one hour to inactivate the compound.
-
Collect the absorbent material using tongs or a scoop and place it in a labeled hazardous waste bag.
-
Wipe the spill area with a detergent solution, followed by water.
-
-
For Solid Spills (Powder):
-
DO NOT sweep dry powder, as this can create aerosols.
-
Gently cover the spill with damp paper towels to wet the powder.
-
Carefully wipe up the material and place the paper towels into a hazardous waste bag.
-
Wipe the spill area with a detergent solution, followed by water.
-
By adhering to these scientifically-grounded procedures, we can effectively mitigate the risks associated with 3-ethynylcephalosporin, ensuring the safety of our personnel and protecting the integrity of our environment.
References
- Pharmacy Concepts. Cephalosporin-Medicinal-Chemistry.pdf.
-
Imajima, A., et al. (1986). Studies on beta-lactam antibiotics. XII. Synthesis and activity of new 3-ethynylcephalosporin. The Journal of Antibiotics, 39(3), 394-403. Available at: [Link]
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ResearchGate. (n.d.). Chemical degradation of cephalosporins. Available at: [Link]
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Wang, Y., et al. (2021). Study on safe disposal of cephalosporins based on kinetic pyrolysis mechanism. RSC Advances, 11(48), 30215-30225. Available at: [Link]
- Pharmacy 180. Degradation of Cephalosporins.
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Wang, J., et al. (2021). Degradation of Cephalosporin C in different water matrices by ionizing radiation: Degradation kinetics, pathways, and toxicity. Journal of Hazardous Materials, 419, 126500. Available at: [Link]
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Li, D., et al. (2010). Biotic and abiotic degradation of four cephalosporin antibiotics in a lake surface water and sediment. Chemosphere, 80(10), 1153-1159. Available at: [Link]
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Karolinska Institutet. (2025). Laboratory waste. KI Staff Portal. Available at: [Link]
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Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Available at: [Link]
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World Health Organization. (2019). Technical brief on water, sanitation, hygiene and wastewater management to prevent infections and reduce the spread of antimicrobial resistance. WHO. Available at: [Link]
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Wick, W. E. (1967). Biological Properties of Three 3-Heterocyclic-Thiomethyl Cephalosporin Antibiotics. Applied Microbiology, 15(4), 765–773. Available at: [Link]
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Wang, J., et al. (2020). Degradation of antibiotics and inactivation of antibiotic resistance genes (ARGs) in Cephalosporin C fermentation residues using ionizing radiation, ozonation and thermal treatment. Journal of Hazardous Materials, 382, 121058. Available at: [Link]
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O'Callaghan, C. H., et al. (1967). Biological properties of three 3-heterocyclic-thiomethyl cephalosporin antibiotics. Applied Microbiology, 15(4), 765-773. Available at: [Link]
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Chariyalertsak, S., et al. (2020). Methods of Antibiotic Disposal by Laypeople and Various Types of Drug Distributors in Thailand. Journal of the Medical Association of Thailand, 103(4), 397-402. Available at: [Link]
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Wang, J., et al. (2018). Degradation of antibiotic cephalosporin C in aqueous solution and elimination of antimicrobial activity by gamma irradiation. Water Research, 130, 268-275. Available at: [Link]
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He, Y., et al. (2022). Degradation and Deactivation of Intracellular Bacterial Antibiotic Resistance Genes by Commonly Used Healthcare and Personal Care Disinfectants. Environmental Science & Technology, 56(10), 6546–6557. Available at: [Link]
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Navigating the Synthesis Frontier: A Practical Guide to Personal Protective Equipment for 3-Ethynylcephalosporin
An expert guide to the safe handling and disposal of 3-Ethynylcephalosporin, focusing on personal protective equipment and operational protocols for laboratory professionals.
As Senior Application Scientist, my goal is to bridge the gap between novel chemistry and practical, safe laboratory application. The emergence of 3-Ethynylcephalosporin as a tool in bioconjugation and targeted drug delivery is exciting, offering a powerful terminal alkyne handle for "click" chemistry and other transformations.[1] However, this enhanced functionality—the marriage of a bioactive cephalosporin core with a reactive alkyne group—demands a rigorous and well-understood safety protocol.
This guide is structured to provide not just a list of rules, but a clear rationale for each safety recommendation. By understanding the "why" behind each step, you, the researcher, can make informed decisions, ensuring both personal safety and the integrity of your work.
The Dual-Hazard Profile of 3-Ethynylcephalosporin
A robust safety plan begins with understanding the intrinsic hazards of the molecule. For 3-Ethynylcephalosporin, the risks are twofold, originating from its two key structural features.
-
The Cephalosporin Core: A Known Sensitizer The β-lactam ring system at the core of all cephalosporins is a well-documented occupational hazard. The primary risk is allergic sensitization, which can occur through inhalation of aerosolized powder or direct skin contact.[2][3][4] Repeated, low-level exposure can lead to hypersensitivity reactions, ranging from contact dermatitis to severe, debilitating occupational asthma.[2][3] It is crucial to treat all cephalosporin-based compounds as potential sensitizers.
-
The Terminal Alkyne: A Reactive Handle The ethynyl group (–C≡CH) is what makes this molecule a valuable synthetic building block, but its reactivity also introduces specific hazards. Terminal alkynes are characterized by high electron density and can undergo a variety of reactions.[5] The weakly acidic proton on the terminal alkyne can be removed by strong bases to form highly nucleophilic acetylide anions.[6][7][8] While not pyrophoric, this reactivity necessitates careful handling. Furthermore, related compounds containing ethynyl groups can act as skin sensitizers and irritants, a risk that must be considered in addition to the cephalosporin core hazard.[9]
A Multi-Layered Defense: Personal Protective Equipment (PPE) Protocols
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment based on the specific task. The following table outlines the minimum required PPE for handling 3-Ethynylcephalosporin.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid Powder | Chemical safety goggles | Double-gloving with nitrile gloves | Lab coat (fully buttoned) | Required. Must be performed in a certified chemical fume hood or with a NIOSH-approved N95 respirator. |
| Preparing Solutions | Chemical safety goggles | Nitrile gloves | Lab coat | Recommended to be performed in a chemical fume hood. |
| Running Reactions/Transfers | Chemical safety goggles | Nitrile gloves | Lab coat | Work should be conducted within a chemical fume hood. |
| High-Energy Procedures (e.g., sonicating, vortexing) | Face shield worn over chemical safety goggles | Double-gloving with nitrile gloves | Lab coat | Required. Must be performed in a certified chemical fume hood. |
The Rationale Behind the Gear
-
Respiratory Protection: This is the most critical control when handling the solid compound. The primary route for sensitization to cephalosporins is inhalation of fine powders.[2][10] Therefore, never weigh or handle solid 3-Ethynylcephalosporin on an open bench. A certified chemical fume hood is the preferred engineering control. If this is not feasible, a properly fit-tested N95 respirator is mandatory.
-
Eye and Face Protection: Chemical splash goggles are essential as they form a seal around the eyes, protecting from splashes and stray dust particles.[11][12] A face shield should be added during procedures with a higher risk of splashes, such as when sonicating a sample or working under pressure.[13]
-
Hand Protection: Nitrile gloves provide adequate protection against incidental contact with many common laboratory solvents. Double-gloving is recommended when handling the solid or concentrated solutions to provide an extra layer of safety against tears and to allow for the safe removal of a contaminated outer glove without exposing the skin.[10]
-
Body Protection: A buttoned lab coat protects the skin and personal clothing from minor spills and contamination.[14][15]
Operational Plan: From Preparation to Clean-Up
A methodical workflow minimizes the risk of exposure and cross-contamination.
Step-by-Step Handling Workflow
Caption: A decision tree for the correct segregation of laboratory waste.
-
Liquid Waste: All solutions containing 3-Ethynylcephalosporin must be collected in a designated, sealed hazardous waste container. Never dispose of this waste down the drain. [16]* Solid Waste: All contaminated disposables, including gloves, weighing papers, pipette tips, and empty vials, must be placed in a clearly labeled hazardous solid waste container. [16]* Sharps: Needles, syringes, and contaminated broken glassware must be disposed of immediately into a puncture-resistant sharps container.
-
Consult Local Regulations: Always follow your institution's specific guidelines for hazardous waste disposal. These procedures are a baseline for safe practice and may be supplemented by local or state regulations. [9] By adhering to these protocols, you can confidently and safely harness the scientific potential of 3-Ethynylcephalosporin, advancing your research while maintaining the highest standards of laboratory safety.
References
- Benchchem. A Technical Guide to the Reactivity of Terminal Alkynes in Functionalized Decanols.
- MDPI. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies.
- Benchchem. Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Cephalexin.
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Chemistry LibreTexts. 10.8: Alkynes. Available at: [Link]
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Michigan State University Department of Chemistry. Alkyne Reactivity. Available at: [Link]
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Chemistry LibreTexts. Nucleophilic Reactivity of Deprotonated Alkynes. Available at: [Link]
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PubMed. Occupational asthma induced by cephalosporins. Available at: [Link]
- Benchchem. Navigating the Disposal of Cephalexin: A Guide for Laboratory Professionals.
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National Center for Biotechnology Information (NCBI). IgE Sensitization to Cephalosporins in Health Care Workers. Available at: [Link]
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eScholarship, University of California. Occupational contact allergy to cephalosporins. Available at: [Link]
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National Center for Biotechnology Information (NCBI). An overview of cephalosporin antibiotics as emerging contaminants: a serious environmental concern. Available at: [Link]
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ASCE Library. Cephalosporin Containment Management Strategies from Drug Manufacturing to Control Antibiotic Resistance in South Asia. Available at: [Link]
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South African Health Products Regulatory Authority (SAHPRA). Cephalosporin Manufacturing. Available at: [Link]
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Farmed Animal Antimicrobial Stewardship (FAAST). Proper Disposal of Antimicrobials. Available at: [Link]
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IP Indian Journal of Clinical and Experimental Dermatology. Cephalosporins in pediatrics: Navigating antimicrobial resistance impact and adverse effects – A comprehensive review. Available at: [Link]
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PubChem, National Institutes of Health. Cephalosporine. Available at: [Link]
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Carolina Biological Supply Company. 12 Safe Practices for the Microbiology Laboratory. Available at: [Link]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
